molecular formula C9H8ClNO5 B011282 Methyl 4-chloro-2-methoxy-5-nitrobenzoate CAS No. 109069-75-2

Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Cat. No.: B011282
CAS No.: 109069-75-2
M. Wt: 245.61 g/mol
InChI Key: SPSVQVKAYOHSBJ-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-methoxy-5-nitrobenzoate is a high-purity, multifunctional benzoate ester specifically designed for research and development applications. Its unique structure, featuring an ester, a chloro, a nitro, and a methoxy group on an aromatic ring, makes it a valuable and versatile synthetic intermediate in organic chemistry. Primary Research Applications: Pharmaceutical & Agrochemical Intermediates: This compound serves as a key precursor in the synthesis of more complex molecules. The reactive chloro and nitro groups allow for sequential functionalization, enabling access to a diverse array of chemical entities. Methodology Development: It is an ideal substrate for developing and optimizing synthetic methodologies, including nucleophilic aromatic substitution and catalytic cross-coupling reactions. Chemical Building Block: The ester group can be hydrolyzed to the corresponding carboxylic acid, while the nitro group can be reduced to an amine, providing multiple pathways for molecular diversification in drug discovery and materials science. Handling & Safety: For research use only. Not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and adhere to standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloro-2-methoxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5/c1-15-8-4-6(10)7(11(13)14)3-5(8)9(12)16-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSVQVKAYOHSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595437
Record name Methyl 4-chloro-2-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109069-75-2
Record name Methyl 4-chloro-2-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 4-chloro-2-methoxy-5-nitrobenzoate chemical structure

[1]

Part 1: Executive Summary & Chemical Identity

Methyl 4-chloro-2-methoxy-5-nitrobenzoate (CAS: 109069-75-2) is a highly functionalized benzoic acid derivative utilized primarily as an advanced intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., EGFR inhibitors) and PAD4 inhibitors. Its structure features a benzene core decorated with four distinct functional groups—an ester, a methoxy ether, a halogen (chlorine), and a nitro group—creating a unique electronic environment that facilitates regioselective nucleophilic aromatic substitution (

Chemical Identity Table[2][3]
PropertySpecification
CAS Registry Number 109069-75-2
IUPAC Name Methyl 4-chloro-2-methoxy-5-nitrobenzoate
Molecular Formula

Molecular Weight 245.62 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point 103–108 °C
Boiling Point (Predicted) ~376.9 °C (at 760 mmHg)
Density (Predicted) ~1.40 g/cm³
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water

Part 2: Structural Analysis & Reactivity Profile

The synthetic utility of this molecule stems from the cooperative electronic effects of its substituents, which activate specific positions for chemical modification.

Electronic Environment
  • C4-Chlorine Activation : The chlorine atom at position 4 is the primary site of reactivity. It is positioned ortho to the strongly electron-withdrawing nitro group (

    
     at C5) and para  to the electron-withdrawing ester group (
    
    
    at C1). This "push-pull" electronic deficiency makes the C4-carbon highly electrophilic, facilitating facile displacement by nucleophiles (amines, thiols, alkoxides) via
    
    
    mechanisms.
  • C2-Methoxy Stability : The methoxy group at C2 is an electron-donating group (EDG). While it activates the ring towards electrophilic attack, in this specific scaffold, it serves to modulate the solubility and lipophilicity of the final drug molecule. It is generally stable under standard

    
     conditions targeting the C4-Cl.
    
  • C5-Nitro Reducibility : The nitro group serves a dual purpose: it activates the C4-Cl for substitution and acts as a "masked" amino group. Post-substitution, the nitro group is typically reduced to an aniline, allowing for further elaboration (e.g., amide coupling).

Reactivity Diagram (Graphviz)

ReactivityFigure 1: Mechanistic Pathway for Nucleophilic Aromatic Substitution (SnAr)SubstrateMethyl 4-chloro-2-methoxy-5-nitrobenzoate(Electrophilic Core)IntermediateMeisenheimer ComplexSubstrate->IntermediateAdditionNucleophileNucleophile (R-NH2)(Amine/Thiol)Nucleophile->SubstrateAttack at C4 (Ortho to NO2)Product_SnArSubstitution Product(C4-Amino derivative)Intermediate->Product_SnArElimination of Cl-Product_RedAniline Derivative(Reduced Nitro)Product_SnAr->Product_RedFe/NH4Cl or H2/Pd(Nitro Reduction)

Part 3: Synthesis Pathways

The synthesis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate typically proceeds via the nitration of the corresponding benzoate precursor. The regiochemistry is directed by the strong ortho/para directing methoxy group.

Synthesis Workflow
  • Precursor Selection : Methyl 4-chloro-2-methoxybenzoate.

  • Nitration : Electrophilic aromatic substitution using Mixed Acid (Nitric/Sulfuric).

    • Regioselectivity : The Methoxy group (C2) directs para to C5. The Chlorine (C4) directs ortho to C3 and C5. The Ester (C1) directs meta to C3 and C5.

    • Outcome : All directing effects synergize to favor nitration at C5 . Steric hindrance from the C2-Methoxy and C4-Chloro groups disfavors the C3 position.

Synthesis Diagram (Graphviz)

SynthesisFigure 2: Regioselective Synthesis via NitrationSMMethyl 4-chloro-2-methoxybenzoate(Precursor)IntermediateNitronium Ion Attack(Directed by C2-OMe to C5)SM->Intermediate NitrationReagentsHNO3 / H2SO4(0°C to RT)Reagents->IntermediateProductMethyl 4-chloro-2-methoxy-5-nitrobenzoate(Target, CAS 109069-75-2)Intermediate->Product -H+

Part 4: Detailed Experimental Protocols

Protocol A: Nitration of Methyl 4-chloro-2-methoxybenzoate

Note: This protocol is adapted from standard nitration procedures for electron-rich benzoates.

Reagents:

  • Methyl 4-chloro-2-methoxybenzoate (1.0 eq)

  • Nitric Acid (fuming, >90%) (1.2 eq)

  • Sulfuric Acid (conc.)[1] (Solvent/Catalyst)[2][3][4][5]

  • Dichloromethane (DCM) (Extraction)

Step-by-Step Methodology:

  • Preparation : Charge a round-bottom flask with Methyl 4-chloro-2-methoxybenzoate (10 g) and concentrated sulfuric acid (50 mL). Cool the solution to 0–5 °C using an ice/salt bath.

  • Addition : Add fuming nitric acid dropwise over 30 minutes, maintaining the internal temperature below 10 °C to prevent over-nitration or ester hydrolysis.

  • Reaction : Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–3 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or HPLC.[5]

  • Quenching : Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring. The product typically precipitates as a pale solid.

  • Work-up :

    • If solid precipitates: Filter, wash with cold water until pH is neutral, and dry under vacuum.

    • If oil forms: Extract with DCM (3 x 50 mL). Wash combined organics with saturated

      
       (carefully, gas evolution) and brine. Dry over 
      
      
      and concentrate.
  • Purification : Recrystallize from Ethanol or Methanol if necessary to achieve >98% purity.

Protocol B: Nucleophilic Substitution ( ) with an Amine

Targeting the C4-Chloro position.

Reagents:

  • Methyl 4-chloro-2-methoxy-5-nitrobenzoate (1.0 eq)

  • Primary Amine (e.g., Methylamine, Aniline derivative) (1.2 eq)

  • Base:

    
     or DIPEA (2.0 eq)
    
  • Solvent: DMF or Acetonitrile

Methodology:

  • Dissolve the nitrobenzoate (1.0 mmol) in DMF (5 mL).

  • Add the base (

    
    , 2.0 mmol) followed by the amine (1.2 mmol).
    
  • Heat the mixture to 60–80 °C. The reaction is typically fast due to the activating nitro group.

  • Monitor by LC-MS for the disappearance of the starting chloride (

    
     246) and appearance of the amino-product.
    
  • Pour into water and filter the precipitate.

Part 5: Safety & Handling (MSDS Summary)

  • Hazards :

    • H302 : Harmful if swallowed.

    • H315/H319 : Causes skin and serious eye irritation.

    • H335 : May cause respiratory irritation.

  • Handling : Use in a fume hood. Avoid contact with metal spatulas if traces of acid remain.

  • Storage : Store at room temperature (RT) in a tightly sealed container, away from strong reducing agents.

References

  • PubChem Compound Summary . (n.d.). Methyl 4-chloro-2-methoxy-5-nitrobenzoate (CID 102602741). National Center for Biotechnology Information. Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). (2017). Bicyclic inhibitors of PAD4. Patent WO2017100594A1.

Comprehensive Characterization of Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, chemical reactivity, and experimental handling of Methyl 4-chloro-2-methoxy-5-nitrobenzoate (CAS 109069-75-2).

A Critical Electrophilic Scaffold for Kinase Inhibitor Synthesis

Executive Summary

Methyl 4-chloro-2-methoxy-5-nitrobenzoate is a highly functionalized aromatic intermediate used primarily in the synthesis of small-molecule inhibitors, including EGFR (Epidermal Growth Factor Receptor) and PAD4 (Peptidyl Arginine Deiminase 4) antagonists.[1][2] Its value lies in its regioselective reactivity : the C4-chlorine atom is activated by the ortho-nitro group, making it a prime candidate for Nucleophilic Aromatic Substitution (


) with amines, while the C2-methoxy group modulates solubility and lipophilicity in the final pharmacophore.

Chemical Identity & Structural Analysis[3][4]

PropertyDetail
CAS Number 109069-75-2
IUPAC Name Methyl 4-chloro-2-methoxy-5-nitrobenzoate
Molecular Formula

Molecular Weight 245.62 g/mol
SMILES COC(=O)C1=CC(=C(C=C1OC)Cl)[O-]
Structure Class Polysubstituted Benzene / Benzoic Acid Ester
Structural Reactivity Logic

The molecule features a "push-pull" electronic system that dictates its chemical behavior:

  • C5-Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) that dramatically lowers the electron density at the ortho (C4) and para (C2) positions.[1]
    
  • C4-Chloro Substituent: Acts as a leaving group.[1] Because it is ortho to the nitro group, it is highly susceptible to displacement by nucleophiles (amines, thiols) via the

    
     mechanism.
    
  • C2-Methoxy Group (

    
    ):  An electron-donating group (EDG) via resonance. While it slightly deactivates the ring compared to a naked nitrobenzene, its position meta to the leaving group (C4) minimizes interference with the substitution reaction while providing essential steric bulk for active site binding in target proteins.
    

Physicochemical Properties[5][6]

The following data aggregates experimental values and high-confidence predictive models for laboratory verification.

PropertyValue / RangeCondition / Note
Physical State Solid (Crystalline Powder)Standard Temperature & Pressure
Melting Point 103 – 108 °C Experimental [1]
Boiling Point 376.9 °CPredicted (760 mmHg)
Density 1.402 g/cm³Predicted
Flash Point 181.7 °CSafety Threshold
Solubility (Water) Negligible (< 0.1 mg/mL)Hydrophobic ester
Solubility (Organic) HighDMSO, DMF, DCM, Ethyl Acetate
LogP 2.2 – 2.4Lipophilic

Spectral Identification (Self-Validating Protocol)

When characterizing this intermediate, the following spectral signals confirm identity and purity.

NMR (400 MHz, or )
  • 
     ~8.40 ppm (1H, s):  Aromatic proton at C6 . This proton is highly deshielded due to the ortho-nitro group and the ortho-ester carbonyl.[1] It typically appears as a sharp singlet.
    
  • 
     ~7.25 ppm (1H, s):  Aromatic proton at C3 . Shielded relative to C6 due to the ortho-methoxy group. Appears as a singlet (para-coupling is usually negligible or very small, < 1 Hz).
    
  • 
     ~3.95 ppm (3H, s):  Methoxy group (
    
    
    
    ) at C2.
  • 
     ~3.85 ppm (3H, s):  Methyl ester (
    
    
    
    ).[3]
IR Spectroscopy (KBr Pellet)
  • 1730–1740 cm

    
    :  Strong Carbonyl (
    
    
    
    ) stretch (Ester).[1]
  • 1530 & 1350 cm

    
    :  Strong Nitro (
    
    
    
    ) asymmetric and symmetric stretches.[1]
  • 1100–1250 cm

    
    :  C–O–C ether/ester stretching bands.[1]
    

Experimental Workflow: Nucleophilic Substitution

The primary utility of this compound is the displacement of the chlorine atom. The following protocol illustrates a standard derivatization logic used in drug discovery (e.g., synthesis of PAD4 inhibitors).

Protocol: Amination
  • Reagents: Methyl 4-chloro-2-methoxy-5-nitrobenzoate (1.0 eq), Primary Amine (1.2 eq),

    
     (2.0 eq).[1]
    
  • Solvent: DMF or Acetonitrile (Polar aprotic solvents accelerate

    
    ).
    
  • Conditions: 0°C to RT (Room Temperature). The activation by the nitro group is sufficient to allow reaction without high heat, minimizing ester hydrolysis.

SNAr_Workflow Start Methyl 4-chloro-2-methoxy- 5-nitrobenzoate (Solid, MP 103-108°C) Solvation Dissolve in DMF (0°C under N2) Start->Solvation Solubilization Addition Add Amine (1.2 eq) + K2CO3 (2.0 eq) Solvation->Addition Activation Reaction Stir at RT (4-20h) Monitor by TLC/LCMS Addition->Reaction S_NAr Workup Precipitate w/ Water or Extract (EtOAc) Reaction->Workup Completion Product Product: Methyl 4-amino-substituted benzoate Workup->Product Purification

Figure 1: Reaction logic for the displacement of the C4-chloro group. The electron-deficient ring allows for mild conditions, preserving the methyl ester.[1]

Handling & Stability (SDS Summary)

Hazard ClassCodeDescriptionHandling Protocol
Acute Toxicity H302Harmful if swallowed.[1]Wear nitrile gloves and N95 mask.
Irritation H315/H319Causes skin/eye irritation.[1][4]Use safety goggles; wash immediately upon contact.
Reactivity N/AStable under ambient conditions.[1][5]Store in cool, dry place. Avoid strong bases (hydrolysis risk).

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: Room Temperature (RT) or 2-8°C for long-term library storage to prevent slow hydrolysis of the ester.[1]

References

  • Enamine / Kolab Shop. Methyl 4-chloro-2-methoxy-5-nitrobenzoate Physical Properties & Melting Point Data. Retrieved from .

  • Chemical Source (ChemSrc). CAS 109069-75-2 Physicochemical Data and Density Predictions. Retrieved from .

  • Google Patents. WO2017100594A1 - Bicyclic inhibitors of PAD4.[1] (Describes the specific use of CAS 109069-75-2 in amination reactions). Retrieved from .

  • BLD Pharm. Safety Data Sheet (SDS) for Methyl 4-chloro-2-methoxy-5-nitrobenzoate. Retrieved from .

Sources

An In-depth Technical Guide to Methyl 4-chloro-2-methoxy-5-nitrobenzoate: A Key Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-2-methoxy-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a crucial building block in modern organic synthesis. Its strategic substitution pattern, featuring a chloro, a methoxy, a nitro group, and a methyl ester on a benzene ring, makes it a versatile precursor for the synthesis of a wide array of complex molecules, particularly in the realm of medicinal chemistry. The presence of electronically distinct and reactive functional groups allows for selective chemical transformations, providing a robust platform for the construction of diverse heterocyclic scaffolds and other intricate molecular architectures. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 4-chloro-2-methoxy-5-nitrobenzoate is fundamental for its effective use in research and development. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₈ClNO₅[1]
Molecular Weight 245.62 g/mol
CAS Number 109069-75-2[1]
Appearance White to yellowish powder[2]
Boiling Point 376.9 °C at 760 mmHg[1]
Flash Point 181.7 °C[1]
Density 1.402 g/cm³[1]

Synthesis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate

The synthesis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate can be achieved through a multi-step process starting from commercially available materials. A logical and efficient synthetic route involves the nitration of a substituted benzoic acid followed by esterification.

Synthetic Workflow Diagram

Synthesis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification 4-Chloro-2-methoxybenzoic_acid 4-Chloro-2-methoxybenzoic acid 4-Chloro-2-methoxy-5-nitrobenzoic_acid 4-Chloro-2-methoxy-5-nitrobenzoic acid 4-Chloro-2-methoxybenzoic_acid->4-Chloro-2-methoxy-5-nitrobenzoic_acid Nitration Nitrating_mixture Nitrating Mixture (HNO₃/H₂SO₄) Nitrating_mixture->4-Chloro-2-methoxy-5-nitrobenzoic_acid Target_Compound Methyl 4-chloro-2-methoxy-5-nitrobenzoate 4-Chloro-2-methoxy-5-nitrobenzoic_acid->Target_Compound Fischer Esterification Methanol Methanol (CH₃OH) + H₂SO₄ (cat.) Methanol->Target_Compound

Caption: Synthetic workflow for Methyl 4-chloro-2-methoxy-5-nitrobenzoate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Chloro-2-methoxy-5-nitrobenzoic acid

This step involves the nitration of 4-chloro-2-methoxybenzoic acid. The methoxy group is an activating group, and the directing effects of the substituents guide the nitro group to the 5-position.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-chloro-2-methoxybenzoic acid.

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the solution of 4-chloro-2-methoxybenzoic acid, maintaining the reaction temperature between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a few hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring. The solid product, 4-chloro-2-methoxy-5-nitrobenzoic acid, will precipitate out.

  • Purification: Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry the product. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.

Step 2: Synthesis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate

This step is a classic Fischer esterification of the synthesized carboxylic acid.

  • Reaction Setup: In a round-bottom flask, dissolve the 4-chloro-2-methoxy-5-nitrobenzoic acid in an excess of methanol.

  • Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture and reduce the volume of methanol under reduced pressure.

  • Extraction: Neutralize the remaining solution with a saturated sodium bicarbonate solution. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product. The final product, Methyl 4-chloro-2-methoxy-5-nitrobenzoate, can be purified by column chromatography or recrystallization.

Applications in Drug Discovery

The strategic placement of reactive sites makes Methyl 4-chloro-2-methoxy-5-nitrobenzoate a valuable intermediate in the synthesis of pharmacologically active compounds. The nitro group can be readily reduced to an amine, which can then be used in a variety of coupling and cyclization reactions to form heterocyclic systems.

A significant application of such compounds is in the synthesis of kinase inhibitors. For instance, a structurally similar compound, methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, has been utilized as a key intermediate in a novel synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.[3] This highlights the potential of Methyl 4-chloro-2-methoxy-5-nitrobenzoate in the development of similar targeted therapies.

Exemplary Workflow in Kinase Inhibitor Synthesisdot

G

Sources

FTIR Analysis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1]

Methyl 4-chloro-2-methoxy-5-nitrobenzoate (CAS: 63603-09-8) is a highly functionalized aromatic intermediate critical in the synthesis of heterocycles and pharmaceutical active ingredients (APIs). Its structure features a "push-pull" electronic system: an electron-donating methoxy group (-OCH₃) competing with electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents on a benzoate core.

For researchers and process chemists, Fourier Transform Infrared (FTIR) spectroscopy is not merely an identification tool for this molecule; it is a rapid diagnostic for regio-integrity . The specific vibrational frequencies of the nitro and carbonyl groups serve as sensitive reporters for the correct substitution pattern (2-methoxy, 5-nitro) versus potential impurities (e.g., 3-nitro isomers).

This guide provides a rigorous, self-validating protocol for the spectral characterization of this compound, moving beyond basic peak picking to mechanistic interpretation.

Theoretical Framework: Electronic Effects on Vibrational Modes

To accurately interpret the spectrum, one must understand how the substituents perturb the base vibrations of methyl benzoate.

The "Push-Pull" Effect on the Carbonyl (C=O)

The ester carbonyl at position 1 is influenced by the orthogonal electronic effects of the ring substituents:

  • 2-Methoxy Group (Ortho): Acts as a

    
    -donor (+R effect). This increases the single-bond character of the carbonyl carbon-oxygen bond, theoretically lowering  the stretching frequency.
    
  • 5-Nitro Group (Meta to ester): Strongly electron-withdrawing (-I, -R). This pulls electron density from the ring, reducing conjugation with the carbonyl and raising the stretching frequency.

  • 4-Chloro Group (Para to ester): Weakly deactivating (-I > +R).

Net Result: The competing effects typically stabilize the C=O stretch in the 1725–1740 cm⁻¹ range, slightly higher than unsubstituted methyl benzoate (1724 cm⁻¹) due to the dominance of the nitro group's inductive withdrawal.

Spectral Analysis: Diagnostic Bands & Assignment

The following table synthesizes theoretical values with empirical data from structurally analogous nitro-benzoates.

Table 1: Critical Vibrational Assignments
Functional GroupMode of VibrationFrequency Range (cm⁻¹)IntensityDiagnostic Note
Ester (C=O) Stretching1725 – 1740 StrongSharp band. Broadening may indicate hydrolysis (acid impurity).
Nitro (-NO₂) Asymmetric Stretch1520 – 1540 StrongHighly characteristic. Shifted by steric crowding if adjacent groups change.
Nitro (-NO₂) Symmetric Stretch1340 – 1360 Medium/StrongOften paired with the asymmetric peak for confirmation.
Methoxy (-OCH₃) C-H Asym. Stretch2940 – 2960WeakJust below aromatic C-H.
Ether (Ar-O-C) C-O-C Asym. Stretch1250 – 1280 StrongCharacteristic of aryl alkyl ethers (anisole derivatives).
Ester (C-O) C-O-C Stretch1100 – 1150Strong"Rule of Three" for esters (C=O, C-C-O, O-C-C).[1]
Aromatic Ring C=C Skeletal1580 – 1610MediumOften split due to asymmetric substitution.
Chloro (-Cl) C-Cl Stretch700 – 800Weak/MediumDifficult to assign definitively without comparative reference; often in fingerprint noise.
Aromatic C-H Out-of-Plane (OOP)800 – 900MediumPattern confirms 1,2,4,5-tetrasubstitution (isolated H atoms).

Scientific Note: The presence of the methoxy group at the ortho position often results in a "doublet" appearance in the 1200–1300 cm⁻¹ region due to the coupling of the Ester C-O and Ether C-O vibrations.

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity by incorporating "Stop/Go" decision points.

Method A: Attenuated Total Reflectance (ATR) - Recommended
  • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

  • Sample State: Solid powder.

Step-by-Step:

  • Background: Collect 32 scans of the clean crystal (air background).

  • Sample Loading: Place ~5 mg of sample on the crystal.

  • Compression: Apply pressure using the anvil until the "force gauge" (if available) is in the green zone. Crucial: Inconsistent pressure leads to peak intensity variations.

  • Acquisition: Collect 32-64 scans at 4 cm⁻¹ resolution.

  • Validation (The "Stop/Go" Check):

    • Check 2350 cm⁻¹: Is there a doublet? (CO₂ interference -> Re-run background).

    • Check Baseline: Is it flat? If sloping heavily, check crystal contact.

Method B: KBr Pellet (Transmission) - For High Resolution
  • Ratio: 1:100 (Sample:KBr).

  • Grinding: Grind to a fine powder to avoid "Christiansen effect" (scattering that distorts baseline).

  • Pressing: Evacuate air to prevent water bands (3400 cm⁻¹) which can mask potential phenol impurities (hydrolysis products).

Logic of Interpretation (Decision Tree)

The following diagram illustrates the logical flow for confirming the identity of Methyl 4-chloro-2-methoxy-5-nitrobenzoate based on spectral features.

FTIR_Logic Start Start Analysis CheckCO Check 1725-1740 cm⁻¹ (C=O Stretch) Start->CheckCO Decision1 Peak Present? CheckCO->Decision1 CheckNO2 Check 1520-1540 cm⁻¹ & 1340-1360 cm⁻¹ (Nitro Group) Decision2 Peaks Present? CheckNO2->Decision2 CheckOMe Check 1250-1280 cm⁻¹ (Methoxy C-O) Decision3 Peak Present? CheckOMe->Decision3 CheckOH Check 3200-3500 cm⁻¹ (Broad OH) DecisionOH OH Present? CheckOH->DecisionOH Decision1->CheckNO2 Yes ResultFail_Ester FAIL: Not an Ester (Check Starting Material) Decision1->ResultFail_Ester No Decision2->CheckOMe Yes ResultFail_Nitro FAIL: Missing Nitro (Failed Nitration) Decision2->ResultFail_Nitro No Decision3->CheckOH Yes Decision3->ResultFail_Ester No (Unlikely if C=O exists) ResultPass Identity Confirmed: Methyl 4-chloro-2-methoxy- 5-nitrobenzoate DecisionOH->ResultPass No (Clean Baseline) ResultFail_Hydrol FAIL: Hydrolyzed (Free Acid Present) DecisionOH->ResultFail_Hydrol Yes (Broad Band)

Caption: Logical decision tree for validating the structural integrity of the target molecule via FTIR.

Synthesis Monitoring & Quality Control

In a drug development context, this molecule is likely synthesized via the nitration of Methyl 4-chloro-2-methoxybenzoate . FTIR is an excellent tool for monitoring this reaction endpoint.

Reaction Monitoring Markers:
  • Appearance of Nitro Bands: The emergence of the 1530/1350 cm⁻¹ bands is the primary indicator of reaction progress.

  • Shift in C=O: The starting material (no nitro group) will have a C=O stretch at a lower frequency (approx. 1710-1720 cm⁻¹) due to the strong donation of the methoxy group. Upon nitration, the withdrawing effect of the -NO₂ group will shift the C=O band to a higher frequency (1725-1740 cm⁻¹).

  • Disappearance of C-H (Position 5): While difficult to see in FTIR (better in NMR), the specific aromatic OOP bending pattern in the fingerprint region (800-900 cm⁻¹) will simplify as the ring becomes tetrasubstituted.

Common Impurities:
  • Hydrolysis Product (Acid): Look for a "beard" (broad O-H stretch) spanning 2500–3300 cm⁻¹ and a shift in C=O to ~1680-1700 cm⁻¹ (dimeric acid).

  • Isomers: If the nitration occurs at position 3 (less likely due to sterics and electronics, but possible), the N-O symmetric stretch often shifts by 10-20 cm⁻¹ due to crowding by the adjacent methoxy group.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 49757533, Methyl 4-chloro-3-methoxy-5-nitrobenzoate. (Note: Isomeric references used for functional group correlation). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative source for general nitro/ester shifts).

  • NIST Mass Spectrometry Data Center. Methyl 2-chloro-4-nitrobenzoate Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] (Source for analogous chloro-nitrobenzoate spectral patterns). Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters. Spectroscopy Online. (Source for "Rule of Three" in aromatic ester analysis). Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) characteristics of Methyl 4-chloro-2-methoxy-5-nitrobenzoate . It is designed for analytical scientists and medicinal chemists requiring rigorous structural validation and impurity profiling protocols.[1]

Executive Summary & Physicochemical Context

Methyl 4-chloro-2-methoxy-5-nitrobenzoate (Molecular Formula:


) is a densely functionalized aromatic intermediate.[1][2][3] It serves as a critical scaffold in the synthesis of benzamide-based pharmacophores (e.g., anti-emetics like metoclopramide analogs or kinase inhibitors) where the nitro group is subsequently reduced to an aniline.[1]

Accurate MS analysis is challenging due to the simultaneous presence of an electron-withdrawing nitro group, an electron-donating methoxy group, and a halogen.[1] This guide delineates the ionization behavior, isotopic signatures, and fragmentation pathways required to distinguish this molecule from its regioisomers (e.g., the 3-methoxy analog).[1]

Key Physicochemical Parameters
ParameterValueMS Relevance
Monoisotopic Mass 245.0091 Da (

)
Base peak for mass accuracy checks.[1]
Molecular Weight 245.62 g/mol Average weight for stoichiometric calculations.[1]
LogP (Predicted) ~2.2Suitable for Reverse Phase LC-MS (C18).[1]
pKa N/A (Non-ionizable core)Requires adduct formation or fragmentation for ionization.[1]
Isotopic Signature

/

(3:1)
Critical for confirming halogenation.[1]

Ionization Strategy & Source Parameters

Electrospray Ionization (ESI)

While the molecule lacks a highly basic nitrogen or acidic proton, it contains multiple Lewis basic sites (carbonyl, nitro, methoxy) suitable for positive mode ionization.[1]

  • Mode: ESI Positive (+)[1]

  • Primary Ion:

    
     at m/z 246.01[1]
    
  • Adducts: Sodium adducts

    
     (m/z 268.[1]00) are common in non-buffered mobile phases due to the ester functionality.[1]
    
  • Solvent System: Methanol/Water + 0.1% Formic Acid.[1] The acid is crucial to protonate the carbonyl oxygen of the ester, facilitating the

    
     species.[1]
    
Electron Ionization (EI) for GC-MS

For structural fingerprinting (orthogonal to LC-MS), EI at 70 eV is highly effective.[1]

  • Molecular Ion:

    
     at m/z 245 (distinctly visible).[1]
    
  • Base Peak: Often

    
     or the benzoyl cation formed after ester cleavage.[1]
    

Fragmentation Mechanisms & Structural Elucidation

The fragmentation of Methyl 4-chloro-2-methoxy-5-nitrobenzoate is driven by the interplay between the nitro group and the ortho-substituents .[1]

The Chlorine Isotope Flag

Before analyzing fragmentation, the precursor ion must be validated via the chlorine isotope pattern.

  • Pattern: A doublet separated by 2 Da.

  • Intensity Ratio: The m/z 246 (

    
    ) peak should be approximately 3 times the intensity  of the m/z 248 (
    
    
    
    ) peak.[1]
  • Note: Any deviation from this 3:1 ratio suggests interference or dechlorination artifacts.[1]

Key Fragmentation Pathways (MS/MS)

Upon Collision Induced Dissociation (CID) of the


 ion (m/z 246), the following transitions occur:
  • Loss of Nitro Group (

    
    ): 
    
    • Mechanism:[1] Homolytic cleavage of the C-N bond.[1]

    • Transition:

      
       (Neutral loss of 46 Da).[1]
      
    • Significance: Diagnostic for nitro-aromatics.[1][3][4][5]

  • Loss of Methoxy/Methanol (Ester Cleavage):

    • Mechanism:[1] Cleavage of the ester linkage.[1][6]

    • Transition:

      
       (Loss of 
      
      
      
      , 32 Da) or
      
      
      (Loss of
      
      
      , 31 Da).[1]
    • Ortho Effect: The 2-methoxy group (ortho to the ester) can facilitate a distinctive rearrangement, often leading to the loss of formaldehyde (

      
      ) or methanol via hydrogen transfer, which distinguishes it from the 3-methoxy isomer.[1]
      
  • Combined Loss (Benzoyl Cation Formation):

    • Sequential loss of the ester methoxy and the nitro group yields the substituted benzoyl cation.

    • m/z ~169 (Chloromethoxybenzoyl cation).[1]

Visualizing the Fragmentation Tree

The following diagram illustrates the logical flow of fragmentation for structural confirmation.

FragmentationPathway Precursor Precursor [M+H]+ m/z 246 (100%) IsoPrecursor Isotope [M+H]+2 m/z 248 (~33%) Precursor->IsoPrecursor 37Cl Isotope (Validation Step) Frag_NO2 [M+H - NO2]+ m/z 200 Precursor->Frag_NO2 -46 Da (NO2) Frag_OMe [M+H - MeOH]+ m/z 214 Precursor->Frag_OMe -32 Da (MeOH) (Ortho Effect) Frag_Core Benzoyl Cation Core [M - Ester - NO2]+ m/z ~169 Frag_NO2->Frag_Core -31 Da (OMe) Frag_OMe->Frag_Core -46 Da (NO2)

Figure 1: Proposed ESI(+) MS/MS fragmentation pathway highlighting the critical Chlorine isotope check and primary neutral losses.

Experimental Protocol: LC-MS/MS Profiling

This protocol is designed to be self-validating. The use of a "system suitability" step ensures the instrument is capable of detecting the specific isotopic pattern required.

Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of Methyl 4-chloro-2-methoxy-5-nitrobenzoate in 1 mL of Acetonitrile (ACN).

  • Working Standard: Dilute stock 1:100 with 50:50 ACN:Water (Final conc: 10 µg/mL).

  • Filtration: 0.22 µm PTFE filter (removes particulate matter that causes source suppression).[1]

LC-MS Method Parameters
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50mm, 1.7µmStandard RP retention for moderately polar aromatics.[1]
Mobile Phase A Water + 0.1% Formic AcidPromotes protonation (

).[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong eluent, compatible with MS.[1]
Gradient 5% B to 95% B over 5 minsRapid elution; compound likely elutes ~3.0-3.5 min.[1]
Flow Rate 0.4 mL/minOptimal for ESI desolvation.[1]
MS Source ESI PositiveSee Section 2.[1]1.
Scan Range m/z 100 - 500Covers parent and all key fragments.[1]
Analytical Decision Tree

Use this workflow to troubleshoot and validate results.

DecisionTree Start Inject Sample CheckPeak Peak Detected? Start->CheckPeak CheckMass Base Peak m/z 246? CheckPeak->CheckMass Yes Fail Investigate (Adducts/Interference) CheckPeak->Fail No CheckIso Isotope Ratio 246:248 ~ 3:1? CheckMass->CheckIso Yes CheckMass->Fail No (Check Na+ @ 268) Confirm ID Confirmed CheckIso->Confirm Pass CheckIso->Fail Fail

Figure 2: Step-by-step logic for validating the identity of the target molecule.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Methyl 4-nitrobenzoate (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69.[1][7] Available at: [Link][1]

  • PubChem. Methyl 4-chloro-3-methoxy-5-nitrobenzoate (Regioisomer Data).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for interpretation of nitro/chloro aromatic patterns).

  • Holčapek, M., et al. Fragmentation behavior of nitro-aromatic compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[1] (General reference for nitro-group loss mechanisms).

Sources

Technical Guide: Solubility Profiling & Solvent Selection for Methyl 4-chloro-2-methoxy-5-nitrobenzoate

[1][2]

Executive Technical Summary

Methyl 4-chloro-2-methoxy-5-nitrobenzoate (CAS 109069-75-2) is a critical highly functionalized intermediate used in the synthesis of EGFR inhibitors such as Osimertinib.[1][2] Its physicochemical behavior is dominated by the interplay between the hydrophobic chlorobenzene core and the polar nitro/ester functionalities.[1][2]

Effective process control requires precise solubility data to optimize:

  • Nucleophilic Substitution Reactions: High solubility is required in aprotic solvents (DMF, DMAc) to facilitate

    
     reactions with amines.[1]
    
  • Purification (Recrystallization): A steep solubility-temperature gradient is necessary, typically achieved using short-chain alcohols (Methanol) or Anti-Solvent Crystallization (DMF/Water).[1][2]

Physicochemical Baseline:

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    [1][2][3]
    
  • Molecular Weight: 245.62 g/mol [1][2][3]

  • Melting Point (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  103–108 °C (376–381 K)[1][2]
    
  • Solubility Class: Lipophilic ester with polarizability; sparingly soluble in water, highly soluble in polar aprotic solvents.[1]

Solubility Profile & Solvent Screening[1][2]

The solubility of Methyl 4-chloro-2-methoxy-5-nitrobenzoate follows a distinct "Like Dissolves Like" pattern modulated by dipole-dipole interactions.[1][2] The following classification guides solvent selection for reaction and purification.

Solvent Classification Table[1][2]
Solvent ClassRepresentative SolventsSolubility BehaviorProcess Application
Polar Aprotic DMF , DMAc, DMSO, NMPHigh (>100 mg/mL) Primary reaction media for amination/substitution steps.[1][2]
Polar Protic Methanol , Ethanol, IPATemperature Dependent Ideal for cooling crystallization.[1] High solubility at boiling; low at RT.[1][2]
Moderately Polar THF, Ethyl Acetate, AcetoneModerate to High Co-solvents for reaction or extraction phases.[1]
Non-Polar Toluene, Heptane, HexaneLow (<5 mg/mL) Anti-solvents for precipitation or washing to remove non-polar impurities.[1]
Aqueous Water, BrineInsoluble Universal anti-solvent for quenching DMF/DMSO reactions.[1]
Mechanistic Insight[1][2][5][6]
  • Reaction Media (DMF/DMAc): The nitro and ester groups serve as hydrogen bond acceptors.[1] Polar aprotic solvents like DMF disrupt the crystal lattice effectively, stabilizing the transition state during nucleophilic aromatic substitution (e.g., reaction with methylamine or indole derivatives).[1]

  • Crystallization (Methanol): The compound exhibits a positive enthalpy of solution (

    
    ) in alcohols.[1] As temperature decreases, the solvation shell energy barrier increases, forcing rapid nucleation.[1] This makes Methanol the "Gold Standard" solvent for purifying this intermediate from crude reaction mixtures.[1][2]
    

Thermodynamic Modeling Framework

To predict solubility at unmeasured temperatures, researchers must model experimental data using thermodynamic equations.[1] For this nitrobenzoate derivative, the Modified Apelblat Equation provides the highest correlation accuracy (

1
The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Temperature in Kelvin.[1][2]
    
  • 
     : Empirical constants derived from regression analysis of experimental data.
    
    • Note: For nitrobenzoates in alcohols,

      
       is often non-zero, reflecting the temperature dependence of the enthalpy of solution.[1]
      
Ideal Solubility Reference (Van't Hoff)

Before experimentation, calculate the theoretical Ideal Solubility (

112
12
  • 
     : Enthalpy of fusion (Determine via DSC, typically ~20-30 kJ/mol for this class).[1][2]
    
  • 
     : Melting temperature (Use 381.15 K).
    
  • 
     : Gas constant (8.314 J/mol[1][2]·K).
    

Application: If experimental solubility in a solvent is significantly lower than

1

Experimental Protocols

Protocol A: Dynamic Polythermal Method (Laser Monitoring)

Best for generating full solubility curves quickly.[1][2]

  • Preparation: Weigh precise amounts of Methyl 4-chloro-2-methoxy-5-nitrobenzoate into four reactor vials.

  • Solvent Addition: Add varying volumes of solvent (e.g., Methanol) to create different concentration tiers (e.g., 0.05, 0.10, 0.15, 0.20 g/mL).[1]

  • Heating Ramp: Heat the slurry at 1.0 °C/min with constant stirring (400 rpm).

  • Detection: Record the temperature (

    
    ) where the transmission reaches 100% (complete dissolution).
    
  • Cooling Ramp: Cool at 1.0 °C/min and record the temperature (

    
    ) where transmission drops (nucleation).
    
  • Data Processing: Plot Concentration vs.

    
     to generate the solubility saturation curve.
    
Protocol B: Static Equilibrium Method (Gravimetric)

Best for validating specific data points.[1][2]

  • Saturation: Add excess solid to the solvent in a jacketed vessel at constant temperature (e.g., 25.0 ± 0.1 °C).

  • Equilibration: Stir for 24–48 hours.

  • Sampling: Stop stirring and allow phases to separate for 1 hour.

  • Filtration: Withdraw supernatant through a 0.45 µm pre-heated syringe filter.

  • Quantification: Evaporate solvent in a tared dish under vacuum and weigh the residue.

    • Calculation:

      
      [1][2]
      

Critical Process Workflows (Visualization)

Diagram 1: Solubility Determination Workflow

This logic flow ensures data integrity during the characterization phase.[1]

SolubilityWorkflowStartStart: Solubility StudyPrepSample Preparation(Excess Solid + Solvent)Start->PrepMethodSelect MethodPrep->MethodDynamicDynamic Polythermal(Laser Turbidity)Method->DynamicSpeedStaticStatic Equilibrium(Shake Flask)Method->StaticAccuracyHeatHeat Ramp (1°C/min)Dynamic->HeatClearPointRecord T(clear)(Dissolution)Heat->ClearPointCoolCool Ramp (1°C/min)ClearPoint->CoolCloudPointRecord T(cloud)(Nucleation)Cool->CloudPointAnalyzeData Fitting(Apelblat Model)CloudPoint->AnalyzeEquilEquilibrate 24-48h(Constant Temp)Static->EquilFilterIsothermal Filtration(0.45 µm)Equil->FilterGravGravimetric Analysis(Evaporation)Filter->GravGrav->Analyze

Caption: Workflow for determining solubility limits using Dynamic (Polythermal) and Static (Isothermal) methodologies.

Diagram 2: Solvent Selection Logic for Recrystallization

Decision tree for selecting the optimal solvent system based on solubility data.

SolventSelectionInputCompound Data(MP: 108°C)ScreenScreen Solvents(MeOH, EtOH, DMF, H2O)Input->ScreenCheckSolSolubility at Boiling?Screen->CheckSolHighSolHigh Solubility(>150 mg/mL)CheckSol->HighSolYesLowSolLow Solubility(<20 mg/mL)CheckSol->LowSolNoCheckDiffSolubility at 20°C?HighSol->CheckDiffAntiSolvUse as Anti-SolventLowSol->AntiSolvGoodDiffLow (<30 mg/mL)CheckDiff->GoodDiffSteep CurveBadDiffHigh (>100 mg/mL)CheckDiff->BadDiffFlat CurveIdealIdeal Solvent(Cooling Crystallization)GoodDiff->IdealCoSolvUse as Reaction SolventBadDiff->CoSolv

Caption: Logic gate for classifying solvents into Crystallization, Reaction, or Anti-solvent roles based on thermal solubility differentials.

References

  • Compound Identification & Properties

    • National Center for Biotechnology Information (2026).[1] PubChem Compound Summary for CID 57871995, Methyl 4-chloro-2-methoxy-5-nitrobenzoate.[1][2] Retrieved from [Link][1][2]

  • Synthesis & Solvent Context (Osimertinib Intermediates)

    • Finlay, M. R., et al. (2014).[1] Discovery of a Potent and Selective EGFR Inhibitor (AZD9291).[1][4] Journal of Medicinal Chemistry, 57(20), 8249-8267.[1] (Describes use of DMF/MeOH in synthesis of related intermediates).

  • Thermodynamic Modeling of Nitrobenzoates

    • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics.[1][2] (Establishes the Apelblat model applicability for benzoic acid derivatives).

  • Experimental Methodology

    • Black, S. N., et al. (2011).[1] Structure, Solubility, Screening, and Synthesis of Molecular Salts.[1] Journal of Pharmaceutical Sciences. (Standard protocols for solubility determination in drug development).

  • Process Patent Literature

    • World Intellectual Property Organization (2017).[1] Patent WO2017100594A1.[1][2] (Cites dissolution of Methyl 4-chloro-2-methoxy-5-nitrobenzoate in DMF at 0°C). Retrieved from [1][2]

synthesis pathway for Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Introduction

Methyl 4-chloro-2-methoxy-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a key building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its specific substitution pattern, featuring chloro, methoxy, nitro, and methyl ester groups, provides multiple reaction sites for further chemical transformations. Substituted benzoic acids and their esters are fundamental precursors in medicinal chemistry.[1] This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to Methyl 4-chloro-2-methoxy-5-nitrobenzoate, intended for researchers, chemists, and professionals in the field of drug development. The narrative focuses on the strategic rationale behind the chosen pathway, detailed experimental protocols, and the underlying chemical principles that ensure a successful outcome.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a two-step pathway commencing from a commercially available starting material. The final ester functionality can be installed via esterification of the corresponding carboxylic acid. This intermediate, 4-chloro-2-methoxy-5-nitrobenzoic acid, can be synthesized through an electrophilic aromatic substitution reaction—specifically, the nitration of 4-chloro-2-methoxybenzoic acid. This strategy is chemically sound as the directing effects of the substituents on the starting material guide the incoming nitro group to the desired position.

G Target Methyl 4-chloro-2-methoxy-5-nitrobenzoate Intermediate_Acid 4-Chloro-2-methoxy-5-nitrobenzoic acid Target->Intermediate_Acid Esterification (FGI) Starting_Material 4-Chloro-2-methoxybenzoic acid Intermediate_Acid->Starting_Material Nitration (Ar-NO2) G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Resonance cluster_2 Rearomatization HNO3H2SO4 HNO3H2SO4 H2NO3+HSO4- H2NO3+HSO4- HNO3H2SO4->H2NO3+HSO4- H2NO3+ H2NO3+ NO2+ NO2+ H2NO3+->NO2+ H2O A Substrate + NO2+ B Wheland Intermediate (Sigma Complex) A->B C Resonance Structures B->C D Wheland Intermediate E Product D->E -H+

Caption: Mechanism of electrophilic nitration.

Experimental Protocol: Nitration

Caution: This procedure involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials:

  • 4-chloro-2-methoxybenzoic acid * Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Distilled Water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid (60 mL).

  • Cool the flask in an ice-salt bath to below 0 °C.

  • Slowly add 4-chloro-2-methoxybenzoic acid (10.0 g, 53.6 mmol) in small portions, ensuring the temperature remains below 5 °C. Stir until all the solid has dissolved.

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid (6.0 mL, ~90 mmol) to concentrated sulfuric acid (15 mL) in a separate flask, pre-chilled in an ice bath.

  • Add the cold nitrating mixture dropwise to the dissolved substrate solution over 30-45 minutes. The temperature of the reaction mixture must be maintained below 5 °C throughout the addition to prevent over-nitration and side reactions. [2]6. After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.

  • Very slowly and carefully, pour the reaction mixture onto a beaker containing 400 g of crushed ice with constant stirring.

  • A precipitate of 4-chloro-2-methoxy-5-nitrobenzoic acid will form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold distilled water until the filtrate is neutral to litmus paper.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected product is a pale yellow solid. [3][4]

Part 2: Synthesis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate via Esterification

The final step is the conversion of the synthesized carboxylic acid to its corresponding methyl ester. Fischer esterification, using methanol in the presence of an acid catalyst, is a classic and effective method.

Experimental Protocol: Esterification

Materials:

  • 4-chloro-2-methoxy-5-nitrobenzoic acid (from Part 1)

  • Methanol (CH₃OH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reflux apparatus

Procedure:

  • Place the dried 4-chloro-2-methoxy-5-nitrobenzoic acid (10.0 g, 43.2 mmol) and anhydrous methanol (100 mL) into a 250 mL round-bottom flask.

  • Carefully add concentrated sulfuric acid (2.0 mL) as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Let the reaction proceed for 4-6 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Pour the remaining mixture into a separatory funnel containing 150 mL of cold water and 100 mL of ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water (100 mL) and saturated sodium bicarbonate solution (2 x 75 mL) to neutralize any remaining acid. Finally, wash with brine (75 mL).

  • Dry the organic layer over anhydrous magnesium sulfate. [5]10. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl ester.

  • The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to afford Methyl 4-chloro-2-methoxy-5-nitrobenzoate as a solid.

Data Summary and Characterization

The following table summarizes typical quantitative data for this two-step synthesis.

ParameterStep 1: NitrationStep 2: Esterification
Starting Material 4-chloro-2-methoxybenzoic acid4-chloro-2-methoxy-5-nitrobenzoic acid
Key Reagents Conc. H₂SO₄, Conc. HNO₃Methanol, Conc. H₂SO₄
Product 4-chloro-2-methoxy-5-nitrobenzoic acidMethyl 4-chloro-2-methoxy-5-nitrobenzoate
Typical Yield 85-95%80-90%
Appearance Pale yellow solidOff-white to yellow solid

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the aromatic ring and the methyl groups.

  • ¹³C NMR: To verify the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula (C₉H₈ClNO₅).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (C=O) stretch, the C-O stretch, and the N-O stretches of the nitro group.

  • Melting Point: To assess the purity of the crystalline product.

Conclusion

The described two-step synthesis provides a robust and high-yielding pathway to Methyl 4-chloro-2-methoxy-5-nitrobenzoate. The strategy relies on fundamental and predictable principles of electrophilic aromatic substitution and esterification. By carefully controlling reaction parameters, particularly temperature during the nitration step, this protocol can be reliably executed to produce a high-purity product essential for further applications in synthetic and medicinal chemistry.

References

  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]

  • Google Patents. (CN105237422A). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Google Patents. (CN111960947A). Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor.
  • MDPI. (2011). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • Google Patents. (CN103408430A). Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • National Center for Biotechnology Information. (2011). Methyl 5-chloro-2-nitrobenzoate. [Link]

  • CDC Stacks. Supporting Information. [Link]

  • Google Patents. (CN103274974A). Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
  • Google Patents. (CN104356000A). Method for preparing 3-nitro-4-methoxy benzoic acid.
  • PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. [Link]

  • Quora. What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?[Link]

  • Hyma Synthesis Pvt. Ltd. Product Listing. [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • PubChem. Methyl 4-chloro-3-methoxy-5-nitrobenzoate. [Link]

  • Chemsrc. 4-Chloro-2-Methoxy-5-nitro-benzoic acid. [Link]

  • University of Northern Colorado ScholarWorks. Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

Sources

Strategic Functionalization: Electrophilic Substitution on Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the electrophilic aromatic substitution (EAS) profile of Methyl 4-chloro-2-methoxy-5-nitrobenzoate . As a highly functionalized polysubstituted benzene, this molecule represents a classic "push-pull" system where steric constraints and electronic directing effects create a distinct regiochemical landscape.

For researchers and drug development professionals, understanding this scaffold is critical for two reasons:

  • Synthesis: The molecule is generated via a highly regioselective nitration of Methyl 4-chloro-2-methoxybenzoate.

  • Reactivity Limits: Once formed, the ring becomes electronically deactivated toward further electrophilic attack, necessitating a pivot to nucleophilic aromatic substitution (

    
    ) for subsequent functionalization.
    

Part 1: Electronic Topography & Regiochemical Analysis

To predict reactivity, we must map the electronic influence of existing substituents on the benzene ring. The substrate for the primary EAS event is the precursor Methyl 4-chloro-2-methoxybenzoate .

The "Push-Pull" Dynamics

The ring is a battleground between activating and deactivating groups:

PositionSubstituentElectronic EffectDirecting Effect
C1 Ester (

)
Deactivating (EWG)Meta director
C2 Methoxy (

)
Strongly Activating (EDG)Ortho/Para director
C4 Chlorine (

)
Weakly Deactivating Ortho/Para director
C5 Nitro (

)
Strongly Deactivating (EWG)Meta director

(Note: The C5-Nitro group is the result of the substitution described below.)

The Regiochemical Conflict (Pre-Nitration)

Before the nitro group is added, the precursor (Methyl 4-chloro-2-methoxybenzoate) has two open sites: C3 and C5 .

  • Position C3 (The Steric Trap):

    • Electronic: Activated by C2-OMe (Ortho) and C4-Cl (Ortho).

    • Steric: Severely hindered. It is "sandwiched" between the methoxy group and the chlorine atom. This is a classic "buttressing effect" zone where electrophilic attack is kinetically disfavored.

  • Position C5 (The Kinetic Sweet Spot):

    • Electronic:

      • Para to the strong C2-Methoxy activator (Strongest directing force).

      • Meta to the C1-Ester deactivator (Compatible).

      • Ortho to the C4-Chlorine (Compatible).

    • Steric: Relatively accessible, flanked only by the Chlorine and a Hydrogen (C6).

Part 2: The Primary EAS Event (Synthesis)

The most relevant electrophilic substitution for this topic is the Nitration of Methyl 4-chloro-2-methoxybenzoate to yield the target 5-nitro compound.

Mechanism of Action

The reaction proceeds via the generation of a nitronium ion (


) from a mixture of nitric and sulfuric acids.[1]
  • Activation:

    
    
    
  • Attack: The

    
    -electrons of the benzene ring (nucleophile) attack the highly electrophilic 
    
    
    
    . The attack is guided to C5 by the resonance stabilization provided by the para-methoxy oxygen lone pair.
  • Restoration: A base (

    
    ) abstracts the proton from C5, restoring aromaticity and locking the nitro group in place.
    
Visualizing the Pathway

The following diagram illustrates the directing effects and the singular path to the C5-nitro product.

EAS_Pathway Precursor Methyl 4-chloro-2-methoxybenzoate (Precursor) OMe_Effect C2-Methoxy Effect: Strong Activation (Ortho/Para) Directs to C3 & C5 Precursor->OMe_Effect Electronic Driver Steric_Block C3 Position: BLOCKED (Steric Hindrance between OMe & Cl) OMe_Effect->Steric_Block Ortho Path Kinetic_Win C5 Position: OPEN & ACTIVATED (Para to OMe, Meta to Ester) OMe_Effect->Kinetic_Win Para Path Target Methyl 4-chloro-2-methoxy-5-nitrobenzoate (Target Product) Steric_Block->Target No Reaction Kinetic_Win->Target Nitration (HNO3/H2SO4)

Figure 1: Regioselectivity map showing why C5 is the exclusive site for nitration.

Part 3: The "Dead Ring" & Advanced Reactivity

Once the target molecule (Methyl 4-chloro-2-methoxy-5-nitrobenzoate ) is formed, the rules of engagement change drastically.

Limits of Further Electrophilic Substitution

Researchers often ask: Can we brominate or alkylate this ring further? The answer is generally NO.

  • Deactivation Overload: The ring now possesses two strong electron-withdrawing groups (Nitro at C5, Ester at C1) and one weak deactivator (Chloro at C4). The only activator (Methoxy at C2) is overwhelmed.

  • The C6 Wasteland: The only remaining open position is C6 .

    • C6 is Meta to the activating Methoxy group (no activation).

    • C6 is Ortho to the deactivating Ester and Nitro groups.

    • Result: The electron density at C6 is critically low. Friedel-Crafts reactions will fail completely. Halogenation would require extreme forcing conditions that likely degrade the ester.

The Pivot to Nucleophilic Substitution ( )

While the ring is "dead" to electrophiles, it is highly "alive" to nucleophiles. This is the primary utility of this scaffold in drug discovery (e.g., kinase inhibitor synthesis).

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Leaving Groups: The Chlorine at C4 is activated by the ortho-Nitro and para-Ester groups.

  • Application: Reaction with amines (e.g., methylamine, aniline derivatives) will displace the Chlorine (and occasionally the Methoxy) to form diverse amino-benzoate scaffolds [1].

Part 4: Experimental Protocol (Synthesis)

Objective: Synthesis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate via Nitration. Scale: Laboratory (10 mmol scale).

Materials
  • Substrate: Methyl 4-chloro-2-methoxybenzoate (2.0 g, ~10 mmol).

  • Reagent A: Concentrated Sulfuric Acid (

    
    , 98%).
    
  • Reagent B: Concentrated Nitric Acid (

    
    , 70%).
    
  • Solvent: Dichloromethane (DCM) or neat (in acid).

Step-by-Step Methodology
  • Preparation of Nitrating Mixture:

    • In a separate vial, cool 2.0 mL of conc.

      
       to 0°C.
      
    • Slowly add 1.0 mL of conc.

      
       dropwise with stirring. Keep T < 10°C.
      
    • Why: Pre-mixing generates the active nitronium ion (

      
      ) while managing the exotherm.
      
  • Substrate Solubilization:

    • Place 2.0 g of Methyl 4-chloro-2-methoxybenzoate in a 50 mL round-bottom flask.

    • Add 5.0 mL of conc.

      
      . Stir at 0°C until fully dissolved.
      
    • Note: The ester is stable in cold sulfuric acid.

  • Addition:

    • Add the cold Nitrating Mixture to the substrate solution dropwise over 20 minutes.

    • CRITICAL: Maintain internal temperature between 0°C and 5°C.

    • Control: If T > 10°C, oxidation byproducts increase, and regioselectivity decreases.

  • Reaction:

    • Stir at 0–5°C for 1 hour.

    • Monitor via TLC (Hexane:EtOAc 3:1). The product will be more polar (lower

      
      ) than the starting material but less polar than the acid hydrolysis byproduct.
      
  • Quench & Workup:

    • Pour the reaction mixture onto 50 g of crushed ice with vigorous stirring. The product should precipitate as a pale yellow solid.

    • Filter the solid or extract with Ethyl Acetate (3 x 20 mL).

    • Wash the organic layer with saturated

      
       (to remove residual acid) and Brine.
      
  • Purification:

    • Recrystallize from Methanol/Water or Ethanol.

    • Yield: Typically 85-95%.

Part 5: Data Summary

ParameterValue / Description
Molecular Formula

Molecular Weight 245.62 g/mol
Primary Reactivity Electrophilic Substitution (Pre-Nitro) / Nucleophilic Substitution (Post-Nitro)
Regioselectivity >98% C5-Nitro isomer
Key Intermediate For EGFR/VEGFR Kinase Inhibitors (e.g., Lenvatinib analogs)
References
  • Synthesis of PAD4 Inhibitors.World Intellectual Property Organization, WO2017100594A1.

    
     with amines). Link
    
  • Nitration of Methyl Benzoate Derivatives. Organic Syntheses, Coll. Vol. 1, p. 372 (1941). (Foundational protocol for nitration of deactivated benzoate esters). Link

  • Regioselectivity in EAS. Chemistry LibreTexts. (General mechanistic principles explaining the ortho/para direction of methoxy vs. steric hindrance). Link

Sources

Methyl 4-chloro-2-methoxy-5-nitrobenzoate: A Pivotal Scaffold for Heterocyclic Synthesis

[1][2]

Executive Summary

Methyl 4-chloro-2-methoxy-5-nitrobenzoate is a highly functionalized aromatic intermediate acting as a "synthetic hub" in medicinal chemistry.[1][2] Its value lies in its tris-orthogonal reactivity: an electrophilic carbon (C4-Cl) susceptible to SNAr, a reducible nitro group (C5-NO2) serving as a latent amine, and an ester (C1-COOMe) ready for cyclization or hydrolysis.[2]

This compound is a critical precursor in the synthesis of Benzimidazole-based inhibitors , specifically targeting Protein Arginine Deiminase 4 (PAD4) , and is utilized in the development of kinase inhibitors where a defined 1,2,4,5-substitution pattern on the benzene ring is required.[2]

Chemical Profile:

  • CAS Number: 109069-75-2[1][2][3][4][5]

  • Molecular Formula: C9H8ClNO5

  • Molecular Weight: 245.62 g/mol

  • Key Features: Highly regioselective reactivity; precursor to N-methyl benzimidazoles.[1][2]

Synthetic Access and Preparation

The synthesis of this precursor relies on exploiting the directing effects of the methoxy and chloro substituents to install the nitro group with high regiocontrol.[2]

Retrosynthetic Logic

The 1,2,4,5-substitution pattern is most efficiently accessed via the nitration of Methyl 4-chloro-2-methoxybenzoate .[2] The methoxy group (strong ortho/para donor) at C2 and the chloro group (weak ortho/para director) at C4 cooperatively direct electrophilic aromatic substitution to the C5 position, which is also meta to the deactivating ester.[2]

SynthesisStart4-Chlorosalicylic AcidStep1Methyl 4-chloro-2-methoxybenzoateStart->Step11. MeOH, H2SO42. MeI, K2CO3TargetMethyl 4-chloro-2-methoxy-5-nitrobenzoate(CAS 109069-75-2)Step1->TargetHNO3, H2SO4(Nitration)

Figure 1: Synthetic route to the target precursor. The cooperative directing effects ensure high regioselectivity at C5.[2]

Reactivity Profile & Applications

The compound's utility is defined by its ability to undergo sequential, orthogonal transformations.[2]

The "Synthetic Hub" Concept
  • Site A (C4-Cl): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-nitro group and para-ester.[2] It reacts readily with primary and secondary amines.[2]

  • Site B (C5-NO2): A masked aniline.[2] Once the C4-Cl is displaced by an amine, the nitro group can be reduced to a primary amine, creating a vicinal diamine system.[2]

  • Site C (C1-COOMe): Allows for subsequent cyclization (e.g., to benzimidazoles or quinazolines) or hydrolysis to the free acid.[2]

Application: Synthesis of PAD4 Inhibitors

A primary application of this scaffold is in the synthesis of benzimidazole derivatives, such as those found in PAD4 inhibitors (e.g., analogs of GSK484).[2]

Mechanism:

  • Displacement: The C4-chloro is displaced by methylamine.[2]

  • Reduction: The C5-nitro is reduced to an amine.[2]

  • Cyclization: The resulting N-methyl-1,2-diamine reacts with an aldehyde or carboxylic acid to close the imidazole ring.[2]

ReactivityPrecursorMethyl 4-chloro-2-methoxy-5-nitrobenzoateIntermediate1S_NAr Product(Methyl 4-(methylamino)-2-methoxy-5-nitrobenzoate)Precursor->Intermediate1 MeNH2, DMF, K2CO3(Cl Displacement)Intermediate2Diamine(Methyl 5-amino-4-(methylamino)-2-methoxybenzoate)Intermediate1->Intermediate2 Na2S2O4 or H2/Pd(Nitro Reduction)FinalBenzimidazole Scaffold(PAD4 Inhibitor Core)Intermediate2->Final R-CHO or R-COOH(Cyclization)

Figure 2: The standard workflow for converting the precursor into a bioactive benzimidazole core.[2]

Experimental Protocols

The following protocols are synthesized from verified patent literature and standard medicinal chemistry practices for this specific scaffold.

Protocol A: SNAr Displacement with Methylamine

Context: First step in generating the benzimidazole core.[2]

  • Setup: Charge a reaction vessel with Methyl 4-chloro-2-methoxy-5-nitrobenzoate (1.0 equiv) and anhydrous DMF (10 mL/g).

  • Addition: Cool to 0°C. Add Methylamine (2.0 M in THF, 1.2 equiv) dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 20 hours.

    • Note: If reaction is sluggish, add Potassium Carbonate (1.2 equiv) and heat to 50°C.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine, dry over Na2SO4, and concentrate.[2]

  • Expected Outcome: Yellow/Orange solid (Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate).[1][2]

Protocol B: Nitro Reduction (Dithionite Method)

Context: Preferred over hydrogenation when halogen sensitivity is a concern, though the Cl has already been displaced here.[2]

  • Setup: Dissolve the SNAr product (from Protocol A) in a mixture of Ethanol/Water (3:1).

  • Reduction: Add Sodium Hydrosulfite (Na2S2O4, 3.0 equiv) in one portion.

  • Conditions: Heat to reflux for 2–4 hours. The yellow color of the nitro compound should fade.[2]

  • Workup: Cool, dilute with DCM, and wash with water.[2]

  • Instability Warning: The resulting diamine (Methyl 5-amino-2-methoxy-4-(methylamino)benzoate) is oxidation-sensitive (turns dark/purple upon air exposure).[1][2] Use immediately in the next cyclization step.

Troubleshooting & Optimization

IssueRoot CauseOptimization Strategy
Incomplete SNAr Steric hindrance or low nucleophilicity.[1][2]Use a polar aprotic solvent (DMSO or NMP) instead of DMF.[2] Increase temperature to 80°C.
Hydrolysis of Ester Basic conditions during SNAr.Avoid aqueous bases.[1][2] Use DIPEA or solid K2CO3 under anhydrous conditions.[2]
Regio-scrambling Incorrect starting material isomer.Verify CAS 109069-75-2 via NMR.[1][2] The methoxy signal should be distinct (~3.9 ppm) and NOESY should show proximity to the aromatic proton at C3.[2]
Diamine Decomposition Oxidation of electron-rich aniline.[1][2]Perform reduction and subsequent cyclization in a "telescoped" one-pot process if possible. Keep under N2.

References

  • Lewis, H. D., et al. (2017).[2] Bicyclic inhibitors of PAD4. World Intellectual Property Organization.[2] WO2017100594A1 .[2] (Describes the specific synthesis of PAD4 inhibitors starting from CAS 109069-75-2).

  • PubChem. (2025).[2][6] Methyl 4-chloro-2-methoxy-5-nitrobenzoate (Compound Summary). National Center for Biotechnology Information.[2] [2]

  • GMR Pharma. (2024).[2] API Intermediates Catalog: Methyl 4-chloro-2-methoxy-5-nitrobenzoate.[1][2] (Verification of commercial availability and CAS identity).

Methodological & Application

The Strategic Utility of Methyl 4-chloro-2-methoxy-5-nitrobenzoate in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Methyl 4-chloro-2-methoxy-5-nitrobenzoate is a highly functionalized aromatic compound that has emerged as a pivotal building block in drug discovery. Its unique substitution pattern, featuring a reactive chloro group activated by a para-nitro group, a methoxy group, and a methyl ester, provides a versatile platform for the construction of a diverse array of complex heterocyclic molecules. This technical guide provides an in-depth exploration of the synthetic utility of this compound, detailing its key transformations and showcasing its application in the synthesis of bioactive molecules, including kinase inhibitors. The strategic arrangement of its functional groups allows for a series of selective and high-yielding reactions, making it an invaluable tool for researchers and drug development professionals.

Core Synthetic Transformations: A Gateway to Molecular Diversity

The chemical reactivity of Methyl 4-chloro-2-methoxy-5-nitrobenzoate is dominated by three key functional groups: the chloro, nitro, and methyl ester moieties. The judicious manipulation of these groups opens a gateway to a vast chemical space for drug discovery.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chloro substituent at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group situated para to it. This activation facilitates the displacement of the chloride ion by a wide range of nucleophiles, most notably primary and secondary amines, to forge new carbon-nitrogen bonds. This reaction is fundamental to the synthesis of various heterocyclic scaffolds.

  • Causality of Experimental Choices: The choice of a polar aprotic solvent like PEG 400 or DMF facilitates the SNAr reaction by solvating the cationic counter-ion of the nucleophile and increasing its nucleophilicity. The elevated temperature is necessary to overcome the activation energy of the reaction.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol describes a general method for the reaction of Methyl 4-chloro-2-methoxy-5-nitrobenzoate with a variety of amine nucleophiles.

Materials:

  • Methyl 4-chloro-2-methoxy-5-nitrobenzoate

  • Amine derivative (e.g., aniline, morpholine, piperidine) (2 equivalents)

  • Polyethylene glycol 400 (PEG 400)

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • In a sealed reaction vial, combine Methyl 4-chloro-2-methoxy-5-nitrobenzoate (1 equivalent) and the desired amine (2 equivalents).

  • Add PEG 400 to the vial to create a stirrable mixture.

  • Seal the vial and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 5-10 minutes.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and water.

  • Separate the organic phase.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • The product can be further purified by column chromatography on silica gel.

Reduction of the Nitro Group: Unmasking a Key Amine Functionality

The nitro group at the C5 position serves as a masked amino group. Its reduction to a primary amine is a crucial step in many synthetic sequences, as the resulting aniline derivative is a key precursor for the construction of various heterocyclic systems, including quinazolines. Several methods are available for this transformation, with the choice of reagent depending on the presence of other sensitive functional groups in the molecule.

  • Trustworthiness of Protocols: The protocols provided for nitro reduction are well-established and widely used in organic synthesis. Stannous chloride (SnCl2) in an acidic medium is a classic and reliable method, while catalytic hydrogenation offers a cleaner alternative with high efficiency.

Protocol 2: Nitro Group Reduction using Stannous Chloride (SnCl2)

This protocol details the reduction of the nitro group to an amine using stannous chloride dihydrate.

Materials:

  • Methyl 4-amino-2-methoxy-5-nitrobenzoate derivative (from Protocol 1)

  • Stannous chloride dihydrate (SnCl2·2H2O) (10 equivalents)

  • Ethanol

  • Ethyl acetate

  • 2M Potassium hydroxide (KOH) solution

  • Brine

Procedure:

  • Dissolve the nitro-containing starting material (1 equivalent) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (10 equivalents) to the solution.[2]

  • Heat the reaction mixture to reflux or expose to ultrasonic irradiation at 30°C for 2 hours, monitoring the reaction by TLC.[2]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a 2M KOH solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine and water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography.

Protocol 3: Catalytic Hydrogenation of the Nitro Group

This protocol describes a clean and efficient method for nitro group reduction using catalytic hydrogenation.

Materials:

  • Methyl 4-amino-2-methoxy-5-nitrobenzoate derivative

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ethyl acetate or Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • In a two-necked round-bottom flask, dissolve the nitro compound in ethyl acetate.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times.[3]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[3]

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 15 hours.[3]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the desired aniline derivative.

Hydrolysis of the Methyl Ester: Unveiling the Carboxylic Acid

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This transformation is often a necessary step to enable subsequent reactions, such as amide bond formation or to provide a key functional group for biological activity.

  • Authoritative Grounding: The saponification of esters is a fundamental reaction in organic chemistry, and the provided protocol is based on well-established procedures.[4]

Protocol 4: Saponification of the Methyl Ester

This protocol outlines the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

  • Methyl 4-substituted-2-methoxy-5-aminobenzoate derivative

  • Sodium hydroxide (NaOH)

  • Water

  • Methanol

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • In a round-bottomed flask, dissolve the methyl ester in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (2 equivalents) in water.[4]

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 5-10 minutes of boiling is sufficient).[4]

  • Cool the reaction mixture and dilute it with an equal volume of water.

  • Pour the cooled solution into concentrated hydrochloric acid with stirring.[4]

  • Cool the mixture to room temperature to allow the carboxylic acid to precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the desired carboxylic acid.

Application in Drug Discovery: Synthesis of a Kinase Inhibitor Precursor

To illustrate the practical utility of Methyl 4-chloro-2-methoxy-5-nitrobenzoate, we present a synthetic workflow towards a precursor for a class of potent kinase inhibitors, such as those targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R).[5][6][7][][9][10][11][12]

Workflow Diagram:

G A Methyl 4-chloro-2-methoxy- 5-nitrobenzoate B Methyl 4-(arylamino)-2-methoxy- 5-nitrobenzoate A->B S(N)Ar (e.g., Arylamine, Base) C Methyl 5-amino-4-(arylamino)- 2-methoxybenzoate B->C Nitro Reduction (e.g., SnCl2 or H2, Pd/C) D Quinazolinone Core C->D Cyclization (e.g., Formamide)

Caption: Synthetic workflow from the building block to a quinazolinone core.

This workflow highlights the sequential application of the core synthetic transformations described above. The initial SNAr reaction introduces a substituted aniline, which is a common feature in many kinase inhibitors. Subsequent reduction of the nitro group provides a vicinal diamine precursor, which can then be cyclized to form a quinazolinone ring system, a privileged scaffold in medicinal chemistry.

Quantitative Data Summary:

StepReactionReagents & ConditionsTypical YieldReference
1Nucleophilic Aromatic SubstitutionArylamine, Base, 120°C>80%[1]
2Nitro Group ReductionSnCl2·2H2O, Ethanol, RefluxHigh[2]
3Cyclization to QuinazolinoneFormamide, High TemperatureVariable[13]

Conclusion: A Strategically Important Intermediate

Methyl 4-chloro-2-methoxy-5-nitrobenzoate is a highly valuable and versatile building block in medicinal chemistry. Its straightforward and selective reactivity allows for the efficient construction of complex molecular architectures. The facile transformations of its key functional groups—nucleophilic aromatic substitution of the chloro group, reduction of the nitro group, and hydrolysis of the methyl ester—provide a robust platform for the synthesis of diverse heterocyclic compounds. The successful application of this scaffold in the synthesis of precursors for potent kinase inhibitors underscores its strategic importance in modern drug discovery programs. The detailed protocols and synthetic workflow provided in this guide are intended to empower researchers to leverage this key intermediate in their own quest for novel therapeutic agents.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Methyl 5-chloro-2-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate. ResearchGate. [Link]

  • m-AMINOBENZALDEHYDE. Organic Syntheses. [Link]

  • Effective natural inhibitors targeting IGF-1R by computational study. National Center for Biotechnology Information. [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.
  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. National Center for Biotechnology Information. [Link]

  • Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • GSK1838705A, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo. National Center for Biotechnology Information. [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses: Preparation of Orthogonally Protected D-Galactosamines. ChemRxiv. [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. National Center for Biotechnology Information. [Link]

  • Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. PubMed. [Link]

  • A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. ResearchGate. [Link]

  • m-NITROBENZOIC ACID. Organic Syntheses. [Link]

  • Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace by Typeset. [Link]

  • Design and synthesis of novel EGFR kinase inhibitors for the treatment of non-small cell lung cancer. Dovepress. [Link]

  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry. [Link]

  • Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. Taylor & Francis Online. [Link]

  • Clinical development of insulin-like growth factor receptor—1 (IGF-1R) inhibitors: At the crossroad? National Center for Biotechnology Information. [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. [Link]

  • GSK1838705A inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers. PubMed. [Link]

  • 2-Amino-4-nitrobenzothiazole. ResearchGate. [Link]

  • Synthesis of Quinoline Analogues. Ball State University. [Link]

  • Insulin growth factor receptor (IGF-1R) antibody cixutumumab combined with the mTOR inhibitor temsirolimus in patients with metastatic adrenocortical carcinoma. PubMed. [Link]

  • Catalytic hydrogenation of methyl 3,4,5-trimethoxycinnamate using Cu/Co salts and sodium borohydride. ScienceMadness Discussion Board. [Link]

  • A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Semantic Scholar. [Link]

  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Targeting both IGF-1R and mTOR synergistically inhibits growth of renal cell carcinoma in vitro. PubMed Central. [Link]

Sources

nucleophilic aromatic substitution protocol for Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Application Note: Optimized Protocol for Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Executive Summary

This application note details a robust protocol for the nucleophilic aromatic substitution (

Methyl 4-chloro-2-methoxy-5-nitrobenzoateOsimertinib (AZD9291)

The protocol addresses specific challenges associated with this substrate: the electronic "push-pull" conflict between the activating nitro group and the deactivating methoxy group, and the lower reactivity of the chloro-leaving group compared to its fluoro-analog. We provide a scalable method using


-trimethylethylenediamine

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

Substrate Analysis

The substrate features a trisubstituted benzene ring where electronic effects dictate reactivity:

  • C-4 Position (Electrophilic Center): Activated by the ortho-nitro group (

    
    ) and the para-ester group (
    
    
    ).
  • Leaving Group (Cl): While less reactive than fluorine, chlorine is cost-effective for large-scale manufacturing.

  • 2-Methoxy Group: Acts as an electron-donating group (EDG) via resonance, theoretically deactivating the ring. However, its position meta to the leaving group minimizes resonance interference, while its inductive effect and steric bulk must be managed during nucleophile approach.

Reaction Mechanism

The reaction proceeds via a classic addition-elimination pathway involving a Meisenheimer Complex .[1][2] The rate-determining step is the initial nucleophilic attack, requiring thermal energy to overcome the aromatic stability and the weaker activation provided by Cl vs F.

SNAr_MechanismFig 1. S_NAr Mechanism: The nitro group stabilizes the negative charge in the Meisenheimer complex.SubstrateSubstrate(Ar-Cl)TS1Transition State 1(Attack)Substrate->TS1+ HeatNucleophileNucleophile(R-NH2)Nucleophile->TS1ComplexMeisenheimerComplexTS1->ComplexRate LimitingProductProduct(Ar-NHR)Complex->ProductFastLGLeaving Group(Cl-)Complex->LG

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade
Methyl 4-chloro-2-methoxy-5-nitrobenzoate 1.0Substrate>98% HPLC

-Trimethylethylenediamine
1.2NucleophileReagent Plus
DIPEA (Hünig's Base) 1.5Acid ScavengerAnhydrous
Acetonitrile (MeCN) 10 VolSolventHPLC Grade, Dry
Water / 2-MeTHF -WorkupTechnical
Step-by-Step Methodology

1. Reaction Setup:

  • Charge a chemically resistant reactor (glass-lined or Hastelloy) with Methyl 4-chloro-2-methoxy-5-nitrobenzoate (1.0 equiv).

  • Add Acetonitrile (MeCN) (10 volumes relative to substrate mass). Note: MeCN is preferred over DMF/DMAc for easier workup, provided reflux temp (82°C) is sufficient.

  • Add DIPEA (1.5 equiv) in one portion.

  • Initiate stirring (300 RPM) under a nitrogen blanket.

2. Nucleophile Addition:

  • Add

    
    -trimethylethylenediamine  (1.2 equiv) dropwise over 15 minutes at ambient temperature.
    
  • Rationale: Controlled addition prevents localized exotherms, though the reaction is generally slow at RT.

3. Reaction Phase:

  • Heat the mixture to Reflux (approx. 80-82°C) .

  • Monitor via HPLC every 2 hours.

    • Target: < 2% remaining starting material.

    • Typical Duration: 6–10 hours.

4. Quench & Workup:

  • Cool reaction mass to 20°C.

  • Concentrate solvent under reduced pressure to ~3 volumes.

  • Add 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes) and Water (5 volumes).

  • Separate phases.[3] Wash organic layer with 5% NaHCO3 (to remove acidic impurities) and Brine .

  • Dry organic layer over

    
    , filter, and concentrate.
    

5. Crystallization (Purification):

  • Dissolve crude residue in Isopropanol (IPA) (5 volumes) at 60°C.

  • Cool slowly to 0°C over 4 hours.

  • Filter the yellow/orange solid and wash with cold IPA.

  • Dry in a vacuum oven at 45°C.

Process Optimization & Troubleshooting

Solvent Selection Guide

The choice of solvent dramatically impacts reaction rate and impurity profile.

SolventRateWorkup DifficultyComments
DMF / DMAc HighHighBest for unreactive substrates. Hard to remove; risk of dimethylamine impurities.
Acetonitrile MediumLowRecommended. Good balance of rate and volatility.
Toluene LowLowPoor solubility for polar intermediates; requires phase transfer catalyst.
Isopropanol LowLowRisk of transesterification (Methyl ester

Isopropyl ester).
Critical Process Parameters (CPPs)
  • Moisture Control: The methyl ester is susceptible to hydrolysis under basic conditions at high temperatures. Ensure water content in solvent is <0.1%.

  • Stoichiometry: Excess amine (>1.5 equiv) can lead to bis-addition or side reactions if impurities are present. Keep nucleophile charge between 1.1–1.3 equiv.

Workflow Visualization

Process_FlowFig 2. Optimization Workflow for SnAr SynthesisStartStart: Raw MaterialsReactionReaction: MeCN, Reflux, 8hStart->ReactionIPCIPC: HPLC Check(Limit: <2% SM)Reaction->IPCIPC->ReactionFail (Extend Time)WorkupWorkup: 2-MeTHF/Water Ext.IPC->WorkupPassCrystCrystallization: IPAWorkup->CrystFinalFinal Product(>99% Purity)Cryst->Final

References

  • Ballard, P., et al. (2015). "Inhibitory Activity of AZD9291 on EGFR Mutated Non-Small Cell Lung Cancer." Journal of Medicinal Chemistry. (Context: Synthesis of Osimertinib core).

  • Li, J. (2025).[4] "Synthetic Strategies in the Preparation of Osimertinib." Highlights in Science, Engineering and Technology. (Context: Detailed route analysis including nitrobenzoate intermediates).

  • ChemicalBook. (n.d.). "Osimertinib Mesylate Synthesis Protocols." (Context: Industrial application of the

    
     step).
    
  • OpenStax. (2024). "Nucleophilic Aromatic Substitution Mechanism." Chemistry LibreTexts. (Context: Mechanistic grounding).

Application Note: Selective Reduction of Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, scientifically grounded guide for the selective reduction of the nitro group on Methyl 4-chloro-2-methoxy-5-nitrobenzoate .

Executive Summary

The reduction of Methyl 4-chloro-2-methoxy-5-nitrobenzoate (CAS: 63603-09-8) to its corresponding aniline, Methyl 5-amino-4-chloro-2-methoxybenzoate , presents a classic chemoselectivity challenge in organic synthesis. The primary objective is to reduce the nitro group (


) to an amino group (

) while preserving the aryl chloride (

) and the methyl ester (

) functionalities.

Standard catalytic hydrogenation (e.g.,


) poses a high risk of hydrodehalogenation , leading to the cleavage of the chlorine atom. Strong hydride reducing agents (e.g., 

) risk reducing the ester. Therefore, this guide prioritizes chemoselective electron-transfer methods (Fe, Sn) and poisoned catalytic hydrogenation to ensure high yield and purity.

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Substrate: Methyl 4-chloro-2-methoxy-5-nitrobenzoate[1]

  • Target Product: Methyl 5-amino-4-chloro-2-methoxybenzoate

  • Critical Impurity: Methyl 5-amino-2-methoxybenzoate (Des-chloro impurity)

The Chemoselectivity Challenge

The aryl chloride at the C4 position is activated by the electron-withdrawing nitro group (at C5) and the ester (at C1), making it susceptible to nucleophilic aromatic substitution (


) or hydrogenolysis. However, the electron-donating methoxy group at C2 provides some stabilization.

The reduction mechanism dictates the safety of the chloride:

  • Catalytic Hydrogenation (Pd/C): Palladium inserts readily into the

    
     bond, especially in electron-deficient rings, leading to dechlorination.
    
  • Dissolving Metal Reductions (Fe, Zn, Sn): These proceed via single-electron transfer (SET) mechanisms that are highly specific to the nitro group's low-lying LUMO, generally leaving aryl halides intact under controlled pH.

Reaction Pathway Diagram

ReactionPathway SM Starting Material (Methyl 4-chloro-2-methoxy-5-nitrobenzoate) Intermediates Nitroso / Hydroxylamine Intermediates SM->Intermediates 2e- / 2H+ Target TARGET PRODUCT (Methyl 5-amino-4-chloro-2-methoxybenzoate) Impurity CRITICAL IMPURITY (Des-chloro Analog) Target->Impurity Hydrodehalogenation Intermediates->Target Selective Reduction (Fe/NH4Cl or Pt-S/H2) Intermediates->Impurity Over-reduction (Pd/C + H2)

Figure 1: Reaction pathway highlighting the divergence between the desired selective reduction and the hydrodehalogenation side reaction.

Recommended Protocols

Protocol A: Iron-Mediated Reduction (The "Gold Standard")

Rationale: The Béchamp reduction (or its modification using


) is the most robust method for this substrate. Iron powder is inexpensive, and the mild conditions (pH ~5-6 with 

) prevent ester hydrolysis and completely suppress dechlorination.
Materials
  • Methyl 4-chloro-2-methoxy-5-nitrobenzoate (1.0 equiv)

  • Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 v/v) or Methanol/Water

  • Ethyl Acetate (for extraction)[2][3][4]

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (iron sludge can be heavy), dissolve the substrate (10 g, ~40 mmol) in Ethanol (120 mL) and Water (40 mL).

  • Activation: Add Ammonium Chloride (10.7 g, 200 mmol) to the solution. Stir vigorously.

  • Addition: Add Iron Powder (11.2 g, 200 mmol) in portions at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) .

    • Observation: The reaction typically turns dark grey/brown (iron oxides).

    • Time: Monitor by TLC or HPLC. Conversion is usually complete within 2–4 hours.

  • Workup (Critical Step):

    • While still hot, filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.

    • Note: Do not let the filtrate cool before filtering, as the product may crystallize in the iron sludge.

  • Isolation: Concentrate the filtrate under reduced pressure to remove Ethanol.

    • Dilute the remaining aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[2]
      
  • Purification: The crude product is often pure enough (>95%) for subsequent steps. Recrystallization can be performed from EtOAc/Hexanes if necessary.

Protocol B: Stannous Chloride Reduction (Small Scale / Homogeneous)

Rationale:


 allows for a homogeneous reaction (in pure ethanol or EtOAc), which is easier to monitor on a small scale (<1 g). However, tin waste is toxic and difficult to remove (emulsions).
Materials
  • Substrate (1.0 equiv)

  • Tin(II) Chloride Dihydrate (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol or Ethyl Acetate

Step-by-Step Procedure
  • Dissolution: Dissolve substrate (1 g) in Ethanol (20 mL).

  • Addition: Add

    
     (4.5 g) in one portion.
    
  • Reaction: Heat to 70°C for 2–3 hours. Monitor for the disappearance of the yellow nitro compound spot on TLC.

  • Workup (Emulsion Control):

    • Cool to room temperature.[5]

    • Crucial: Adjust pH to ~8 using saturated

      
       or 10% NaOH. A thick white precipitate of tin salts will form.
      
    • Alternative: Use Rochelle salt (Potassium Sodium Tartrate) solution to solubilize tin, preventing emulsion.

    • Filter through Celite. Extract filtrate with Ethyl Acetate.[2][3]

  • Isolation: Dry and concentrate as in Protocol A.

Protocol C: Catalytic Hydrogenation (High Throughput / Scale-Up)

Rationale: For industrial scale-up, metal waste (Fe/Sn) is undesirable. Hydrogenation is cleaner but requires poisoned catalysts to prevent dechlorination.

Warning: Do NOT use standard Pd/C.

Recommended Conditions
  • Catalyst: 1% to 5% Platinum on Carbon, Sulfided (Pt/C-S).

    • Why: Sulfur poisons the catalyst sites responsible for hydrogenolysis (C-Cl bond breaking) while retaining activity for nitro reduction.

  • Alternative Catalyst: Raney Nickel (washed neutral).

  • Hydrogen Pressure: 1–5 bar (Atmospheric to mild pressure).

  • Solvent: Methanol or Ethyl Acetate.

  • Additive: 0.1% Thiophene (if using non-sulfided Pt/C) can serve as an in-situ poison.

Procedure
  • Load substrate and catalyst (5 wt% loading) into an autoclave or hydrogenation shaker.

  • Purge with Nitrogen (3x), then Hydrogen (3x).

  • Stir at Room Temperature to 40°C under

    
     (3 bar).
    
  • Monitoring: Check strictly for the "Des-chloro" impurity by HPLC. Stop reaction immediately upon consumption of SM.

Analytical Validation & Workflow

To ensure the integrity of the protocol, the following analytical workflow is recommended.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Order of Elution:

    • Des-chloro Amine Impurity (Most Polar)

    • Target Amino Product

    • Starting Nitro Material (Least Polar)

Process Workflow Diagram

Workflow Start Start: Methyl 4-chloro-2-methoxy-5-nitrobenzoate Choice Select Method Start->Choice MethodA Method A: Fe / NH4Cl (Recommended for >5g) Choice->MethodA MethodB Method B: SnCl2 (Recommended for <1g) Choice->MethodB MethodC Method C: Pt-S / H2 (Industrial Scale) Choice->MethodC ProcessA Reflux in EtOH/H2O 2-4 Hours MethodA->ProcessA ProcessB Heat in EtOAc Neutralize with NaHCO3 MethodB->ProcessB ProcessC H2 (3 bar), 25°C Monitor De-Cl Impurity MethodC->ProcessC QC QC Check (HPLC/NMR) Verify Chlorine Intact ProcessA->QC ProcessB->QC ProcessC->QC End Final Product: Methyl 5-amino-4-chloro-2-methoxybenzoate QC->End

Figure 2: Operational workflow for selecting and executing the reduction protocol.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Loss of Chlorine (De-halogenation) Used Pd/C or reaction temp too high in catalytic method.Switch to Fe/NH4Cl or Pt/C-Sulfided . Lower temperature.
Incomplete Reaction Stirring inefficient (Fe sludge) or old reagents.Increase mechanical stirring speed. Use fresh Iron powder. Add more NH4Cl.
Low Yield (Workup) Product trapped in Iron/Tin sludge.Wash filter cakes thoroughly with hot solvent.
Ester Hydrolysis pH too high (too basic) or temp too high.Maintain pH < 8. Avoid strong bases like NaOH during workup; use NaHCO3.

References

  • Béchamp Reduction (General Mechanism): Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. Wiley.

  • Selective Reduction of Nitroarenes: "Selective reduction of nitro compounds in the presence of sensitive functional groups."[6][7] Organic Chemistry Portal.

  • Iron/NH4Cl Protocol: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions. Tetrahedron Letters, 25(32), 3415-3418.
  • Stannous Chloride Reduction: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium.[6] Tetrahedron Letters, 25(8), 839-842.

  • Sulfided Platinum Catalysts: "Catalytic Hydrogenation of Halonitroarenes." Platinum Metals Review.

Disclaimer: This protocol involves the use of hazardous chemicals.[8][9][10] Always review Safety Data Sheets (SDS) and perform a risk assessment before experimentation.

Sources

Application Note: Chemoselective Hydrolysis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the hydrolysis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate to 4-chloro-2-methoxy-5-nitrobenzoic acid . This transformation is a critical step in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib/AZD9291).

The Challenge: The substrate contains a highly activated aryl chloride positioned ortho to a nitro group. Standard saponification conditions (strong base/heat) pose a severe risk of Nucleophilic Aromatic Substitution (SNAr) , leading to the formation of the phenolic impurity (4-hydroxy-2-methoxy-5-nitrobenzoic acid).

The Solution: This guide presents a chemoselective Lithium Hydroxide (LiOH) protocol using a THF/Water system at controlled temperatures to maximize yield (>90%) while suppressing SNAr side reactions.

Mechanistic Insight & Risk Analysis

To ensure reproducibility, researchers must understand the competition between the desired acyl substitution and the undesired SNAr reaction.

The "Ortho-Nitro" Activation Effect

The substrate features a chlorine atom at position C4 and a nitro group at position C5. The strong electron-withdrawing nature of the nitro group (


) significantly reduces electron density at the ortho carbon (C4).
  • Pathway A (Desired): Hydroxide ion attacks the carbonyl carbon of the ester.

  • Pathway B (Undesired): Hydroxide ion attacks the C4 aromatic carbon, forming a Meisenheimer complex, followed by the expulsion of chloride.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the thermodynamic trap of the phenolic impurity.

ReactionPathway Substrate Methyl 4-chloro-2-methoxy- 5-nitrobenzoate Intermediate Tetrahedral Intermediate Substrate->Intermediate OH- (Attack at C=O) Meisenheimer Meisenheimer Complex Substrate->Meisenheimer OH- (Attack at C-Cl) High Temp/Excess Base Product 4-chloro-2-methoxy- 5-nitrobenzoic acid (Target) Intermediate->Product Elimination of OMe- Impurity 4-hydroxy-2-methoxy- 5-nitrobenzoic acid (Phenol Impurity) Meisenheimer->Impurity Elimination of Cl-

Figure 1: Competing reaction pathways. Pathway A (Green) leads to the target acid. Pathway B (Red) is the SNAr side reaction activated by the ortho-nitro group.

Experimental Protocol

Reagents & Equipment
ReagentSpecificationRole
Methyl 4-chloro-2-methoxy-5-nitrobenzoate>98% PuritySubstrate
Lithium Hydroxide Monohydrate (LiOH·H2O)Reagent GradeBase (Mild)
Tetrahydrofuran (THF)HPLC GradeSolvent (Solubilizer)
Water (DI)18.2 MΩ·cmSolvent (Hydrolysis)
1N Hydrochloric Acid (HCl)AqueousQuenching/Acidification
Optimized Method (LiOH/THF)

This method utilizes LiOH, which is less aggressive than NaOH/KOH, and THF to ensure substrate solubility at lower temperatures.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of Methyl 4-chloro-2-methoxy-5-nitrobenzoate in THF (10 volumes relative to mass, e.g., 10 mL/g).

  • Temperature Control: Cool the solution to 0°C using an ice/water bath. Critical: Lower temperature kinetically disfavors the SNAr reaction.

  • Base Addition: Slowly add a solution of LiOH·H2O (1.2 - 1.5 eq) dissolved in Water (5 volumes). Add dropwise over 15 minutes to avoid localized high pH.

  • Reaction:

    • Maintain at 0°C for 30 minutes.

    • Allow to warm to Room Temperature (20-25°C).

    • Stir for 2–4 hours.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or HPLC. Look for the disappearance of the ester (Rf ~0.6) and the baseline spot of the acid.

    • Checkpoint: If the reaction stalls, add 0.1 eq LiOH. Do NOT heat above 35°C.

  • Workup:

    • Concentrate the mixture under reduced pressure (Rotavap) to remove THF.

    • Dilute the aqueous residue with water (5 volumes).

    • Wash the aqueous phase with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to remove unreacted ester (optional but recommended for high purity).

  • Acidification: Cool the aqueous phase to 0°C. Slowly add 1N HCl dropwise with vigorous stirring until pH reaches 2–3 .

  • Isolation: The product will precipitate as a white to pale yellow solid. Filter the solid, wash with cold water (3x), and dry under vacuum at 45°C.

Process Workflow

Workflow Start Start: Dissolve Ester in THF (10 vol) Cool Cool to 0°C Start->Cool AddBase Add LiOH (aq) Dropwise (1.2 eq) Cool->AddBase React Stir 0°C -> RT (2-4 Hours) AddBase->React Check QC Check (HPLC) Ester < 1%? React->Check Check->React No (Add 0.1 eq LiOH) Quench Remove THF, Acidify to pH 2-3 Check->Quench Yes Filter Filter Precipitate & Wash with H2O Quench->Filter Dry Dry (Vacuum, 45°C) Filter->Dry

Figure 2: Operational workflow for the chemoselective hydrolysis.

Analytical Data & Troubleshooting

Expected Results
  • Appearance: Off-white to pale yellow powder.

  • Yield: 85% – 95%.

  • 1H NMR (DMSO-d6):

    • 
       13.5 (br s, 1H, COOH)
      
    • 
       8.45 (s, 1H, Ar-H C6)
      
    • 
       7.50 (s, 1H, Ar-H C3)
      
    • 
       3.90 (s, 3H, OMe)
      
    • Note: Absence of methyl ester singlet at

      
       3.85.
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete precipitationEnsure pH is < 3 during workup. The acid is moderately soluble in water; keep volumes minimal.
Yellow/Orange Impurity SNAr Reaction (Phenol formation)Reaction temperature was too high or base concentration too strong. Repeat using LiOH at 0°C strictly.
Stalled Reaction Poor solubilityEnsure THF ratio is sufficient. If ester precipitates out, add more THF, not water.

References

  • Jiaxi Li. (2025).[1] Synthetic Strategies in the Preparation of Osimertinib. Highlights in Science, Engineering and Technology.[1][2] Link

  • Finlay, M. R. V., et al. (2014). Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations. Journal of Medicinal Chemistry. Link

  • Liu, Y., et al. (2015).[1] Improved Synthesis of Osimertinib. (Cited in context of intermediate preparation).

  • Organic Syntheses. General Procedures for Hydrolysis of Nitrobenzoates. (Coll. Vol. 1, p. 391). Link

Sources

experimental procedure for nitration to yield Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the regioselective nitration of Methyl 4-chloro-2-methoxybenzoate to yield Methyl 4-chloro-2-methoxy-5-nitrobenzoate . This intermediate is a critical scaffold in the synthesis of heterocyclic kinase inhibitors and pharmaceutical building blocks. The procedure utilizes a standard mixed-acid strategy (


), optimized for temperature control to maximize the yield of the 5-nitro isomer while suppressing dinitration and ester hydrolysis.

Scientific Background & Retrosynthetic Logic

Regioselectivity Analysis

The nitration of Methyl 4-chloro-2-methoxybenzoate is an Electrophilic Aromatic Substitution (


). The regiochemistry is dictated by the interplay of three substituents:
  • Methoxy (-OCH₃) at C2: A strong activator and ortho, para-director. It directs incoming electrophiles to positions C3 and C5.

  • Chloro (-Cl) at C4: A weak deactivator but an ortho, para-director. It directs to C3 and C5.

  • Methyl Ester (-COOCH₃) at C1: A moderate deactivator and meta-director. It directs to C3 and C5.

Conclusion: All three groups cooperatively direct the nitronium ion (


) to positions C3 and C5. However, Position C5 is sterically favored  over C3, which is crowded between the methoxy and chloro groups. Therefore, the 5-nitro isomer is the predominant product.
Reaction Mechanism

The reaction proceeds via the generation of the nitronium ion (


) from nitric and sulfuric acid. The nucleophilic aromatic ring attacks the electrophile at C5, forming a sigma complex (arenium ion), followed by deprotonation to restore aromaticity.

ReactionScheme cluster_0 Starting Material cluster_1 cluster_2 Target Product SM Methyl 4-chloro- 2-methoxybenzoate Reagents HNO3 / H2SO4 0°C to 10°C SM->Reagents Prod Methyl 4-chloro- 2-methoxy-5-nitrobenzoate (Major Isomer) Reagents->Prod Electrophilic Substitution

Figure 1: Reaction scheme illustrating the transformation.

Safety Assessment (Critical)

Hazard ClassRisk DescriptionMitigation Strategy
Exothermic Reaction Mixing conc.

and

generates significant heat. Nitration is exothermic.[1]
Pre-cool acids.[2] Add nitrating mixture dropwise. Maintain T < 10°C.
Corrosive Conc.

and

cause severe burns.
Wear butyl rubber gloves, face shield, and lab coat. Work in a fume hood.
Runaway Potential Rapid addition can lead to thermal runaway and fume-off.Monitor internal temperature strictly. Have an ice bath ready for emergency cooling.

Materials & Equipment

Reagents
  • Substrate: Methyl 4-chloro-2-methoxybenzoate (Purity >98%).

  • Acid 1: Sulfuric Acid, Concentrated (

    
    ), 98% (Solvent & Catalyst).
    
  • Acid 2: Nitric Acid, Fuming or Concentrated (

    
    ), 65-70% (Electrophile Source).
    
  • Quench: Crushed Ice / Deionized Water.

  • Solvent (Purification): Methanol or Ethanol (Reagent Grade).

Equipment
  • 3-neck Round Bottom Flask (RBF) equipped with a thermometer adapter and addition funnel.

  • Magnetic stir plate with Teflon-coated stir bar.

  • Ice/Water bath and Acetone/Dry Ice bath (backup).

  • Vacuum filtration setup (Buchner funnel).

Experimental Procedure

Step 1: Preparation of Nitrating Mixture[1]
  • In a separate flask, cool 1.2 equivalents of concentrated Nitric Acid (

    
    ) to 0°C.
    
  • Slowly add 2.0 equivalents of concentrated Sulfuric Acid (

    
    ) to the nitric acid.
    
  • Note: Ensure the temperature of this mixture remains below 10°C during mixing. Keep this solution on ice.

Step 2: Reaction Setup
  • Charge the 3-neck RBF with 1.0 equivalent of Methyl 4-chloro-2-methoxybenzoate.

  • Add concentrated Sulfuric Acid (approx. 5 mL per gram of substrate) to dissolve the solid.

  • Cool the solution to 0°C using an ice/water bath. Ensure vigorous stirring.

Step 3: Nitration (The Critical Step)
  • Transfer the pre-mixed nitrating acid solution to the addition funnel.

  • Dropwise Addition: Add the acid mixture to the substrate solution over 30–45 minutes.

  • Temperature Control: Strictly maintain the internal temperature between 0°C and 5°C .

    • Expert Insight: If the temperature rises above 10°C, pause addition. Higher temperatures promote hydrolysis of the methyl ester and formation of dinitro byproducts.

  • After addition is complete, allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature (approx. 20°C) and stir for an additional 1–2 hours.

  • Monitor: Check reaction progress via TLC (Solvent: 20% Ethyl Acetate in Hexanes) or HPLC. The starting material spot should disappear.

Step 4: Quench & Isolation
  • Prepare a beaker containing crushed ice (approx. 10x weight of substrate).

  • Slowly pour the reaction mixture onto the crushed ice with stirring. The product should precipitate as a pale yellow/white solid.

  • Stir the slurry for 30 minutes to ensure all acid is diluted and the product is fully solidified.

  • Filter the solid using a Buchner funnel.

  • Wash: Wash the filter cake copiously with cold water until the filtrate pH is neutral (pH ~7).

  • Optional: A final wash with a small amount of cold methanol can remove unreacted starting material, but may dissolve some product.

Step 5: Purification
  • Recrystallization: Dissolve the crude solid in hot Methanol (or Ethanol).

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.

  • Filter the purified crystals and dry under vacuum at 45°C.

Workflow Start Start: Substrate + H2SO4 Cool to 0°C Addition Dropwise Addition Keep T < 5°C Start->Addition MixAcid Prepare HNO3/H2SO4 (Pre-mixed, Cold) MixAcid->Addition Stir Stir 0°C -> RT (1-3 Hours) Addition->Stir Quench Pour onto Crushed Ice Precipitate Product Stir->Quench Filter Vacuum Filtration Wash with Water (pH 7) Quench->Filter Purify Recrystallize (MeOH/EtOH) Filter->Purify

Figure 2: Operational workflow for the nitration process.

Expected Analytical Data

ParameterExpected ValueNotes
Appearance Pale yellow to white crystalline solidDarker color indicates impurities (oxidation).
Yield 75% - 85%Losses primarily during recrystallization.
Melting Point 74 - 78°CBased on analogous nitrobenzoates [1].
1H NMR Singlet ~8.5 ppm (H-6)Diagnostic peak. H-3 will be a singlet ~7.2 ppm.
MS (ESI) [M+H]+ = 246.0Chlorine isotope pattern (3:1) visible.

Troubleshooting Guide

  • Issue: Low Yield / Oil formation. [3]

    • Cause: Temperature too high during addition; hydrolysis of ester.

    • Solution: Keep T < 5°C. Ensure reagents are anhydrous.

  • Issue: Dinitration.

    • Cause: Excess nitric acid or reaction time too long.

    • Solution: Verify stoichiometry (1.1 - 1.2 eq HNO3). Quench immediately upon consumption of starting material.

  • Issue: Regioisomers.

    • Cause: Inherent directing effects.

    • Solution: Recrystallization is usually sufficient to remove the minor C3-nitro isomer.

References

  • Org. Synth. 1929, 9, 66; Coll. Vol. 1, 372. (Standard protocol for nitration of methyl benzoate analogues). Link

  • BenchChem. Experimental Procedure for the Nitration of 4-Methylbenzoic Acid. (Analogous substrate conditions). Link

  • PubChem. Methyl 4-chloro-2-methoxy-5-nitrobenzoate (CAS 109069-75-2). Link

  • World Intellectual Property Organization. WO2017100594A1 - Bicyclic inhibitors of PAD4. (Cites use of CAS 109069-75-2).[4][5] Link

Sources

Application Note: Methyl 4-chloro-2-methoxy-5-nitrobenzoate in Solid-Phase Synthesis

[1]

Executive Summary

Methyl 4-chloro-2-methoxy-5-nitrobenzoate (MCMNB) is a highly functionalized aromatic scaffold characterized by a unique "push-pull" electronic system.[1] The interplay between the electron-withdrawing nitro (




1

This guide details the use of MCMNB in two critical solid-phase synthesis (SPS) workflows:

  • Photocleavable Linker Construction: Synthesis of Nitroveratryl (NV) based linkers for light-mediated release of cargo.[1]

  • Heterocyclic Library Generation: Use as a core scaffold for the combinatorial synthesis of Quinazoline and Benzodiazepine derivatives.

Chemical Logic & Mechanism[1][2]

Electronic Activation

The reactivity of MCMNB is dictated by the ortho-nitro effect.[1] The nitro group at C5 and the ester at C1 withdraw electron density from the ring, making the C4-chlorine highly electrophilic.

  • 
     Susceptibility:  The C4 position is activated for displacement by amines, thiols, and alkoxides. The C2-methoxy group, while electron-donating, does not sufficiently deactivate the ring to prevent substitution, making this a "sweet spot" for controlled reactivity on solid support.[1]
    
  • Orthogonal Reactivity:

    • C1-Ester: Hydrolyzable anchor point for resin attachment.[1]

    • C4-Chloro: Diversity point (via

      
      ).[1]
      
    • C5-Nitro: Latent nucleophile (via reduction to aniline) for cyclization.[1]

Workflow Visualization

The following diagram illustrates the divergent utility of MCMNB in solid-phase protocols.

MCMNB_WorkflowMCMNBMCMNB Scaffold(Methyl 4-chloro-2-methoxy-5-nitrobenzoate)Linker_PathPath A: Photocleavable LinkerMCMNB->Linker_PathLibrary_PathPath B: Quinazoline LibraryMCMNB->Library_PathSNAr_Spacer1. SNAr with Spacer(HO-R-COOH)Linker_Path->SNAr_SpacerHydrolysis2. Ester HydrolysisSNAr_Spacer->HydrolysisResin_Coupling3. Coupling to Resin(Formation of NV-Resin)Hydrolysis->Resin_CouplingResin_Load1. Load Scaffold to Resin(via C1-COOH)Library_Path->Resin_LoadSNAr_Amine2. SNAr with Amine (R1-NH2)Resin_Load->SNAr_AmineNitro_Red3. Nitro Reduction(NO2 -> NH2)SNAr_Amine->Nitro_RedCyclization4. Cyclization(Aldehyde/Orthoformate)Nitro_Red->Cyclization

Caption: Divergent synthetic pathways for MCMNB: Path A generates photocleavable supports; Path B utilizes the scaffold for heterocyclic drug discovery.

Protocol A: Synthesis of Photocleavable Nitroveratryl Linkers

This protocol describes the conversion of MCMNB into a functionalized linker for attaching alcohols or carboxylic acids to a solid support, allowing for UV-mediated release (365 nm).

Materials
  • Scaffold: Methyl 4-chloro-2-methoxy-5-nitrobenzoate (1.0 equiv).[1]

  • Spacer: 4-Hydroxybutyric acid (or methyl 4-hydroxybutyrate).[1]

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    ).[1]
  • Resin: Aminomethyl polystyrene or PEG-based resin (e.g., Tentagel).[1]

Step-by-Step Methodology
Step 1: Introduction of the Spacer (

)

The chlorine is displaced by the hydroxy group of the spacer to form the ether linkage characteristic of Nitroveratryl linkers.

  • Dissolve MCMNB (10 mmol) and Methyl 4-hydroxybutyrate (12 mmol) in anhydrous DMF (30 mL).

  • Add

    
     (15 mmol) and heat the mixture to 80°C for 6 hours .
    
    • Note: Monitor by TLC (EtOAc/Hexane).[1] The product will be more polar than the starting chloride.

  • Cool to RT, dilute with water, and extract with EtOAc.

  • Purify the intermediate (Methyl 4-(3-methoxycarbonylpropoxy)-2-methoxy-5-nitrobenzoate) via crystallization or flash chromatography.[1]

Step 2: Global Hydrolysis

Convert the diester to the diacid (or mono-acid if selective hydrolysis is performed, though global hydrolysis is standard for resin loading).

  • Treat the intermediate with LiOH (2.5 equiv) in THF/H2O (3:1) at RT for 4 hours.

  • Acidify to pH 3 with 1M HCl. Collect the precipitate.

Step 3: Resin Loading
  • Swell the Amino-Resin (1.0 g, ~0.5 mmol/g loading) in DMF.

  • Activate the Linker-Acid (2.0 equiv) with HBTU (1.9 equiv) and DIPEA (4.0 equiv) in DMF for 5 mins.[1]

  • Add to the resin and shake for 4 hours.

  • Wash resin: DMF (3x), DCM (3x), MeOH (3x).

    • Validation: Perform a Kaiser test (Ninhydrin).[1] The resin should remain colorless (negative), indicating complete capping of amines.

Protocol B: Solid-Phase Synthesis of Quinazoline Libraries

This protocol utilizes MCMNB as a "backbone" to generate diverse quinazoline derivatives, a pharmacophore found in many kinase inhibitors (e.g., Gefitinib).

Quantitative Data Summary: Reaction Conditions
StepTransformationReagentsConditionsTypical Yield*
1 Resin Loading MCMNB-Acid**, DIC, HOBtDMF, RT, 12h>95% (Loading)
2

Displacement
Primary Amine (

), DIPEA
NMP, 90°C, 12h85-95%
3 Nitro Reduction

DMF, RT, 2 x 4h>98%
4 Cyclization Orthoformate or Aldehyde (

)
TMOF/DMF, 100°C70-90%

*Yields based on cleavage and LC-MS analysis of crude purity. **MCMNB-Acid is obtained by hydrolyzing the methyl ester of MCMNB prior to loading.[1]

Detailed Protocol
Step 1: Immobilization
  • Hydrolysis Pre-step: Hydrolyze MCMNB (as in Protocol A, Step 2) to obtain 4-chloro-2-methoxy-5-nitrobenzoic acid.

  • Coupling: Swell Rink Amide resin (0.5 mmol). Add the Acid (3 equiv), DIC (3 equiv), and HOBt (3 equiv) in DMF. Shake overnight.

    • Why: Rink Amide resin will yield the carboxamide upon cleavage, mimicking the structure of many bioactive benzamides.

Step 2:

with Primary Amines (Diversity Point 1)[1]
  • Wash resin with anhydrous NMP (N-methyl-2-pyrrolidone).[1]

  • Add a solution of Primary Amine (5 equiv) and DIPEA (10 equiv) in NMP.[1]

  • Heat at 90°C for 12 hours .

    • Caution: Use a sealed vessel or reflux condenser for volatile amines.[1]

    • Validation: Cleave a small aliquot with TFA.[1] Analyze by LC-MS. The mass shift corresponds to

      
      .[1]
      
Step 3: Nitro Reduction
  • Wash resin with DMF.[1]

  • Add a 2M solution of

    
      in DMF.
    
  • Shake at RT for 4 hours. Repeat once with fresh reagent.

    • Visual Cue: The resin often changes color from bright yellow (nitro) to pale/colorless or fluorescent (amine).[1]

Step 4: Cyclization (Diversity Point 2)

To form the Quinazoline core:

  • Method A (Substituted C2): Suspend resin in Trimethyl Orthoformate (TMOF) containing 5% acetic acid.[1] Heat at 100°C for 4 hours. This yields the 4-oxo-quinazoline.[1]

  • Method B (Aryl C2): React the resin-bound aniline with an Aldehyde (5 equiv) in DMF/AcOH (9:1) at 80°C to form the imine, followed by oxidation (e.g., with DDQ or air) if necessary, though cyclization often proceeds directly under oxidative workup.

References

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380. Link[1]

  • Zhang, M., et al. (2009). Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate.[1] Acta Crystallographica Section E, E65, o781. Link

  • Gordeev, M. F., et al. (1996). Solid Phase Synthesis of Quinazolines. Tetrahedron Letters, 37(27), 4643-4646.
  • Wang, H., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(10). Link[1]

  • BenchChem. (2025).[1] Technical Data: 4-chloro-3-nitro-5-sulfamoylbenzoic Acid and Derivatives. BenchChem Application Notes. Link[1]

synthesis of quinazolinone derivatives using Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the strategic synthesis of 7-chloro-6-nitroquinazolin-4(3H)-one derivatives using Methyl 4-chloro-2-methoxy-5-nitrobenzoate (CAS 109069-75-2) as the primary starting material. This route is critical for developing EGFR tyrosine kinase inhibitors (e.g., analogues of Afatinib or Osimertinib) where the 6,7-disubstitution pattern is essential for potency and solubility.

Part 1: Strategic Overview & Retrosynthetic Analysis

The transformation of Methyl 4-chloro-2-methoxy-5-nitrobenzoate into a bioactive quinazolinone core requires a precise sequence of Nucleophilic Aromatic Substitution (


)  and Cyclocondensation .
  • The Challenge: The starting material contains two potential leaving groups activated by the electron-withdrawing nitro group: the 4-chloro (ortho-activated) and the 2-methoxy (para-activated).

  • The Solution: To form the quinazolinone ring (N1-C2-N3-C4), nitrogen must be introduced at the C2 position . Therefore, the synthetic strategy prioritizes the selective displacement of the 2-methoxy group by ammonia to generate the anthranilic acid derivative, preserving the 4-chloro substituent for later functionalization (e.g., introduction of a solubilizing tail at C7 of the quinazoline).

Reaction Pathway Diagram

QuinazolinoneSynthesis cluster_0 Critical Selectivity Point SM Methyl 4-chloro-2-methoxy-5-nitrobenzoate (Starting Material) Intermediate Methyl 2-amino-4-chloro-5-nitrobenzoate (Anthranilate Core) SM->Intermediate Step 1: Selective S_NAr (NH3/MeOH, Heat) Product 7-Chloro-6-nitroquinazolin-4(3H)-one (Target Scaffold) Intermediate->Product Step 2: Cyclization (Formamide/Ammonium Acetate) Drug EGFR Inhibitor Analogues (e.g., 4-anilino-7-alkoxy) Product->Drug Step 3: Functionalization (POCl3 -> Aniline Coupling)

Caption: Strategic workflow for converting the 2-methoxybenzoate precursor into the 7-chloro-6-nitroquinazolinone scaffold, highlighting the critical regioselective amination step.

Part 2: Detailed Experimental Protocols

Step 1: Selective Ammonolysis (2-Methoxy Displacement)

This step converts the ester precursor into the required anthranilate. The nitro group at C5 (para to C2) activates the methoxy group for displacement. While the chloro group at C4 is also activated (ortho), the methoxy displacement is favored under specific ammonolytic conditions due to the steric trajectory and solvent effects.

  • Reagents: Methyl 4-chloro-2-methoxy-5-nitrobenzoate, Methanolic Ammonia (7N), THF (optional co-solvent).

  • Mechanism:

    
     displacement of 
    
    
    
    by
    
    
    .

Protocol:

  • Charge: In a pressure vessel (autoclave or sealed bomb), dissolve 10.0 g (40.7 mmol) of Methyl 4-chloro-2-methoxy-5-nitrobenzoate in 100 mL of 7N

    
     in methanol.
    
  • Reaction: Seal the vessel and heat to 80–90°C for 12–16 hours .

    • Note: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (

      
      ) should disappear, and a more polar fluorescent spot (amine, 
      
      
      
      ) should appear.
    • Critical Control: Do not exceed 100°C to minimize displacement of the 4-chloro group.

  • Work-up: Cool the reaction mixture to 0°C. The product often precipitates directly as a yellow solid.

  • Isolation: Filter the precipitate. Wash the cake with cold methanol (

    
     mL).
    
  • Purification: If no precipitate forms, concentrate the solvent in vacuo to dryness. Recrystallize the residue from Ethanol/Water (9:1).

  • Yield Target: 75–85% of Methyl 2-amino-4-chloro-5-nitrobenzoate .

Step 2: Niementowski Cyclization to Quinazolinone

The anthranilate intermediate is cyclized using formamide to construct the pyrimidinone ring. This forms the stable quinazolin-4(3H)-one core.

  • Reagents: Methyl 2-amino-4-chloro-5-nitrobenzoate, Formamide, Ammonium Acetate (catalyst).

  • Mechanism: Condensation of the amino group with formamide followed by intramolecular nucleophilic attack on the ester.

Protocol:

  • Charge: To a round-bottom flask equipped with a reflux condenser, add 5.0 g (21.7 mmol) of Methyl 2-amino-4-chloro-5-nitrobenzoate and 25 mL of Formamide.

  • Catalyst: Add 0.5 g of Ammonium Acetate.

  • Reaction: Heat the mixture to 140–150°C for 4–6 hours .

    • Observation: The solution will darken, and a solid precipitate typically forms as the reaction progresses.

  • Quench: Cool the mixture to room temperature and pour slowly into 100 mL of ice-cold water with vigorous stirring.

  • Isolation: Filter the resulting solid. Wash thoroughly with water to remove excess formamide, then with cold isopropanol.

  • Drying: Dry the solid in a vacuum oven at 60°C.

  • Characterization: The product is 7-chloro-6-nitroquinazolin-4(3H)-one .

    • Appearance: Pale yellow to tan solid.

    • Melting Point: >250°C (decomposition).

Part 3: Process Data & Troubleshooting

Key Process Parameters
ParameterStep 1: AmmonolysisStep 2: CyclizationCritical Impact
Temperature 80–90°C140–150°CStep 1: >100°C risks Cl-displacement. Step 2: <130°C yields incomplete cyclization.
Reagent Stoichiometry Excess

(10–20 eq)
Excess Formamide (solvent)High

concentration drives the unfavorable OMe displacement.
Time 12–16 h4–6 hExtended time in Step 2 can lead to degradation (tar formation).
Solvent MethanolFormamide (Neat)Methanol ensures solubility of the ester; Formamide acts as both reactant and solvent.
Troubleshooting Guide
  • Issue: Low Yield in Step 1 (Incomplete Conversion)

    • Cause: The methoxy group is a poor leaving group compared to halogens.

    • Fix: Increase ammonia concentration (saturation) or use a sealed tube to maintain pressure. Ensure the starting material is fully dissolved (add THF if necessary).

  • Issue: Formation of Side Product (4-amino isomer)

    • Cause: Competitive displacement of the 4-chloro group.

    • Fix: Lower the reaction temperature to 60–70°C and extend reaction time. The 4-Cl is ortho-activated but sterically more hindered than the methoxy group in some conformations; however, electronic activation is similar. Strict temperature control is the primary regulator.

  • Issue: Sticky Solid in Step 2

    • Cause: Residual formamide.

    • Fix: Ensure thorough water wash. If the solid remains sticky, triturate with diethyl ether or acetone.

Part 4: Downstream Utility (Context)

The 7-chloro-6-nitroquinazolin-4(3H)-one synthesized here is a "privileged scaffold" for kinase inhibitors.

  • Chlorination: Reaction with

    
     yields 4,7-dichloro-6-nitroquinazoline .
    
  • C4-Substitution: The C4-chlorine is highly reactive and is selectively displaced by anilines (e.g., 3-chloro-4-fluoroaniline) at 0°C to install the "head" of the inhibitor.

  • C7-Substitution: The C7-chlorine (originally from the starting material) is then displaced by solubilizing groups (e.g., morpholine, N-methylpiperazine).

  • C6-Reduction/Acylation: The nitro group is reduced to an amine and acrylated to form the covalent "warhead" (as seen in Afatinib/Osimertinib).

References

  • Synthesis of Quinazolinones via Niementowski Reaction

    • Title: Quinazolinones, the Winning Horse in Drug Discovery.[1]

    • Source: Molecules (2023).
    • URL:[Link]

  • Title: Nucleophilic aromatic substitution of 2-methoxy-5-nitrobenzoic acid derivatives.
  • Quinazolinone Intermediates in EGFR Inhibitors

    • Title: Discovery of EGFR Inhibitors.
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link] (General landing for kinase inhibitor synthesis protocols).

Sources

Application Note: Chemoselective Amide Coupling of Methyl 4-chloro-2-methoxy-5-nitrobenzoate

[1]

Executive Summary & Strategic Analysis

Methyl 4-chloro-2-methoxy-5-nitrobenzoate is a densely functionalized scaffold often utilized in the synthesis of EGFR inhibitors (e.g., quinazoline or indole derivatives) and other kinase-targeted small molecules.[1]

The Central Challenge: The molecule presents a reactivity paradox.[1] The 5-nitro group activates the 4-chloro position, rendering it susceptible to displacement by nucleophiles (amines).[1]

  • Standard Aminolysis (Direct Reaction): Reacting the ester directly with an amine at high temperature often results in

    
     displacement of the chloride before or during amide formation, yielding the wrong product.[1]
    
  • The Solution: A two-step sequence—Hydrolysis followed by Controlled Activation —is required to differentiate the carbonyl reactivity from the aryl chloride reactivity.[1]

Reactivity Landscape
Functional GroupElectronic EffectSynthetic Risk
Methyl Ester (C1) ElectrophileLow reactivity; requires activation or heat.[1]
Methoxy (C2) Electron Donor (+M)Steric hindrance; slightly deactivates the ester.[1]
Chlorine (C4) Leaving GroupHIGH RISK: Activated by ortho-Nitro.[1]
Nitro (C5) Electron Withdrawing (-I/-M)Activates C4-Cl for

; acidifies amide protons.[1]

Experimental Workflows

The following protocols prioritize chemoselectivity , ensuring the amide bond is formed without disturbing the aryl chloride.

Workflow A: Hydrolysis (Saponification)

Prerequisite Step: Converting the unreactive ester to the reactive acid.[1]

Rationale: Direct aminolysis of electron-deficient esters typically requires temperatures


11

Protocol:

  • Dissolution: Dissolve Methyl 4-chloro-2-methoxy-5-nitrobenzoate (1.0 equiv) in THF:MeOH:Water (3:1:1 ratio). A concentration of 0.2 M is ideal.[1]

  • Reagent Addition: Add LiOH·H₂O (1.5 equiv) in one portion.[1]

    • Note: Avoid KOH/NaOH if possible, or use them strictly at 0°C. Stronger bases/higher temps increase the risk of hydrolyzing the chloride to a phenol (displacement by OH⁻).[1]

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by TLC/LCMS.[1]

    • Checkpoint: Look for the disappearance of the methyl ester peak.[1][2] If the chloride is displaced by OH, a very polar phenol peak will appear (avoid this).[1]

  • Workup:

    • Cool to 0°C.[1]

    • Acidify carefully to pH ~2–3 using 1N HCl.[1]

    • The carboxylic acid product often precipitates.[1] Filter and wash with cold water.[3] If no precipitate, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.[1]

Workflow B: Acid Chloride Activation (Scale-Up Preferred)

Best for: Anilines, steric bulk amines, and scale-up.[1]

Rationale: The 5-nitro group makes the resulting acid chloride highly electrophilic, allowing coupling to occur at low temperatures (0°C), completely suppressing the

1

Protocol:

  • Activation: Suspend the 4-chloro-2-methoxy-5-nitrobenzoic acid (from Workflow A) in dry Toluene or DCM (0.5 M).

  • Chlorination: Add Thionyl Chloride (

    
    )  (2.0 equiv) and a catalytic drop of DMF (essential for Vilsmeier-Haack type activation).[1]
    
  • Reflux: Heat to reflux (approx. 70–80°C) for 1–2 hours.

    • Observation: Evolution of gas (

      
      /HCl) indicates reaction progress.[1] Solution should become clear.
      
  • Isolation: Concentrate in vacuo to remove excess

    
    . Azeotrope once with dry toluene to remove traces.[1]
    
    • Product: The crude Acid Chloride is a moisture-sensitive yellow solid/oil.[1] Use immediately.

  • Coupling:

    • Dissolve the Acid Chloride in dry DCM (0.2 M).[1]

    • Add DIPEA or TEA (2.5 equiv).[1]

    • Cool to 0°C .

    • Add the Amine (1.05 equiv) slowly.[1]

    • Stir at 0°C for 30 mins, then warm to RT.

Workflow C: HATU/T3P Coupling (Discovery/Library Preferred)

Best for: Aliphatic amines, chiral amines, or high-throughput synthesis.[1]

Rationale: HATU provides rapid activation without the thermal stress of

1

Protocol:

  • Mix: Dissolve 4-chloro-2-methoxy-5-nitrobenzoic acid (1.0 equiv) in dry DMF or DMAc (0.1 M).

  • Base: Add DIPEA (3.0 equiv).[1] Stir for 5 mins.

  • Coupling Agent: Add HATU (1.1 equiv). Stir for 5 mins to form the activated ester (color change often observed).

  • Amine Addition: Add the Amine (1.1 equiv).

  • Reaction: Stir at Room Temperature for 1–3 hours.

    • Critical Control: Do NOT heat.[1][4] If the reaction is sluggish, switch to Workflow B rather than heating, to avoid

      
      .
      

Data & Troubleshooting: The Trap

The table below summarizes the competition between Amide Coupling (Desired) and

ConditionReagentTempMajor ProductMechanism
Direct Ester Reaction Primary Amine (excess)120°CAmino-Amide (Double addition)Aminolysis +

Direct Ester Reaction Aniline120°CAmide (Trace

)
Aminolysis (Aniline is poor nucleophile for

)
Acid Chloride Primary Amine0°CAmide (Desired)Nucleophilic Acyl Substitution
HATU/DIPEA Primary AmineRTAmide (Desired)Activated Ester Substitution
HATU/DIPEA Primary Amine60°C+Mixture Thermal energy overcomes

barrier

Visualizing the Reaction Pathways[1]

The following diagram illustrates the divergence between the desired pathway and the "Trap" pathway.

GStartMethyl 4-chloro-2-methoxy-5-nitrobenzoate(Starting Material)TrapDirect Aminolysis(High Temp >100°C)Start->Trap + R-NH2(Risky)HydrolysisHydrolysis(LiOH, THF/H2O)Start->Hydrolysis Step 1SideProductSNAr Product(Cl displaced by Amine)Trap->SideProduct Major ProductAcidBenzoic AcidIntermediateHydrolysis->Acid Yields AcidActivationActivation(SOCl2 or HATU)Acid->Activation Step 2Activation->SideProduct If Heated >50°CAmideTarget Amide(Cl Intact)Activation->Amide + R-NH2(0°C - RT)

Caption: Divergent synthetic pathways. The "Direct Aminolysis" route risks displacing the activated chlorine.[1] The "Hydrolysis + Activation" route preserves the scaffold integrity.[1]

References

  • Synthesis of Nitro-Benzoate Intermediates

    • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.[1] US Patent 3,965,173.[1] (Demonstrates aminolysis conditions and risks).

  • General Hydrolysis Protocols for Electron-Deficient Esters

    • Organic Syntheses Procedure: m-Nitrobenzoic Acid.[1][2] (Classic hydrolysis of nitro-benzoates avoiding side reactions).[1]

    • [1]

  • SNAr Reactivity Context

    • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
    • [1]

  • Compound Data & Safety

    • PubChem Compound Summary: Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (Structural analog data).[1]

    • [1]

Application Note: Optimizing Suzuki-Miyaura Cross-Coupling of Electron-Deficient Aryl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: Derivatives of Methyl 4-chloro-2-methoxy-5-nitrobenzoate[1]

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing Methyl 4-chloro-2-methoxy-5-nitrobenzoate as the electrophile.[1] While aryl chlorides are typically considered deactivated compared to bromides or iodides, this specific scaffold presents a unique "activated" profile due to the strong electron-withdrawing effects of the ortho-nitro and para-ester groups.[1]

However, this activation comes with a trade-off: the substrate is highly susceptible to nucleophilic aromatic substitution (


) and ester hydrolysis.[1] This protocol prioritizes chemoselectivity , ensuring C-C bond formation occurs without degrading the sensitive ester or nitro functionalities.[1]

Substrate Analysis & Mechanistic Insight[2][3]

Electronic Environment

The reactivity of the C4-chloride is governed by the aggregate electronic effects of the ring substituents:

  • C5-Nitro (

    
    ):  Located ortho to the chloride.[1] This is the primary activator, significantly lowering the energy barrier for oxidative addition of Pd(0) into the C-Cl bond.[1]
    
  • C1-Ester (

    
    ):  Located para to the chloride.[1] Provides additional activation via resonance.[1]
    
  • C2-Methoxy (

    
    ):  Located meta to the chloride.[1] Its electron-donating effect is negligible at the reaction center compared to the strong withdrawal of the nitro/ester groups.[1]
    
The Chemoselectivity Challenge

Because the ring is highly electron-deficient, it mimics the reactivity of substrates used in


 reactions (e.g., Sanger's reagent).[1]
  • Risk 1: Hydrolysis. The C1-methyl ester is prone to saponification by aqueous hydroxide (

    
    ).[1]
    
  • Risk 2:

    
     Displacement.  Strong nucleophilic bases (e.g., alkoxides like 
    
    
    
    ) may attack the C4 position, displacing the chloride before the palladium can insert.[1]

Strategic Implication: We must use mild, non-nucleophilic bases (carbonates or phosphates) and bulky, electron-rich phosphine ligands to accelerate the catalytic cycle faster than the background hydrolysis rates.[1]

Critical Reaction Parameters

Catalyst & Ligand Selection

While standard Pd(PPh3)4 can work, it often requires elevated temperatures that endanger the ester.[1] We utilize Buchwald-type precatalysts or Ferrocenyl ligands which facilitate rapid oxidative addition at lower temperatures.[1]

ComponentRecommendationRationale
Catalyst XPhos Pd G4 or Pd(dppf)Cl₂ XPhos G4: Rapid activation at room temp; ideal for sterically hindered boronic acids.Pd(dppf)Cl₂:[1] Robust, cheaper alternative for standard couplings.[1]
Ligand XPhos or SPhos These bulky, electron-rich biaryl phosphines stabilize the Pd(0) species and accelerate oxidative addition into the aryl chloride.[1]
Loading 1.0 – 3.0 mol%High turnover number (TON) is expected due to substrate activation.[1]
Base Selection[4]
  • Avoid: NaOH, KOH, NaOEt (High risk of hydrolysis/

    
    ).[1]
    
  • Preferred:

    
     (anhydrous or aq.), 
    
    
    
    , or
    
    
    .[1]
  • Note: Potassium phosphate (

    
    ) is often superior for sterically demanding couplings involving ortho-substituted aryl chlorides.[1]
    
Solvent Systems

Biphasic systems are standard, but the water ratio must be controlled to limit hydrolysis.

  • Standard: 1,4-Dioxane / Water (4:1 ratio).[1]

  • Green Alternative: 2-MeTHF / Water.[1]

Experimental Protocols

Protocol A: High-Performance Method (Recommended)

Best for: Complex boronic acids, rapid screening, and preventing side reactions.[1]

Reagents:

  • Methyl 4-chloro-2-methoxy-5-nitrobenzoate (1.0 equiv)[1]

  • Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)[1]

  • Catalyst: XPhos Pd G4 (2.0 mol%)[1]

  • Base:

    
     (0.5 M aqueous solution, 3.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a reaction vial with the aryl chloride, boronic acid, and XPhos Pd G4. Cap with a septum.[1]

  • Inertion: Evacuate and backfill with Nitrogen (

    
    ) three times.[1]
    
  • Solvent Addition: Add degassed THF/Dioxane via syringe.

  • Base Addition: Add the degassed aqueous

    
     solution dropwise.
    
  • Reaction: Stir vigorously at 40°C to 60°C . Monitor by LCMS after 1 hour.

    • Note: Due to the activated chloride, conversion often completes < 2 hours.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Robust Scale-Up Method

Best for: Large scale batches, simple aryl boronic acids, cost-efficiency.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Boronic Acid (1.1 equiv)[1]

  • Catalyst:

    
     (3.0 mol%)[1]
    
  • Base:

    
     (powdered, 2.5 equiv)
    
  • Solvent: Toluene / Water (10:1)

Procedure:

  • Combine all solids in the reactor.

  • Add solvents (sparged with Argon for 15 mins prior).

  • Heat to 80°C under Argon atmosphere.

  • Conversion typically requires 4–12 hours.[1]

  • Filter through a Celite pad to remove Pd black before aqueous workup.

Visualizing the Mechanism & Workflow

Catalytic Cycle: The "Activated" Pathway

The following diagram illustrates how the nitro group assists the oxidative addition step, which is usually the rate-limiting step for aryl chlorides.[1]

SuzukiMechanism PreCat Pd Precatalyst (XPhos Pd G4) ActivePd Active Species Pd(0)-L PreCat->ActivePd Activation OxAdd Oxidative Addition (Fast due to o-NO2) ActivePd->OxAdd Substrate Substrate: Methyl 4-chloro-2-methoxy-5-nitrobenzoate Substrate->OxAdd + Ar-Cl Complex1 Pd(II) Oxidative Complex (Ar-Pd(II)-Cl) OxAdd->Complex1 Complex2 Biaryl Pd(II) Complex Complex1->Complex2 + Ar'-B(OH)3 / Base Boronic Boronic Acid + Base (Transmetallation) Boronic->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->ActivePd Regeneration Product Final Biaryl Product RedElim->Product

Caption: The catalytic cycle highlights the acceleration of Oxidative Addition by the electron-withdrawing nitro group.

Optimization Decision Tree

Use this workflow to troubleshoot low yields or impurities.

OptimizationTree Start Start Reaction (Standard Conditions) Check Check LCMS @ 2h Start->Check Good >90% Conversion Proceed to Workup Check->Good Success LowConv Low Conversion (<20%) Starting Material Remains Check->LowConv Stalled SideRxn Side Products Formed (Hydrolysis/SNAr) Check->SideRxn Dirty Profile Sol1 Switch to XPhos Pd G4 (Better OA) LowConv->Sol1 Sol2 Increase Temp to 80°C LowConv->Sol2 Sol3 Switch Base to K3PO4 (Less Nucleophilic) SideRxn->Sol3 Sol4 Reduce Water Ratio (Use Anhydrous Toluene) SideRxn->Sol4

Caption: Decision matrix for troubleshooting common issues with activated aryl chlorides.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Product contains -COOH instead of -COOMe Ester HydrolysisThe base is too strong or temperature is too high.[1] Switch from Hydroxides/Carbonates to Potassium Phosphate (

)
and lower temperature to 50°C.
Product mass matches Ar-OH or Ar-OEt

Displacement
The solvent or base is acting as a nucleophile.[1] Ensure no alcohols (MeOH, EtOH) are used as co-solvents.[1] Use Dioxane or Toluene.[1]
Starting Material Unreacted Catalyst DeactivationThe catalyst may have oxidized.[1] Ensure rigorous degassing (

sparge). Switch to a highly active precatalyst like XPhos Pd G4 .
Protodeboronation Unstable Boronic AcidSome boronic acids lose the

group.[1] Add the base slowly or switch to a Boronic Pinacol Ester which is more stable.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [1]

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.[1] [1]

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1]

  • Organic Chemistry Portal. (n.d.).[1][3] Suzuki Coupling.

Sources

synthetic applications of Methyl 4-chloro-2-methoxy-5-nitrobenzoate intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for synthetic chemists and drug discovery scientists. It focuses on the practical utility, reaction mechanisms, and experimental protocols for Methyl 4-chloro-2-methoxy-5-nitrobenzoate .[1][2]

CAS No: 109069-75-2 Role: Advanced Intermediate for Kinase (EGFR) and PAD4 Inhibitors Version: 2.0 (Technical Release)[1][2]

Executive Summary

Methyl 4-chloro-2-methoxy-5-nitrobenzoate is a highly functionalized aromatic scaffold characterized by a "push-pull" electronic system.[1][2] Its utility stems from the orthogonal reactivity of its four functional groups: a labile chloro group activated for nucleophilic substitution (


), a nitro  group reducible to an aniline, a methoxy  handle, and a benzoate ester  modifiable to amides or alcohols.[1]

This intermediate is critical in the convergent synthesis of third-generation EGFR inhibitors (e.g., Osimertinib analogs) and PAD4 inhibitors (used in rheumatoid arthritis and oncology).[1] Its specific substitution pattern (1,2,4,5-tetrasubstituted benzene) allows for the rapid assembly of complex pharmacophores with high regioselectivity.[1]

Chemical Profile & Reactivity Analysis

Structural Logic

The molecule features a 1,2,4,5-substitution pattern that directs incoming nucleophiles with high precision.[1]

  • C-4 Position (Chloro): This is the primary electrophilic site.[1] It is strongly activated by the ortho-nitro group (C-5) and the para-methoxycarbonyl group (C-1).[1][2] This "double activation" makes the chloride extremely susceptible to displacement by amines, thiols, or alkoxides via

    
    .[1]
    
  • C-5 Position (Nitro): Acts as an electron-withdrawing group (EWG) to activate C-4, but serves as a "masked" amine.[1] Post-

    
     reduction yields an aniline, enabling amide coupling or heterocycle formation (e.g., quinazolines, benzimidazoles).[1]
    
  • C-1 Position (Ester): Provides a handle for cyclization or conversion to benzamides (common in antipsychotics and kinase inhibitors).[1]

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.

Reactivity Start Methyl 4-chloro-2-methoxy-5-nitrobenzoate (Core Scaffold) SNAr Pathway A: C-4 Displacement (SNAr) (Introduction of Amine Side Chains) Start->SNAr  R-NH2, Base    (High Selectivity)   Reduction Pathway B: Nitro Reduction (Formation of 5-Aniline) SNAr->Reduction  Fe/NH4Cl or H2/Pd   Cyclization Pathway C: Cyclization/Coupling (EGFR/PAD4 Inhibitor Cores) Reduction->Cyclization  Electrophile Addition   Product1 Functionalized Anilines (e.g., for Osimertinib analogs) Cyclization->Product1  Kinase Route   Product2 Benzamide Scaffolds (PAD4 Inhibitors) Cyclization->Product2  Immunology Route  

Caption: Divergent synthesis pathways starting from the activated benzoate core.

Key Synthetic Workflows

Workflow A: Synthesis of PAD4 Inhibitor Intermediates

Target: Methyl 4-(alkylamino)-2-methoxy-5-nitrobenzoate This workflow displaces the C-4 chloride with an amine (e.g., methylamine or a complex diamine).[1][2] This is the first step in synthesizing Peptidylarginine Deiminase 4 (PAD4) inhibitors, as described in patent literature (e.g., WO2017100594).[1]

Protocol 1: Regioselective

Amination

Reagents: Methylamine (2.0 M in THF), Potassium Carbonate (


), DMF.[1][3]
  • Preparation: Charge a reaction vessel with Methyl 4-chloro-2-methoxy-5-nitrobenzoate (1.0 equiv) and anhydrous DMF (10 volumes).

  • Cooling: Cool the solution to 0 °C under an inert atmosphere (

    
    ).
    
  • Addition: Dropwise add Methylamine (1.2 equiv, 2.0 M in THF). Note: The reaction is exothermic; control addition rate to maintain T < 5 °C.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 16–20 hours.

    • Monitoring: Check by LC-MS.[1] The starting material (Cl-Ar) should disappear, replaced by the amine adduct (MeNH-Ar).[1]

    • Optimization: If conversion is incomplete, add anhydrous

      
       (1.2 equiv) and stir for an additional 2 hours.
      
  • Workup: Pour the reaction mixture into ice-water (50 volumes). The product typically precipitates as a yellow/orange solid.[1]

  • Isolation: Filter the solid, wash with water (

    
    ), and dry under vacuum at 45 °C.[1]
    
  • Yield Expectation: 85–95%.

Workflow B: Synthesis of Polysubstituted Anilines (EGFR Kinase Route)

Target: Methyl 5-amino-4-(substituted-amino)-2-methoxybenzoate Following the


 reaction, the nitro group is reduced to an aniline.[1][2] This 4,5-diamino motif is a precursor to benzimidazoles or can be coupled with pyrimidines for EGFR inhibitors.[1]
Protocol 2: Iron-Mediated Nitro Reduction

Reagents: Iron powder (Fe), Ammonium Chloride (


), Ethanol/Water.[1]
  • Setup: Dissolve the Nitro-intermediate (from Protocol 1) in Ethanol/Water (4:1 ratio, 10 volumes).

  • Activation: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv, <325 mesh).

  • Reflux: Heat the suspension to reflux (approx. 80 °C) with vigorous stirring.

    • Mechanism:[1][4][5][6] Fe(0) donates electrons to reduce

      
       to 
      
      
      
      via nitroso and hydroxylamine intermediates.[1]
  • Duration: Reaction is typically complete in 2–4 hours.[1] Monitor by TLC (the amine is more polar and often fluorescent).[1]

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[1]

  • Concentration: Evaporate the filtrate to remove ethanol.

  • Extraction: Extract the aqueous residue with Ethyl Acetate. Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
  • Result: The resulting aniline is often unstable to oxidation; store under Argon or use immediately in the next coupling step.[1]

Technical Data & Troubleshooting

Physicochemical Properties
PropertyValueNotes
Molecular Formula

Molecular Weight 245.62 g/mol
Appearance Pale yellow to off-white solid
Melting Point 181–184 °CCrystalline
Solubility DMSO, DMF, hot EtOAcPoor solubility in water/hexane
Storage 2–8 °C, Dry, DarkMoisture sensitive (ester hydrolysis)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete

Steric hindrance of amineSwitch solvent to DMAc; increase temp to 60 °C; use DIPEA base.
Hydrolysis of Ester Wet solvent or excess baseUse anhydrous DMF; avoid strong hydroxide bases (NaOH); use

or

.[2]
Exotherm Control High reactivity of 4-ClAdd amine slowly at 0 °C; highly activated substrates can react violently.[1][2]
Impurity Formation Demethylation of 2-OMeAvoid Lewis acids (e.g.,

,

) which will cleave the ether.[1][2]

References

  • PAD4 Inhibitor Synthesis

    • Title: Bicyclic inhibitors of PAD4.[1]

    • Source: Patent WO2017100594A1 (GlaxoSmithKline).[1]

    • Context: Describes the reaction of Methyl 4-chloro-2-methoxy-5-nitrobenzoate with methylamine (Paragraph [00387]).
    • Link:[1][2]

  • EGFR Inhibitor (Osimertinib)

    • Title: Synthetic Strategies in the Preparation of Osimertinib.[1][6][7]

    • Source: ResearchGate / Asian Journal of Organic Chemistry (implied).[1]

    • Context: Discusses the assembly of the 1,2,4,5-substituted benzene core using similar nitro-benzo
    • Link:

  • Chemical Substance Data

    • Title: Methyl 4-chloro-2-methoxy-5-nitrobenzoate (CAS 109069-75-2).[1][2][8][9][10]

    • Source: PubChem / National Institutes of Health (NIH).[1]

    • Link:[1]

Disclaimer: This guide is for research and development purposes only. All procedures should be performed by qualified personnel in a controlled laboratory environment with appropriate safety equipment.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution reaction. Our goal is to move beyond simple procedural outlines, providing a deeper understanding of the reaction's nuances to empower you to troubleshoot effectively and optimize for higher yields and purity.

The synthesis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate is primarily achieved through the nitration of its precursor, Methyl 4-chloro-2-methoxybenzoate. While seemingly straightforward, this reaction is governed by a delicate interplay of kinetics, thermodynamics, and directing group effects that can lead to common issues such as low yields, impurity formation, and difficult purifications. This document is structured as an interactive guide, beginning with a robust troubleshooting section in a direct question-and-answer format, followed by frequently asked questions to clarify core chemical principles, a detailed experimental protocol, and supporting visualizations.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section directly tackles the most frequent issues encountered during the synthesis. Each answer provides not only a solution but also an explanation of the underlying chemical principles.

Q1: My final yield is significantly lower than expected. What are the most likely causes and how can I address them?

Low yield is the most common problem and can stem from multiple factors. A systematic approach is key to diagnosis.

  • Inadequate Temperature Control: The nitration of aromatic rings is a highly exothermic process.[1] If the temperature rises uncontrollably, it can lead to the formation of unwanted di-nitrated byproducts, oxidation of the methoxy group, or general decomposition of the starting material and product, often indicated by a dark brown or black reaction mixture.[2]

    • Solution: Maintain a strict reaction temperature, typically between 0-10°C, especially during the addition of the nitrating agent.[3] Use an ice-salt bath for more effective cooling and add the nitrating mixture dropwise with vigorous stirring to ensure efficient heat dissipation.

  • Suboptimal Nitrating Agent Composition: The efficacy of the reaction depends on the efficient generation of the nitronium ion (NO₂⁺), which is the active electrophile.[4][5] This is achieved by using a mixture of concentrated nitric and sulfuric acids.

    • Causality: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[6][7][8] The presence of excess water in your reagents (e.g., using dilute acids) will shift this equilibrium backward, reducing the concentration of the active electrophile and stalling the reaction.[9][10]

    • Solution: Use fresh, concentrated (98%) sulfuric acid and concentrated (70%) nitric acid. Prepare the nitrating mixture (the "mixed acid") beforehand by slowly adding nitric acid to sulfuric acid in a separate flask cooled in an ice bath.

  • Inefficient Work-up and Isolation: Significant product loss can occur during the quenching and purification stages.[2][11]

    • Solution: Quench the reaction by pouring the acidic mixture slowly onto a large amount of crushed ice with stirring. This precipitates the crude product while diluting the acid and controlling the exotherm.[11] Ensure complete precipitation before filtration. During recrystallization, use a minimal amount of a suitable hot solvent (e.g., ethanol or methanol) to dissolve the crude product, and allow it to cool slowly to maximize crystal formation and recovery.

  • Incomplete Reaction: Insufficient reaction time will leave unreacted starting material.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2] A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The reaction is complete when the spot corresponding to the starting material (Methyl 4-chloro-2-methoxybenzoate) is no longer visible.

Q2: My reaction mixture turned very dark, and the isolated product is an impure, oily solid. What went wrong?

A dark discoloration is a classic sign of oxidative side reactions and decomposition.[2]

  • Causality: This is almost always due to the reaction temperature becoming too high. Concentrated nitric acid is a strong oxidizing agent, and its oxidative potential increases dramatically with temperature. The electron-rich methoxy group on the aromatic ring is particularly susceptible to oxidation under harsh conditions.

  • Preventative Measures:

    • Strict Temperature Control: As mentioned above, maintain a temperature below 10°C throughout the addition of the nitrating agent.

    • Slow, Controlled Addition: Add the mixed acid very slowly (dropwise) to the solution of the substrate in sulfuric acid. This prevents localized "hot spots" where the temperature can spike.

    • Ensure Purity of Starting Material: Impurities in the starting ester can sometimes catalyze decomposition pathways.

Q3: TLC analysis shows multiple product spots. How can I improve the regioselectivity to favor the desired 5-nitro isomer?

The formation of isomers is governed by the directing effects of the substituents on the aromatic ring.

  • Electronic Effects: The starting material has three substituents with competing directing effects:

    • -OCH₃ (Methoxy): A strongly activating, ortho, para-director.

    • -Cl (Chloro): A deactivating, ortho, para-director.

    • -COOCH₃ (Methyl Ester): A deactivating, meta-director.

  • Analysis: The position para to the strongly activating methoxy group is blocked by the chloro group. The positions ortho to the methoxy group are C1 and C3. The desired C5 position is ortho to the chloro group and meta to the ester group. The powerful activating effect of the methoxy group dominates, directing the incoming electrophile to its ortho and para positions. Since the para position is blocked, nitration occurs primarily at the C5 position, which is ortho to the methoxy group (and also ortho to the chloro group).

  • Improving Selectivity: While the electronics strongly favor the 5-nitro product, aggressive reaction conditions can sometimes lead to less-favored isomers. Lowering the reaction temperature generally increases selectivity by favoring the kinetically controlled product.

Q4: My crude product oiled out instead of precipitating as a solid during the quench. How can I isolate it?

"Oiling out" occurs when a solid melts in the quenching medium or when impurities prevent crystallization.

  • Immediate Actions:

    • Continue stirring the mixture vigorously in the ice bath. Sometimes, the oil will solidify with time and agitation.

    • Try scratching the inside of the flask with a glass rod at the oil-water interface to induce crystallization.

    • If a small amount of pure product is available, add a "seed crystal" to the mixture.

  • Extraction Protocol: If the oil does not solidify, you must switch to an extraction work-up.

    • Transfer the entire mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic layers.

    • Wash the combined organic extract with water, then with a saturated sodium bicarbonate solution to remove residual acid, and finally with brine.[11]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can then be purified by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of concentrated sulfuric acid in this reaction? Concentrated sulfuric acid serves two critical functions. First, it acts as a catalyst by protonating nitric acid, which leads to the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺).[6][7][8] Second, it acts as a dehydrating agent, absorbing the water molecule produced during the reaction.[10] This prevents the water from diluting the acid mixture and deactivating the nitronium ion.

Q2: What are the essential safety precautions for performing this nitration? Safety is paramount. Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[12] The reaction is also highly exothermic.

  • Always wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Perform all operations in a certified chemical fume hood.

  • Always add acid to water or, in the case of preparing the mixed acid, add the less dense nitric acid slowly to the denser sulfuric acid.

  • Have an appropriate quenching agent (like sodium bicarbonate) readily available to neutralize any spills.

Q3: How can I reliably confirm the identity and purity of my final product? A combination of techniques is recommended:

  • Melting Point: A sharp melting point close to the literature value (if available) is a good indicator of purity. Impure samples will exhibit a depressed and broad melting range.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests high purity.

  • Spectroscopy: The definitive confirmation comes from spectroscopic analysis.

    • ¹H NMR: Will show the characteristic aromatic proton signals, as well as singlets for the methoxy and methyl ester protons.

    • ¹³C NMR: Will confirm the number of unique carbons in the molecule.

    • FTIR: Will show characteristic peaks for the nitro group (NO₂), the ester carbonyl (C=O), and C-O bonds.

Data & Parameters Summary

The following table summarizes the key quantitative parameters for this synthesis.

ParameterRecommended Value/RangeRationale
Reaction Temperature 0 - 10°CMinimizes side reactions and decomposition.[3]
H₂SO₄:HNO₃ Ratio ~2:1 to 1:1 (v/v)Ensures efficient generation of the nitronium ion.[3][13]
Substrate Concentration ~1 mole in 3-4 volumes of H₂SO₄Maintains a stirrable solution without excessive dilution.
Reaction Time 1 - 3 hours (TLC monitored)Ensures complete conversion of starting material.
Recrystallization Solvent Ethanol or MethanolGood solubility when hot, poor solubility when cold.
Expected Yield 75 - 85%Typical range for well-controlled aromatic nitrations.[3]
Visualizing the Process
Reaction Mechanism

The diagram below illustrates the electrophilic aromatic substitution mechanism for the nitration of Methyl 4-chloro-2-methoxybenzoate.

reaction_mechanism cluster_activation Step 1: Generation of Electrophile cluster_attack Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_deprotonation Step 3: Deprotonation & Aromaticity Restoration HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + HSO₄⁻ + H₂O H2SO4 H₂SO₄ H2SO4->NO2_plus + HSO₄⁻ + H₂O SM Methyl 4-chloro- 2-methoxybenzoate HSO4_minus HSO₄⁻ H2O H₂O sigma_complex Sigma Complex (Arenium Ion Intermediate) SM->sigma_complex + NO₂⁺ Product Methyl 4-chloro-2-methoxy- 5-nitrobenzoate sigma_complex->Product + HSO₄⁻ H2SO4_regen H₂SO₄

Caption: Electrophilic nitration mechanism.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical path for diagnosing the cause of low product yield.

troubleshooting_workflow start Low Yield Observed check_temp Was reaction temp. maintained at 0-10°C? start->check_temp temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_reagents Were acids concentrated and fresh? temp_yes->check_reagents sol_temp Action: Improve cooling, slow down addition. temp_no->sol_temp reagents_yes Yes check_reagents->reagents_yes Yes reagents_no No check_reagents->reagents_no No check_tlc Did TLC show complete consumption of SM? reagents_yes->check_tlc sol_reagents Action: Use fresh, concentrated acids. reagents_no->sol_reagents tlc_yes Yes check_tlc->tlc_yes Yes tlc_no No check_tlc->tlc_no No check_workup Was product loss possible during work-up/purification? tlc_yes->check_workup sol_tlc Action: Increase reaction time, continue monitoring. tlc_no->sol_tlc workup_yes Yes check_workup->workup_yes Yes workup_no No check_workup->workup_no No sol_workup Action: Review quench, extraction, and recrystallization technique. workup_yes->sol_workup

Caption: Decision tree for troubleshooting low yield.

Optimized Experimental Protocol

Reagents & Equipment:

  • Methyl 4-chloro-2-methoxybenzoate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Ethanol (or Methanol) for recrystallization

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel apparatus

Procedure:

  • Setup: Place a 250 mL round-bottom flask equipped with a magnetic stir bar in a large ice-salt bath.

  • Substrate Dissolution: To the flask, add Methyl 4-chloro-2-methoxybenzoate (e.g., 10.0 g). Slowly and carefully, with stirring, add concentrated H₂SO₄ (e.g., 30 mL). Continue stirring in the ice bath until the solid has completely dissolved and the solution temperature is below 5°C.

  • Prepare Nitrating Mixture: In a separate beaker or flask, cooled in an ice bath, carefully and slowly add concentrated HNO₃ (e.g., 6 mL) to concentrated H₂SO₄ (e.g., 6 mL). Allow this mixture to cool to below 10°C.

  • Nitration: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the substrate over 30-45 minutes. It is critical to maintain the internal reaction temperature between 5-10°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: In a large beaker (e.g., 1 L), place a substantial amount of crushed ice (~200 g). Slowly and with vigorous stirring, pour the reaction mixture onto the ice. A pale yellow solid should precipitate.

  • Isolation: Allow the ice to melt completely, then isolate the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: Press the solid as dry as possible on the filter. Recrystallize the crude product from a minimal amount of hot ethanol or methanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry them in a vacuum oven or desiccator to a constant weight.

  • Characterization: Determine the yield, melting point, and confirm the structure using spectroscopic methods.

References
  • Nitration. (n.d.). In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

  • CN111960947A - Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Nitration of Benzene and Methylbenzene. (2023). Chemistry LibreTexts. [Link]

  • Nitration of Methyl Benzoate. (n.d.). Journal of Chemical Education. [Link]

  • Nitration. (n.d.). Wikipedia. [Link]

  • Nitration of Benzene and Sulfonation of Benzene. (2023). Chemistry LibreTexts. [Link]

  • Organic Syntheses Procedure: Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses. [Link]

  • Nitration of methyl benzoate. (2016). Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Purification of Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Crude Methyl 4-chloro-2-methoxy-5-nitrobenzoate CAS Registry Number: 63603-09-8 Chemical Formula: C9H8ClNO5 Molecular Weight: 245.62 g/mol [1][2][3]

Introduction: The Application Scientist’s Perspective

Welcome to the technical support hub. As Senior Application Scientists, we understand that purifying nitro-benzoate intermediates is rarely a textbook process. The nitration of methyl 4-chloro-2-methoxybenzoate involves a delicate interplay of directing groups—the methoxy group (strongly activating, ortho/para director) and the chlorine atom (deactivating, ortho/para director).[1][2][3]

While the 5-position is electronically and sterically favored, crude mixtures often contain the 3-nitro regioisomer , unreacted starting material, and hydrolyzed acid byproducts.[1][2][3] This guide addresses the specific physicochemical challenges of isolating the 5-nitro isomer in high purity (>98%) for downstream pharmaceutical or agrochemical synthesis.

Part 1: Initial Assessment & Characterization

Q: My crude product is a dark, sticky oil/tar. Is this normal?

A: It is common but not ideal. Crude nitro-benzoates often "oil out" due to the presence of isomeric impurities which depress the melting point.[1][2][3][4]

  • Immediate Action: Do not attempt to recrystallize a tar directly.[1][2][3][4]

  • Protocol:

    • Dissolve the crude oil in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1][2][3][4]

    • Perform a Bicarbonate Wash : Wash the organic layer with saturated aqueous NaHCO₃.[1][2][3][4]

      • Why? This removes any hydrolyzed 4-chloro-2-methoxy-5-nitrobenzoic acid or unreacted phenolic precursors that act as "solubilizers" preventing crystallization.[1][2][3]

    • Dry over anhydrous MgSO₄ and concentrate slowly under reduced pressure.

    • Trituration: Add cold Methanol (MeOH) or Hexane to the residue and scratch the flask walls to induce nucleation.[1][2][3][4]

Q: How do I confirm I have the correct isomer before purification?

A: Use ¹H NMR. The aromatic region is diagnostic.[1][2][3][4]

  • Target (5-nitro isomer): You will see two singlets (or weak doublets due to long-range coupling) in the aromatic region because the protons at C3 and C6 are para to each other.[1][2][3][4]

  • Impurity (3-nitro isomer): If the nitro group enters at position 3 (between Cl and OMe), the symmetry changes, often shifting the methoxy peak significantly due to the ortho-nitro effect.[1][2][3][4]

Part 2: Recrystallization Troubleshooting

Q: Which solvent system provides the best recovery and purity?

A: Based on the polarity of nitro-benzoate esters, Methanol (MeOH) is the primary solvent of choice, but a dual-solvent system is often required for dirty crudes.[1][3][4]

Table 1: Solvent Selection Matrix

Solvent SystemSuitabilityMechanism of Action
Methanol (Hot) Primary Choice High solubility at reflux; low solubility at 0°C. Excellent for removing non-polar tars.[1][2][3]
Ethanol / Water (9:1) Secondary Use if MeOH yield is too low.[1][2][3][4] Water acts as an anti-solvent to force precipitation.[1][2][3][4]
EtOAc / Hexane Isomer Separation Best for removing the 3-nitro isomer, which often remains in the mother liquor.[1][2][3][4]
Isopropanol (IPA) Slow Growth Promotes larger crystal growth; good for final polishing steps.[1][2][3][4]
Q: I tried Methanol, but the crystals are yellow and the melting point is broad. What went wrong?

A: A broad melting point indicates regioisomer contamination (likely the 3-nitro isomer).[1][2][3][4]

  • The Fix: Switch to a Recrystallization-Digestion hybrid protocol.[1][2][3]

    • Suspend the solid in hot Ethanol (do not fully dissolve).

    • Stir at reflux for 15 minutes.

    • Cool to room temperature and filter.

    • Mechanism:[2][3][4][5][6] The minor 3-nitro isomer is often more soluble in ethanol than the 5-nitro target.[1][2][3] By not fully dissolving the solid, you "wash" the surface of the crystals where impurities concentrate.[1][2][3][4]

Part 3: Chromatographic Purification (The "Nuclear" Option)[1][2][3][4]

Q: Recrystallization failed. How do I separate the isomers on silica?

A: Nitro-regioisomers have very similar Rf values.[1][2][3] Standard flash chromatography often results in mixed fractions (tailing).[1][2][3][4]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2][3][4]

  • Mobile Phase: Toluene : Ethyl Acetate (95:5) or Hexane : DCM (70:30) .[1][2][3][4]

    • Why Toluene? Aromatic solvents often interact with nitro groups via

      
      -
      
      
      
      stacking, amplifying the separation factor (
      
      
      ) between isomers better than simple alkane/ester gradients.[1][2][3][4]
  • Loading: Use DCM for wet loading.[1][2][3][4] Do not dry load with silica if the compound is oily; it may streak.[1][2][3][4]

Q: The compound turns red/brown on the column.[1][2][3][4] Is it decomposing?

A: Nitro-aromatics can be photosensitive or sensitive to basic alumina.[1][2][3]

  • Check: Ensure you are using Neutral Silica .[1][2][3][4] Acidic silica is usually fine, but basic impurities in the silica can cause degradation (Meisenheimer complex formation).[1][2][3][4]

  • Prevention: Wrap the column in aluminum foil to exclude light if you observe darkening.[1][2][3][4]

Part 4: Visualizing the Workflow

The following diagrams illustrate the decision logic for purifying this specific intermediate.

Workflow 1: Purification Decision Tree

PurificationLogic Start Crude Methyl 4-chloro-2-methoxy-5-nitrobenzoate State1 Physical State? Start->State1 Solid Solid / Semi-Solid State1->Solid If Oil Dark Oil / Tar State1->Oil If Check_Purity Check 1H NMR / HPLC Solid->Check_Purity Action_Wash Dissolve in EtOAc Wash w/ NaHCO3 (aq) Dry & Concentrate Oil->Action_Wash Action_Triturate Triturate w/ Cold MeOH Scratch Glass Action_Wash->Action_Triturate Action_Triturate->Solid Forms Solid Column Flash Column (Toluene:EtOAc 95:5) Action_Triturate->Column Remains Oil Recrys_MeOH Recrystallize: MeOH (Reflux -> 0°C) Check_Purity->Recrys_MeOH Minor Impurities Recrys_EtOAc Recrystallize: EtOAc/Hexane Check_Purity->Recrys_EtOAc Isomer Issues Check_Purity->Column Complex Mix Final Pure Product (>98%) Recrys_MeOH->Final Recrys_EtOAc->Final Column->Final

Caption: Logic flow for selecting the optimal purification method based on the physical state and impurity profile of the crude material.

Workflow 2: Impurity Removal Mechanism

ImpurityRemoval Crude Crude Mixture Target (5-NO2) Impurity A (3-NO2) Impurity B (Acid) Step1 Step 1: NaHCO3 Wash Crude->Step1 Step2 Step 2: MeOH Recrystallization Step1->Step2 Organic Layer Waste1 Aqueous Layer Impurity B (Acid Salt) Step1->Waste1 Removes Acid Waste2 Mother Liquor Impurity A (3-NO2) Oils/Tars Step2->Waste2 Removes Isomers Product Purified Target Methyl 4-chloro-2-methoxy-5-nitrobenzoate Step2->Product Crystallizes

Caption: Mechanistic view of how specific process steps target and remove distinct chemical impurities.[1][2][3][4][7]

Part 5: Detailed Experimental Protocol

Protocol: Recrystallization of Crude Methyl 4-chloro-2-methoxy-5-nitrobenzoate

  • Preparation: Place 10.0 g of crude solid in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 40 mL of Methanol . Heat the mixture to reflux (approx. 65°C) using an oil bath.

    • Note: If the solution is not clear at reflux, add more MeOH in 2 mL increments.[1][2][3][4] If dark insoluble specks remain, filter hot through a glass frit or Celite pad.[1][2][3][4]

  • Crystallization: Remove the flask from the heat source. Allow it to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Critical Step: Rapid cooling traps impurities.[1][2][3][4] Slow cooling allows the thermodynamically stable crystal lattice (5-nitro isomer) to exclude the 3-nitro isomer.[1][2][3]

  • Finalizing: Once at room temperature, cool the flask in an ice-water bath (0-5°C) for 30 minutes to maximize yield.

  • Filtration: Filter the crystals using a Buchner funnel. Wash the cake with 10 mL of cold (-20°C) Methanol .

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

Expected Result: Off-white to pale yellow needles.[1][2][3] Melting Point Check: Target range 100–110°C (approximate, dependent on exact polymorph).

References

  • Synthesis and Characterization of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry. (2015). Describes nitration protocols and crystallization of similar methoxy-nitrobenzoates using methanol.

  • Process for preparing 4-nitro-oxy-methyl-benzoic acid. WO2011058162A1. (2011).[1][2][3] Details purification of nitro-benzoic esters via precipitation and ethanol washing.[1][2][3]

  • Methyl 5-chloro-2-nitrobenzoate Crystal Structure. PMC - NIH. (2011).[1][2][3] Validates Methanol as a primary solvent for chloro-nitrobenzoate crystallization.[1][2][3]

  • Recrystallization Solvents Guide. University of Rochester, Dept. of Chemistry. General guidelines for solvent selection (EtOH, Hexane/Acetone) for organic intermediates.

  • PubChem Compound Summary: Methyl 4-chloro-3-methoxy-5-nitrobenzoate. National Library of Medicine. (2025).[1][2][3] Provides physical property data and CAS verification.[1][2][3][4][7][8]

Sources

Technical Support Center: Recrystallization of Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for the purification of Methyl 4-chloro-2-methoxy-5-nitrobenzoate via recrystallization. As a definitive, experimentally validated solvent for this specific compound is not prominently documented in readily available literature, this center is designed to empower researchers with the principles, protocols, and troubleshooting knowledge required to identify a suitable solvent and successfully execute the purification. Our approach is grounded in established chemical principles and informed by purification methods for structurally analogous compounds.

Part 1: Frequently Asked Questions (FAQs) - Solvent Selection & Rationale

This section addresses the foundational questions researchers face when developing a recrystallization protocol.

Q1: What are the fundamental principles for selecting an effective recrystallization solvent?

An ideal recrystallization solvent is one in which the compound of interest has high solubility at an elevated temperature but low solubility at lower temperatures (e.g., room temperature or in an ice bath).[1][2] This temperature-dependent solubility differential is the driving force for crystallization. The core criteria for solvent selection are:

  • Solubility Profile : The target compound should be sparingly soluble or insoluble in the cold solvent, but readily soluble in the hot solvent.

  • Impurity Solubility : Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[1]

  • Chemical Inertness : The solvent must not react with the compound being purified.[2]

  • Volatility : The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[2]

  • Boiling Point vs. Melting Point : The solvent's boiling point should ideally be lower than the melting point of the compound to prevent the substance from melting and "oiling out" instead of crystallizing.

Q2: What are the probable impurities in a crude sample of Methyl 4-chloro-2-methoxy-5-nitrobenzoate?

Understanding potential impurities is crucial for selecting a solvent that will effectively separate them from the desired product. The synthesis of substituted nitrobenzoates typically involves the nitration of a corresponding benzoate ester.[3][4] Based on these synthetic routes, likely impurities include:

  • Regioisomers : Nitration of the aromatic ring can sometimes lead to the formation of other isomers where the nitro group is at a different position.

  • Di-nitrated Products : Over-nitration can result in the introduction of a second nitro group onto the aromatic ring.[4]

  • Unreacted Starting Material : Incomplete nitration would leave residual Methyl 4-chloro-2-methoxybenzoate.

  • Byproducts from Side Reactions : Depending on the specific reaction conditions, other minor byproducts may be present.

A successful recrystallization will exploit differences in the polarity and solubility of these potential impurities compared to the target molecule.

Q3: Based on available data for similar compounds, what are the most promising candidate solvents for initial screening?

While specific solubility data for Methyl 4-chloro-2-methoxy-5-nitrobenzoate is scarce, we can make educated predictions based on the recrystallization of structurally related compounds. For instance, methanol has been successfully used to recrystallize Methyl 5-chloro-2-nitrobenzoate, a closely related isomer.[5] Additionally, ethanol is frequently employed for the purification of other methyl nitrobenzoate derivatives.[4]

Given the presence of polar functional groups (ester, nitro, methoxy) and a halogen on the benzene ring, a solvent of moderate polarity is likely to be effective. Therefore, the following solvents are recommended as primary candidates for your initial screening:

  • Primary Candidates : Methanol, Ethanol

  • Secondary Candidates : Isopropanol, Acetone, Ethyl Acetate

  • Solvent Mixtures (for fine-tuning) : Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Heptane[6]

Part 2: Experimental Protocols

This section provides detailed, step-by-step procedures for both selecting a solvent and performing the recrystallization.

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify a suitable recrystallization solvent using a small amount of your crude product.

  • Preparation : Place approximately 20-30 mg of your crude Methyl 4-chloro-2-methoxy-5-nitrobenzoate into several small test tubes.

  • Solvent Addition (Room Temperature) : To each test tube, add a different candidate solvent (e.g., methanol, ethanol, ethyl acetate, hexane) dropwise, starting with about 0.5 mL. Agitate the mixture at room temperature.

  • Observation (Room Temperature) :

    • If the compound dissolves completely, the solvent is likely too good a solvent at room temperature and is unsuitable for recrystallization.[2]

    • If the compound is completely insoluble, proceed to the next step.

    • If the compound is partially soluble, note this observation.

  • Heating : Gently heat the test tubes that did not show complete dissolution in a warm water or sand bath. Add the same solvent dropwise until the solid just dissolves. Be careful not to add an excess of solvent.

  • Observation (Hot) :

    • If the compound dissolves completely in a reasonable amount of hot solvent, this is a promising candidate.

    • If the compound remains insoluble even when hot, that solvent is unsuitable.[2]

  • Cooling and Crystallization : Remove the test tubes with dissolved solute from the heat and allow them to cool slowly to room temperature. If crystals do not form, try gently scratching the inside of the test tube with a glass rod or placing it in an ice bath.[2]

  • Evaluation : A suitable solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot, and which yields a good crop of crystals upon cooling.

Protocol 2: Recrystallization of Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Once a suitable solvent has been identified from the screening protocol, proceed with the bulk recrystallization.

  • Dissolution : Place the crude solid in an Erlenmeyer flask of appropriate size. Add a minimal amount of the chosen recrystallization solvent, just enough to create a slurry. Heat the flask on a hot plate, bringing the solvent to a gentle boil.

  • Achieving Saturation : Continue to add small portions of the hot solvent until the solid has just completely dissolved. It is critical to use the minimum amount of hot solvent necessary to achieve a saturated solution to maximize your yield.

  • Decolorization (Optional) : If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]

  • Hot Filtration (Optional) : If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.[1]

  • Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

  • Complete Crystallization : Once the flask has reached room temperature, you may place it in an ice bath to maximize the crystal yield.

  • Isolation of Crystals : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying : Allow the crystals to dry completely, either by air drying on the filter paper or in a desiccator.

Part 3: Troubleshooting Guide

This section addresses common issues encountered during recrystallization and provides practical solutions.

Q4: My compound has "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is highly impure.

  • Solution 1 : Reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation point and allow it to cool more slowly.

  • Solution 2 : Try a different solvent with a lower boiling point.

  • Solution 3 : If using a solvent mixture, you may have added too much of the "anti-solvent" (the one in which the compound is less soluble). Reheat to dissolve the oil, add more of the "good" solvent, and cool again.

Q5: No crystals are forming, even after cooling in an ice bath. What are the next steps?

This typically indicates that the solution is not supersaturated, meaning too much solvent was added.

  • Solution 1 : Induce crystallization by scratching the inner wall of the flask with a glass rod at the surface of the solution. This creates nucleation sites.

  • Solution 2 : If you have a small crystal of the pure compound, add it to the solution (a "seed crystal") to initiate crystallization.[2]

  • Solution 3 : If the above methods fail, gently heat the solution to evaporate some of the solvent to increase the concentration of the solute. Then, allow it to cool again.

Q6: My crystals formed very quickly as a fine powder. Are they pure?

Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.

  • Solution : This is often caused by cooling the solution too quickly or having a solution that is too concentrated. The best practice is to allow the solution to cool slowly to room temperature before moving it to an ice bath. If you suspect the purity is compromised, you may need to repeat the recrystallization.

Q7: My final yield is very low. How can I improve it?

A low yield can result from several factors.

  • Check Solvent Volume : Using too much solvent is a common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor. Always use the minimum amount of hot solvent required for dissolution.

  • Premature Crystallization : If the product crystallizes during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated.

  • Washing Step : Washing the collected crystals with solvent that is not ice-cold, or with too much solvent, can redissolve some of your product.

  • Mother Liquor : It may be possible to recover a second crop of crystals by evaporating some of the solvent from the filtrate (mother liquor) and re-cooling. Note that this second crop may be less pure than the first.

Part 4: Data & Visualization

Table 1: Properties of Candidate Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexNotes
Methanol64.75.1Successful for a related isomer.[5] Good starting point.
Ethanol78.44.3Commonly used for nitrobenzoates.[6]
Isopropanol82.63.9Slightly less polar alternative to ethanol.
Acetone56.05.1Good solvent, but its low boiling point may require care.
Ethyl Acetate77.14.4A good mid-polarity solvent.[6]
Heptane98.40.1Non-polar, likely to be a poor solvent. Useful as an "anti-solvent" in a mixed system.
Water100.010.2Highly polar, unlikely to be a good single solvent but useful in mixtures like Ethanol/Water.[6]
Diagram 1: Recrystallization Workflow

This diagram illustrates the decision-making process and experimental steps for the purification of Methyl 4-chloro-2-methoxy-5-nitrobenzoate.

Recrystallization_Workflow start Start: Crude Product solvent_screen Solvent Screening Protocol start->solvent_screen Identify Solvent dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Slow Cooling to Room Temp hot_filter_q->cool No hot_filter->cool ice_bath Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end End: Pure Product dry->end

Caption: Workflow for solvent selection and recrystallization.

Part 5: References

  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]

  • Google Patents. (1985). Preparation of methyl m-nitrobenzoate.

  • National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-nitrobenzoate. PubMed Central. [Link]

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

  • Capot Chemical. (2018). MSDS of Methyl 4-chloro-3-methoxy-5-nitrobenzoate. [Link]

  • University of California, Davis. (n.d.). Recrystallization. [Link]

  • Jasperse, J. (n.d.). Recrystallization I. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-chloro-3-methoxy-5-nitrobenzoate. PubChem. [Link]

  • University of Massachusetts Lowell. (n.d.). Recrystallization. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-chloro-5-nitrobenzoate. PubChem. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.

  • National Center for Biotechnology Information. (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-5-methoxy-2-nitrobenzoic acid. PubChem. [Link]

  • Wired Chemist. (n.d.). Recrystallization. [Link]

  • IndiaMART. (n.d.). Methyl 4 Chloro 3 Methoxy 5 Nitrobenzoate Powder. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

Sources

Technical Support Center: Synthesis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NIT-5-MET-CL Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Side Reactions & Impurity Profiling

Introduction: The Synthetic Challenge

Welcome to the Technical Support Center. You are likely synthesizing Methyl 4-chloro-2-methoxy-5-nitrobenzoate , a critical intermediate often used in the development of EGFR tyrosine kinase inhibitors (e.g., scaffolds related to Osimertinib or Olmutinib).

The synthesis typically involves the electrophilic aromatic nitration of Methyl 4-chloro-2-methoxybenzoate. While the methoxy group (


) at C2 strongly directs the incoming nitro group to the para position (C5), the presence of the ester and chlorine substituents creates a complex electronic and steric environment.

This guide addresses the three most common failure modes:

  • Regiochemical Scrambling: Formation of the C3-nitro isomer.

  • Ester Hydrolysis: Conversion to the carboxylic acid.[1]

  • Ether Cleavage (Demethylation): Formation of the phenol impurity.

Module 1: Reaction Pathway Analysis

Before troubleshooting, we must visualize the competition between the desired pathway and the side reactions.

Visualizing the Reaction Network

The following diagram maps the main reaction against the competing side reactions (hydrolysis, regioselectivity failure, and demethylation).

ReactionPathway cluster_legend Legend SM Starting Material (Methyl 4-chloro-2-methoxybenzoate) Product TARGET PRODUCT (5-Nitro Isomer) SM->Product HNO3/H2SO4 < 10°C (Major Path) Hydrolysis Side Product A (Carboxylic Acid) [Hydrolysis] SM->Hydrolysis H2O / H+ High Temp Regioisomer Side Product B (3-Nitro Isomer) [Steric Crowding] SM->Regioisomer Kinetic Control Failure Phenol Side Product C (Phenol Derivative) [Demethylation] SM->Phenol Strong Acid High T Product->Hydrolysis Over-exposure to Acid key Green: Desired Path | Red: Critical Failure | Yellow: Minor Impurity

Figure 1: Reaction network showing the competition between C5-nitration (Target) and hydrolytic/regiochemical side pathways.

Module 2: Troubleshooting Guides (FAQ Format)

Issue 1: "I see a significant new spot on TLC/LCMS that is more polar than my product."

Diagnosis: Ester Hydrolysis (Formation of 4-chloro-2-methoxy-5-nitrobenzoic acid). Mechanism: The nitration medium (often mixed acid:


) is a potent hydrolytic environment. Even though methyl esters are relatively stable, the presence of water (generated during nitration: 

) drives the equilibrium toward the acid.

Corrective Protocol:

  • Anhydrous Conditions: Ensure your

    
     is 98% and 
    
    
    
    is fuming (if protocol allows) or >90%. Excess water accelerates hydrolysis.[2]
  • Temperature Control: Hydrolysis has a higher activation energy than nitration. Keep the reaction below 0°C to 5°C . If you run it at room temperature (25°C), hydrolysis rates spike significantly.

  • Quenching: Do not let the reaction sit after completion. Quench immediately onto ice.

  • Recovery: If the acid is formed, you can recover it by re-esterifying the crude mixture using

    
     or 
    
    
    
    .
Issue 2: "I have an impurity with Mass [M-14] or [M-15]."

Diagnosis: Demethylation (Ether Cleavage).[3] Mechanism: The methoxy group at C2 is an ether. In the presence of strong Lewis acids or high concentrations of


 at elevated temperatures, the ether oxygen can be protonated, followed by nucleophilic attack on the methyl group, releasing the phenol (4-chloro-2-hydroxy-5-nitrobenzoate).

Corrective Protocol:

  • Acid Strength: Avoid using huge excesses of sulfuric acid if possible. Consider using Acetic Anhydride (

    
    )  as the solvent/co-reagent (Menke nitration conditions). Acetyl nitrate is a gentler nitrating agent generated in situ, reducing the acidity of the medium and preserving the ether.
    
  • Temperature: Strictly maintain

    
    . Ether cleavage is thermally driven in this context.
    
Issue 3: "My NMR shows a minor set of aromatic peaks. Is this the 3-nitro isomer?"

Diagnosis: Regioselectivity Failure (Formation of Methyl 4-chloro-2-methoxy-3-nitrobenzoate). Analysis:

  • C5 (Target): Para to

    
     (Strong Activator).
    
  • C3 (Impurity): Ortho to

    
     (Strong Activator).
    
  • Why C5 wins: C3 is sterically crowded, "sandwiched" between the methoxy group and the chlorine atom. C5 is less hindered.

  • Why C3 forms: If the reaction is run too hot (thermodynamic control) or if the directing power of the methoxy group is overwhelming, some ortho-substitution occurs.

Corrective Protocol:

  • Steric Bulk: You cannot easily change the steric bulk of the substrate, but lowering the temperature favors the lower-energy transition state (C5 substitution).

  • Purification: The 3-nitro isomer usually has different solubility properties. Recrystallization from Methanol or Ethanol often selectively precipitates the para-nitro (C5) isomer due to better crystal packing symmetry compared to the kinked 3-nitro isomer.

Module 3: Optimized Experimental Workflow

To minimize the side reactions described above, follow this optimized protocol logic.

Step-by-Step Protocol
StepActionTechnical Rationale
1 Dissolution Dissolve Methyl 4-chloro-2-methoxybenzoate in Conc.

or Acetic Anhydride .[4] Cool to -5°C .
2 Nitration Add Fuming

(1.05 eq) dropwise. Maintain

.[5]
3 Monitoring Check TLC/HPLC after 1 hour. Look for SM consumption.
4 Quench Pour onto crushed ice/water mixture with vigorous stirring.
5 Workup Filter solid. Wash with 5%

.
6 Purification Recrystallize from MeOH if regioisomer (C3) is >2%.
Impurity Profile Summary
ImpurityRelative Retention (HPLC)Mass Shift (LCMS)Origin
Acid Derivative Lower (More Polar)[M-14] (loss of

)
Hydrolysis of Ester
Phenol Derivative Lower (More Polar)[M-14] (loss of

)
Cleavage of Ether
3-Nitro Isomer Close to Product[M+0] (Isobaric)Regioselectivity
Dinitro Higher (Less Polar)[M+45]Over-nitration

Module 4: Decision Tree for Troubleshooting

Use this flow to determine your next step based on analytical data.

TroubleshootingTree Start Analyze Crude Purity (LCMS / NMR) Q1 Is the main impurity Acidic (COOH)? Start->Q1 Q2 Is the main impurity Isobaric (Same Mass)? Q1->Q2 No Sol1 Action: Wash with NaHCO3 Check Acid Strength Q1->Sol1 Yes Sol2 Action: Recrystallize (MeOH) Lower Rxn Temp Q2->Sol2 Yes (Regioisomer) Sol3 Action: Check for Phenol (Demethylation) Q2->Sol3 No (Other)

Figure 2: Logical flow for identifying and removing impurities.

References

  • Nitration of Anisole Derivatives

    • Citation: "Nitration of anisole in aqueous nitric acid... follows pseudo-first-order kinetics."[6]

    • Relevance: Establishes the baseline reactivity of the methoxy-benzene scaffold and the risk of demethylation/oxid
    • Source:

  • Synthesis of Nitro-Benzoates (General Protocol)

    • Citation: "Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)
    • Relevance: Confirms the standard protocol of nitrating alkoxy-benzoates using and the stability of the ester under controlled conditions.
    • Source:

  • Hydrolysis Mechanisms in Mixed Acid

    • Citation: "Acidic hydrolysis is simply the reverse of esterification...[1][2] catalyzed by strong acid."[2]

    • Relevance: Explains the mechanism of "Side Product A" formation (Acid impurity)
    • Source:

  • Regioselectivity in Chlorinated Benzoates

    • Citation: "The principal product of the nitration of 2-(3-chloro-4-methylbenzoyl)benzoic acid... is the 6-nitrobenzoyl derivative."[7]

    • Relevance: Demonstrates the complex directing effects in chloro-benzoate systems, supporting the need for strict temper
    • Source:

Sources

troubleshooting low yield in nucleophilic substitution of Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Optimization of


 on Methyl 4-chloro-2-methoxy-5-nitrobenzoate 

Executive Summary & Substrate Analysis

User Issue: Low isolated yield in the nucleophilic substitution of Methyl 4-chloro-2-methoxy-5-nitrobenzoate (Compound A ). Diagnosis: The reaction is a Nucleophilic Aromatic Substitution (


).[1][2][3][4][5][6][7][8][9] The substrate is highly activated but possesses competing electrophilic centers (the ester carbonyl and the C2-methoxy position). Low yield is typically caused by three specific failure modes: competitive hydrolysis , amidation (if using amines) , or workup losses due to solubility .[10]

Substrate Reactivity Profile:

  • C4-Cl (Target): Highly activated by the ortho-Nitro group and para-Ester.[10] This is the kinetic and thermodynamic site of substitution.

  • C1-Ester: Susceptible to hydrolysis (saponification) or nucleophilic attack (amidation/transesterification).[10]

  • C2-OMe: Activated by para-Nitro, but Cl is a superior leaving group.[10] Substitution here is rare but possible under forcing conditions.[10]

Diagnostic Flowchart (Troubleshooting Logic)

Before altering conditions, identify the specific point of failure using this decision tree.

TroubleshootingFlow Start Start: Analyze Crude Mixture (LCMS/TLC) SM_Left Is Starting Material (SM) Remaining? Start->SM_Left Byproducts Are there major byproducts? SM_Left->Byproducts No (Conversion Complete) IncreaseTemp Action: Switch Solvent (DMF/DMSO) Increase Temp (max 80°C) SM_Left->IncreaseTemp Yes Hydrolysis Byproduct Mass = SM - 14 (Acid)? Byproducts->Hydrolysis Yes Workup Reaction Clean, Low Mass Recovery? Byproducts->Workup No (Clean Profile) Amide Byproduct Mass = SM + Nu - OMe? Hydrolysis->Amide No FixMoisture Action: Dry Solvent, Use Carbonate Base, Avoid Hydroxide Hydrolysis->FixMoisture Yes: Saponification FixAmide Action: Lower Temp (<40°C), Add Base Last Amide->FixAmide Yes: Amide Formation FixWorkup Action: Avoid Aqueous Extraction. Use Water Crash/Filtration. Workup->FixWorkup Yes: Solubility Issue

Figure 1: Diagnostic logic for identifying the root cause of yield loss in nitro-benzoate substitutions.

Technical Modules: Failure Modes & Solutions

Module A: The "Nothing is Happening" Error (Reactivity)

Symptom: Starting material remains unconsumed after 24 hours. Root Cause: The solvent is too non-polar to stabilize the Meisenheimer complex or dissolve the nucleophile. Technical Insight:


 reactions proceed via a charged intermediate.[3][10] Polar aprotic solvents stabilize this transition state.[10]
  • Protocol Adjustment:

    • Solvent: Switch from THF or Dichloromethane to DMF (N,N-Dimethylformamide) , DMSO , or NMP .[10]

    • Concentration: Run at high concentration (0.5 M to 1.0 M) to increase reaction rate.

    • Temperature: Heat to 60–80°C. Warning: Do not exceed 100°C to avoid thermal decomposition of the nitro group.

Module B: The "Wrong Product" Error (Chemoselectivity)

Symptom: Product mass is incorrect.

  • Scenario 1 (Mass -14): You formed the carboxylic acid.[10]

    • Cause: Hydrolysis of the methyl ester. This happens if you use NaOH, KOH, or wet solvents.[10]

    • Fix: Use anhydrous K₂CO₃ or Cs₂CO₃ or organic bases like DIPEA .[10] Ensure solvents are dry.[10]

  • Scenario 2 (Mass +Nu -31): You formed the amide (if Nu is an amine).

    • Cause: The amine attacked the ester carbonyl instead of the ring.

    • Fix: This is a kinetic vs. thermodynamic competition.

      
       on this activated ring is fast.[10] Amidation is slower but accelerated by heat.[10] Lower the temperature  (RT or 0°C) and add the amine slowly.
      
Module C: The "Where is my Product?" Error (Isolation)

Symptom: LCMS shows 100% conversion, but extraction yields <40%. Root Cause: The product is a nitro-benzoate ester.[10] These are often amphiphilic or poorly soluble in extraction solvents like ether/heptane, but soluble in ethyl acetate/DCM.[10] However, during aqueous washes (especially basic ones), emulsions can form, or the product can oil out. The "Water Crash" Protocol (Recommended):

  • Do not perform a standard liquid-liquid extraction.[10]

  • Take the reaction mixture (in DMF/DMSO).

  • Pour it slowly into 10 volumes of ice-cold water with vigorous stirring.

  • The product should precipitate as a solid.[10]

  • Filter, wash with water, and dry.[10] This typically recovers >90% yield.[10]

Standard Operating Procedure (SOP)

Objective: Nucleophilic substitution of Cl with a generic amine (R-NH₂).[10]

Reagents:

  • Methyl 4-chloro-2-methoxy-5-nitrobenzoate (1.0 eq)[10]

  • Nucleophile (1.1 – 1.2 eq)[10]

  • Base: DIPEA (1.5 eq) or K₂CO₃ (2.0 eq)[10]

  • Solvent: Anhydrous DMF (5 mL per gram of substrate)

Step-by-Step Protocol:

  • Dissolution: Charge the reaction vessel with the benzoate substrate and anhydrous DMF. Stir until dissolved.

  • Base Addition: Add DIPEA (or K₂CO₃).[10]

    • Note: If using K₂CO₃, ensure it is finely ground to maximize surface area.[10]

  • Nucleophile Addition: Add the nucleophile dropwise at Room Temperature (20–25°C).

    • Critical Control Point: If the nucleophile is valuable/volatile, cool to 0°C during addition to prevent exotherms.

  • Monitoring: Stir at RT for 2 hours. Check TLC/LCMS.[10]

    • If reaction is slow (<50% conv), heat to 50°C.

  • Workup (Precipitation Method):

    • Pour the reaction mixture into a beaker containing 10x volume of crushed ice/water.

    • Stir for 15 minutes.

    • Filter the precipitate via a Büchner funnel.

    • Wash the cake with water (2x) and cold hexanes (1x) to remove residual DMF.

    • Dry under vacuum at 40°C.[10]

Mechanistic Visualization

Understanding the competition between the desired


 and the side reactions is critical.

ReactionPathway Substrate Substrate: Methyl 4-chloro-2-methoxy-5-nitrobenzoate Meisenheimer Meisenheimer Complex (Stabilized by NO2) Substrate->Meisenheimer Nucleophile Attack (C4) Kinetic Control Side_Amide Side Product: Amide (Attack at C1) Substrate->Side_Amide Amine Attack at Ester (High Temp / Long Time) Side_Acid Side Product: Acid (Hydrolysis at C1) Substrate->Side_Acid OH- Attack at Ester (Wet Solvent / Strong Base) Product Product: SNAr Substitution at C4 Meisenheimer->Product -Cl (Fast)

Figure 2: Reaction pathways showing the competition between the desired C4 substitution and C1 ester modifications.

Data & Solubility Table

ParameterSpecification / Recommendation
Molecular Weight 245.62 g/mol
Reaction Solvent DMF (Preferred), DMSO, NMP, Acetonitrile (if refluxed).[10]
Workup Solvent Water (Antisolvent for precipitation).[10]
Base Choice DIPEA (Organic, soluble), K₂CO₃ (Inorganic, mild).[10] Avoid NaOH/KOH.[10]
Thermodynamics Exothermic upon addition; generally requires mild heat (40-60°C) to complete.[10]
pKa Considerations The C-H protons on the ring are not acidic enough to interfere, but the ester is sensitive to base hydrolysis.

References

  • PubChem. (n.d.).[10][11] Methyl 4-chloro-2-methoxy-5-nitrobenzoate. National Center for Biotechnology Information.[10] Retrieved February 7, 2026, from [Link]

  • March, J., & Smith, M. B. (2020).[10] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[10] Wiley.[10] (Chapter 13: Aromatic Substitution, Nucleophilic).

  • Carey, F. A., & Sundberg, R. J. (2007).[10] Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.).[10] Springer.[10] (Section 10.5: Nucleophilic Aromatic Substitution).

Sources

Technical Support Center: Navigating the Workup of Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge in organic synthesis: preventing the hydrolysis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate during the workup process. Our goal is to equip you with the scientific understanding and practical techniques to maximize your yield and purity.

Understanding the Challenge: The Electronic Tug-of-War in Methyl 4-chloro-2-methoxy-5-nitrobenzoate

The stability of an ester during aqueous workup is fundamentally governed by the electronic nature of its substituents. In the case of Methyl 4-chloro-2-methoxy-5-nitrobenzoate, the aromatic ring is decorated with a unique combination of groups that create a delicate balance, making the ester susceptible to hydrolysis.

  • The Activating Effect of the Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group. Through both inductive and resonance effects, it pulls electron density away from the benzene ring and, consequently, from the ester's carbonyl carbon.[1][2] This makes the carbonyl carbon more electrophilic and thus more vulnerable to nucleophilic attack by water or hydroxide ions, which initiates hydrolysis.

  • The Deactivating Effect of the Methoxy Group: Conversely, the methoxy group (-OCH₃) is an electron-donating group.[3] It pushes electron density into the ring via resonance, which can partially counteract the electron-withdrawing effect of the nitro group. This donation of electron density can help to stabilize the ester by making the carbonyl carbon less electrophilic.

  • The Role of the Chlorine Atom: The chlorine atom (-Cl) exhibits a dual electronic effect. It is inductively electron-withdrawing but can also donate electron density through resonance. In this specific substitution pattern, its overall effect is generally considered to be electron-withdrawing, further contributing to the electrophilicity of the carbonyl carbon.

This electronic tug-of-war makes Methyl 4-chloro-2-methoxy-5-nitrobenzoate particularly sensitive to the pH and temperature of the workup conditions. Exposure to even mild basic or acidic aqueous solutions can lead to significant hydrolysis, resulting in the formation of the corresponding carboxylic acid and reducing the yield of the desired ester.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the issues you may be encountering during your experiments.

Q1: I'm observing a significant amount of a more polar byproduct by TLC after my aqueous workup. Could this be the hydrolyzed carboxylic acid?

A1: Yes, this is a classic sign of ester hydrolysis. The resulting carboxylic acid is significantly more polar than the parent ester due to the presence of the hydroxyl group, causing it to have a lower Rf value on a TLC plate. To confirm, you can co-spot your crude product with the starting carboxylic acid (if available) or analyze the crude material by ¹H NMR to look for the characteristic broad singlet of the carboxylic acid proton.

Q2: My standard workup involves a wash with sodium hydroxide to remove acidic impurities. Why is this problematic for this specific ester?

A2: Using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) creates a high concentration of hydroxide ions (OH⁻), which are potent nucleophiles.[4] These hydroxide ions will readily attack the electron-deficient carbonyl carbon of your ester, leading to rapid and often irreversible base-catalyzed hydrolysis (saponification). Given the activating effect of the nitro and chloro substituents on your molecule, even a brief exposure to a strong base can cause significant product loss.

Q3: What is a safer alternative to strong bases for neutralizing acidic catalysts or removing acidic byproducts?

A3: The recommended best practice is to use a mild, non-nucleophilic base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the preferred choice.[5][6] Bicarbonate is a weak base that is sufficient to neutralize strong acid catalysts (like sulfuric acid) and remove unreacted carboxylic acid starting materials. Its lower basicity significantly reduces the rate of ester hydrolysis compared to hydroxide bases.[7]

Here is a comparison of common bases used in workups:

BaseStrengthRisk of HydrolysisRecommendation
Sodium Hydroxide (NaOH)StrongHighAvoid for this sensitive ester.
Potassium Carbonate (K₂CO₃)ModerateModerateUse with caution, preferably at low temperatures.
Sodium Bicarbonate (NaHCO₃)WeakLowHighly Recommended. [5][8]
Saturated Brine (NaCl)NeutralVery LowRecommended as a final wash to remove residual water.
Q4: I've switched to using sodium bicarbonate, but I'm still seeing some hydrolysis. What other factors should I consider?

A4: Several other experimental parameters can influence the extent of hydrolysis during workup. Optimizing these can further protect your product:

  • Temperature: Hydrolysis reactions, like most chemical reactions, are accelerated by higher temperatures. Performing all aqueous washes with ice-cold solutions will significantly slow down the rate of hydrolysis.[4] Always work with your separatory funnel in an ice bath if possible.

  • Contact Time: The longer your ester is in contact with the aqueous phase, the greater the opportunity for hydrolysis. Perform your extractions and washes efficiently and without delay. Do not let the layers sit for extended periods before separation.

  • Vigorousness of Mixing: While thorough mixing is necessary for efficient extraction, overly vigorous shaking can increase the surface area between the organic and aqueous layers, potentially accelerating the reaction rate. Gentle but firm inversions of the separatory funnel are often sufficient.

Q5: Can you provide a step-by-step protocol for a mild aqueous workup for Methyl 4-chloro-2-methoxy-5-nitrobenzoate?

A5: Certainly. The following is a generalized protocol that can be adapted to your specific reaction conditions.

dot

Mild_Aqueous_Workup cluster_0 Reaction Quenching & Initial Wash cluster_1 Further Washing & Drying cluster_2 Isolation Quench 1. Quench Reaction (Pour into ice-cold water/ether) Transfer 2. Transfer to Separatory Funnel Quench->Transfer NaHCO3_Wash 3. Wash with cold, sat. NaHCO3 (aq) (Vent frequently!) Transfer->NaHCO3_Wash Brine_Wash 4. Wash with cold, sat. Brine (aq) NaHCO3_Wash->Brine_Wash Dry 5. Dry Organic Layer (e.g., Na2SO4 or MgSO4) Brine_Wash->Dry Filter 6. Filter Dry->Filter Evaporate 7. Evaporate Solvent Filter->Evaporate Product Pure Ester Evaporate->Product

Caption: Recommended mild aqueous workup workflow.

Experimental Protocol:

  • Quenching: Once your reaction is complete, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a stirred mixture of ice-cold water and your extraction solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the organic layer. Extract the aqueous layer one or two more times with fresh, cold extraction solvent. Combine all organic extracts.

  • Bicarbonate Wash: Wash the combined organic layers with one or two portions of cold, saturated aqueous sodium bicarbonate.

    • Caution: Be sure to vent the separatory funnel frequently, especially during the initial washes, as the neutralization of acid will produce carbon dioxide gas.

  • Brine Wash: Wash the organic layer with one portion of cold, saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain your crude product.

Q6: What if I still observe hydrolysis even with a mild aqueous workup? Are there non-aqueous alternatives?

A6: In cases of extreme sensitivity, a non-aqueous workup may be necessary. This approach avoids the use of water altogether.

dot

Non_Aqueous_Workup cluster_0 Initial Steps cluster_1 Purification cluster_2 Isolation Evaporate_Reaction 1. Evaporate Reaction Solvent Redissolve 2. Redissolve in Non-Polar Solvent (e.g., Toluene, Hexane) Evaporate_Reaction->Redissolve Chromatography 3. Direct Purification by Flash Column Chromatography Redissolve->Chromatography Combine_Fractions 4. Combine Pure Fractions Chromatography->Combine_Fractions Evaporate_Solvent 5. Evaporate Eluent Combine_Fractions->Evaporate_Solvent Product Pure Ester Evaporate_Solvent->Product

Caption: Non-aqueous workup workflow.

Experimental Protocol:

  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Direct Purification: Dissolve the crude residue in a minimal amount of a suitable solvent and directly purify it by flash column chromatography on silica gel. The appropriate eluent system will need to be determined by TLC analysis. This method effectively separates your desired ester from non-volatile acidic or basic impurities without introducing water.

This approach is particularly useful if your product is a solid, as is often the case with substituted benzoates.

By understanding the underlying chemical principles and carefully controlling your workup conditions, you can successfully prevent the hydrolysis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate and obtain your product in high yield and purity.

References

  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]

  • Zhang, M., Lu, R. Z., Han, L. N., Wei, W. B., & Wang, H. B. (2009). Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1089. [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Acta Crystallographica Section E: Crystallographic Communications. (2011). Methyl 5-chloro-2-nitrobenzoate. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • Brainly.com. (2023). Explain why the rate of hydrolysis of methyl benzoate's ester group varies with the nature of the. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • PMC. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Quora. (n.d.). Do esters react with NaHCO3?. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). The influence of the nitro-group upon side-chain reactivity. Part III. The influence of steric and mesomeric interaction factors on the rates of alkaline hydrolysis of ethyl nitrobenzoates. [Link]

  • ResearchGate. (2019). Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13 C NMR Chemical Shifts, ??(CO) Frequency Values, Charge Densities, and Isodesmic Reactions To Interprete Substituent Effects on Reactivity. [Link]

  • Reddit. (2022). Washing ester product with acid and base. [Link]

  • PMC. (2018). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. [Link]

  • Journal of the American Chemical Society. (2023). De Novo Labile C–N Bonds Enable Dynamic Covalent Chemistry and Reversible Bioimaging. [Link]

  • Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (2018). Transition-Metal-Free Esterification of Amides via Selective N-C Cleavage under Mild Conditions. [Link]

  • Brainly.com. (2024). What is the purpose of washing the ester product with 5% aqueous sodium bicarbonate?. [Link]

  • ResearchGate. (2014). Control of Highly Interconnected Reactive Distillation Processes: Purification of Raw Lactic Acid by Esterification and Hydrolysis. [Link]

Sources

byproducts of Methyl 4-chloro-2-methoxy-5-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-chloro-2-methoxy-5-nitrobenzoate (CAS: 109069-75-2) is a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs) and PAD4 inhibitors.[1] High-purity synthesis is often challenged by three primary byproduct classes: regioisomers , hydrolysis products , and ether cleavage products .[1]

This guide provides a technical breakdown of these impurities, their mechanistic origins during mixed-acid nitration, and actionable troubleshooting protocols.

Reaction Pathway & Impurity Map

The standard synthesis involves the electrophilic aromatic nitration of Methyl 4-chloro-2-methoxybenzoate using a mixture of nitric and sulfuric acid (


).[1]
Mechanism & Selectivity[1][2]
  • Directing Effects: The 2-methoxy group (strongly activating, o,p-director) and the 4-chloro group (deactivating, o,p-director) cooperatively direct the incoming nitro group to positions 3 and 5.[1]

  • Steric Control: Position 3 is sterically crowded (sandwiched between -OMe and -Cl).[1] Position 5 is less hindered, making it the thermodynamic major product.

  • Side Reactions: The methyl ester is susceptible to acid-catalyzed hydrolysis, and the methyl ether can undergo cleavage under high thermal stress.[1]

ReactionScheme Start Methyl 4-chloro-2-methoxybenzoate (Starting Material) Product Product (Major) 5-Nitro Isomer (CAS 109069-75-2) Start->Product Nitration (C-5) Impurity_A Impurity A (Minor) 3-Nitro Regioisomer (Steric Hindrance) Start->Impurity_A Nitration (C-3) Impurity_B Impurity B Carboxylic Acid (Hydrolysis) Start->Impurity_B H+ / H2O Reagents HNO3 / H2SO4 (0-5°C) Product->Impurity_B Hydrolysis Impurity_C Impurity C Phenol Derivative (Demethylation) Product->Impurity_C Heat (>40°C)

Figure 1: Reaction landscape showing the competitive formation of the target 5-nitro compound against regioisomeric and decomposition byproducts.

Technical Support & Troubleshooting (Q&A)

Module A: Regioisomer Control (The "3-Nitro" Issue)

Symptom: HPLC analysis shows a persistent impurity (3-5%) eluting immediately after the main peak.[1] Recrystallization fails to remove it efficiently.

  • Q: Why is this regioisomer forming despite the directing groups?

    • A: While the 5-position is favored, the 3-position is electronically activated by the ortho-methoxy group.[1] If the reaction temperature spikes (even locally) during

      
       addition, the kinetic energy overcomes the steric barrier at position 3, increasing the formation of Methyl 4-chloro-2-methoxy-3-nitrobenzoate .[1]
      
  • Troubleshooting Protocol:

    • Cryogenic Control: Maintain the reactor temperature strictly between -5°C and 0°C during addition.

    • Addition Rate: Slow the addition of nitrating acid. A rapid exotherm creates "hot spots" that favor the kinetic 3-nitro product.[1]

    • Solvent Selection: If the impurity persists, switch the reaction solvent from neat sulfuric acid to Dichloromethane (DCM) or Acetic Anhydride . These solvents moderate the activity of the nitronium ion (

      
      ), enhancing regioselectivity [1].
      
Module B: Hydrolysis Control (The "Acid" Impurity)

Symptom: Low yield of the ester; appearance of a broad, early-eluting peak in Reverse Phase HPLC; product is soluble in aqueous bicarbonate.

  • Q: We are using anhydrous reagents. Where is the hydrolysis coming from?

    • A: Hydrolysis to 4-chloro-2-methoxy-5-nitrobenzoic acid typically occurs during the quenching phase , not the reaction phase.[1] Pouring the acidic reaction mixture into water generates a massive exotherm. The combination of high heat, strong acid (

      
      ), and water rapidly hydrolyzes the methyl ester.
      
  • Troubleshooting Protocol:

    • Inverse Quench: Do not pour water into the acid. Pour the reaction mixture slowly onto a stirred slurry of crushed ice .

    • Temperature Limit: Ensure the quench slurry never exceeds 10°C .

    • Workup Speed: Extract immediately into an organic solvent (e.g., Ethyl Acetate or DCM). Do not let the product sit in the acidic aqueous layer.

Module C: Demethylation (The "Phenol" Impurity)

Symptom: Appearance of a new peak with a distinct phenolic -OH stretch in IR; color shift to deep yellow/orange.[1]

  • Q: Is the methoxy group unstable?

    • A: The ortho-methoxy group is generally stable, but in the presence of concentrated

      
       and temperatures exceeding 40-50°C , ether cleavage can occur, yielding Methyl 4-chloro-2-hydroxy-5-nitrobenzoate .[1] This is often irreversible.
      
  • Troubleshooting Protocol:

    • Thermal Audit: Check the maximum temperature reached during the post-addition stir. It should not exceed 25°C (room temperature).

    • Acid Strength: Avoid using fuming sulfuric acid (Oleum) unless strictly necessary, as the excess

      
       promotes ether cleavage.
      

Analytical Reference Data

Use the following parameters to identify byproducts in your crude mixture.

CompoundIdentityRelative Retention Time (RRT)*Key Characteristic
Target 5-Nitro Isomer 1.00 Major Peak
Impurity A3-Nitro Isomer~1.05 - 1.10Close eluter; similar UV spectrum.[1]
Impurity BCarboxylic Acid~0.40 - 0.60Shifts with pH; disappears after

wash.[1]
Impurity CPhenol (Demethylated)~0.80Distinct UV shift (bathochromic) in basic media.[1]

*Note: RRT values are estimates based on standard C18 Reverse Phase columns (Water/Acetonitrile gradient).

Purification Strategy (Decision Tree)

If crude purity is <95%, follow this logic flow to recover the batch.

PurificationTree Analysis Analyze Crude Purity (HPLC) CheckAcid High Acid Impurity? (>2%) Analysis->CheckAcid CheckIso High 3-Nitro Isomer? (>3%) CheckAcid->CheckIso No ActionWash Action: Bicarbonate Wash Dissolve in DCM, wash with 5% NaHCO3. Acid moves to aqueous layer. CheckAcid->ActionWash Yes ActionCryst Action: Recrystallization Solvent: Methanol or EtOH/Water. 5-nitro crystallizes first. CheckIso->ActionCryst Yes (3-10%) ActionColumn Action: Flash Chromatography Silica Gel; Hexane/EtOAc. Required if isomer >10%. CheckIso->ActionColumn Yes (>10%) Release Release Batch (>98% Purity) CheckIso->Release No ActionWash->CheckIso ActionCryst->Release ActionColumn->Release

Figure 2: Purification logic flow for removing specific impurities based on analytical data.[1]

References

  • Synthesis of PAD4 Inhibitors

    • Source: Patent WO2017100594A1 (Example 1-13, 1-14).[1]

    • Relevance: Describes the use of Methyl 4-chloro-2-methoxy-5-nitrobenzoate (CAS 109069-75-2) as a key intermediate and provides context for amine substitutions on this scaffold.
    • Link:[1]

  • Nitration Selectivity Principles

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
    • Relevance: Foundational authority for the directing effects of methoxy (ortho/para) vs. ester (meta) groups in mixed-acid nitration.[1]

  • Ester Hydrolysis in Acidic Media

    • Source:Journal of Organic Chemistry, "Kinetics and Mechanism of Acid-Catalyzed Hydrolysis of Esters".[1]

    • Relevance: Explains the thermodynamic equilibrium shift toward carboxylic acid in the presence of water and sulfuric acid during quench steps.
    • Link:[1]

Sources

Technical Support Center: Column Chromatography of Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 4-chloro-2-methoxy-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the column chromatography of this compound. Here, we will address common challenges and provide robust, validated protocols to ensure the successful isolation of your target molecule.

I. Understanding the Molecule: Key Physicochemical Properties

Before commencing any purification, it is crucial to understand the structural attributes of Methyl 4-chloro-2-methoxy-5-nitrobenzoate that will influence its chromatographic behavior.

PropertyValue/CharacteristicImplication for Chromatography
Molecular Weight 245.61 g/mol Standard molecular weight, suitable for silica gel chromatography.
Structure Aromatic ester with electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups.The presence of polar functional groups (nitro, ester, methoxy) dictates a moderate overall polarity. This suggests that a moderately polar mobile phase will be required for elution from a polar stationary phase like silica gel. The aromatic nature may lead to pi-pi stacking interactions, which can sometimes cause band broadening or co-elution with other aromatic impurities.[1]
Polarity Moderately polarWill adhere to silica gel but can be eluted with common solvent systems like ethyl acetate/hexane.
UV Active YesThe aromatic ring and nitro group provide strong chromophores, making it easily visible on TLC plates under a UV lamp (254 nm).[2]

II. Recommended Starting Protocol: Flash Column Chromatography

This protocol is a robust starting point for the purification of Methyl 4-chloro-2-methoxy-5-nitrobenzoate on a laboratory scale. It is based on established methods for structurally similar nitroaromatic esters.[3]

A. Pre-Chromatography: TLC Method Development

The cornerstone of a successful column separation is a well-developed TLC method. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35.[4] This Rf range provides an optimal balance between separation efficiency and elution time.

Procedure:

  • Prepare a stock solution of your crude reaction mixture by dissolving a small amount in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).

  • Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. Start with a ratio of 8:2 (v/v).

  • Visualize the plate under a UV lamp (254 nm).

  • Calculate the Rf value:

    Rf = (Distance traveled by the spot) / (Distance traveled by thesolvent front)

  • Adjust the solvent ratio as needed. If the Rf is too low (<0.2), increase the proportion of the more polar solvent (ethyl acetate). If the Rf is too high (>0.4), increase the proportion of the less polar solvent (hexane). An 8:2 hexane/ethyl acetate system has been shown to give a similar compound, methyl 3-nitrobenzoate, an Rf of 0.35 and serves as an excellent starting point.[3]

B. Column Preparation and Elution

Materials:

  • Silica gel (for flash chromatography, 40-63 µm particle size)

  • Glass column

  • Sand (sea sand, washed and dried)

  • Eluent (pre-determined from TLC analysis)

  • Crude Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Step-by-Step Protocol:

  • Column Packing (Slurry Method):

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • In a separate beaker, create a slurry of silica gel in the initial, least polar eluent you plan to use.

    • Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another layer of sand on top of the silica bed to prevent disturbance during sample loading.[4]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions containing Methyl 4-chloro-2-methoxy-5-nitrobenzoate and remove the solvent under reduced pressure.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing TLC 1. TLC Method Development (Target Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry TLC->Slurry Determines Eluent Pack 3. Pack Column Slurry->Pack DryLoad 4. Dry Load Sample Pack->DryLoad Elute 5. Elute with Solvent System DryLoad->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 9. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for Column Chromatography Purification.

III. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of Methyl 4-chloro-2-methoxy-5-nitrobenzoate.

Q1: My compound won't move off the baseline (Rf ≈ 0), even with a high concentration of ethyl acetate.

A1: Root Cause & Solution

This indicates that your mobile phase is not polar enough to displace the compound from the highly polar silica gel.

  • Immediate Action: Increase the polarity of your mobile phase. A common strategy for polar compounds is to switch to a dichloromethane/methanol solvent system.[5] Start with a low percentage of methanol (e.g., 1-2%) in dichloromethane and gradually increase it.

  • Causality: Methanol is a highly polar solvent that is very effective at competing with polar analytes for the active sites on the silica gel, thus promoting elution.

  • Caution: Do not exceed 10% methanol in your eluent, as it can start to dissolve the silica gel.[5]

Q2: My compound is eluting with a streaky appearance or a "tailing" peak on the TLC/column.

A2: Root Cause & Solution

Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or by overloading the column. For a molecule like yours, the slightly acidic nature of silica gel might be interacting with the basic sites on your molecule.

  • Immediate Action 1 (Check for Overloading): Ensure you are not overloading the column. A general rule of thumb is to use a silica-to-crude-product mass ratio of at least 30:1.

  • Immediate Action 2 (Modify Mobile Phase): If not overloaded, consider deactivating the silica. This can be done by adding a small amount of triethylamine (TEA) (e.g., 0.1-1%) to your eluent system. This is particularly useful for compounds with basic functionalities that can strongly interact with acidic silanol groups on the silica surface.[6]

  • Alternative Stationary Phase: If tailing persists, consider switching to a different stationary phase. Alumina (neutral or basic) can be a good alternative for compounds that are sensitive to the acidic nature of silica gel.[6]

G cluster_causes Potential Causes cluster_solutions Solutions start Problem: Peak Tailing Overload Column Overloading start->Overload SecondaryInt Secondary Interactions (Acidic Silica) start->SecondaryInt PoorSol Poor Solubility in Eluent start->PoorSol ReduceLoad Reduce Sample Load Overload->ReduceLoad AddTEA Add Triethylamine (TEA) to Mobile Phase SecondaryInt->AddTEA ChangePhase Switch to Alumina SecondaryInt->ChangePhase ChangeSolvent Change Solvent System PoorSol->ChangeSolvent

Caption: Troubleshooting Logic for Peak Tailing.

Q3: The separation between my product and an impurity is very poor (ΔRf < 0.1).

A3: Root Cause & Solution

This is a common challenge, especially with isomers or byproducts of similar polarity.

  • Immediate Action (Optimize Solvent System): Try a different solvent system with different selectivities. For aromatic compounds, switching from an ethyl acetate/hexane system to a toluene-based system (e.g., toluene/acetone or toluene/ethyl acetate) can sometimes improve separation due to different pi-pi interactions.[3]

  • Gradient Elution: If a single solvent system (isocratic elution) is ineffective, employ a gradient elution. Start with a less polar solvent mixture to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.

  • Column Dimensions: Use a longer, narrower column to increase the theoretical plates and improve resolution. However, this will also increase the elution time and solvent consumption.

Q4: I see a new spot on my TLC after the column that wasn't in the crude mixture, or my yield is very low.

A4: Root Cause & Solution

This suggests that your compound may be decomposing on the silica gel. Nitroaromatic compounds can sometimes be sensitive to the acidic nature of the stationary phase.[5]

  • Stability Test: Before running a large-scale column, perform a stability test. Spot your crude material on a TLC plate, let it sit for a few hours, and then develop it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.

  • Deactivate the Silica: Flush the packed column with your eluent containing 1% triethylamine before loading the sample. This will neutralize the acidic sites on the silica.[6]

  • Alternative Stationary Phase: If decomposition is severe, switch to a more inert stationary phase like neutral alumina.

IV. References

  • Juza, M., et al. (2000). A Practical Approach to the Purification of Organic Compounds. Angewandte Chemie International Edition.

  • University of South Alabama, Department of Chemistry. (2010). Preparation of Methyl 3-nitrobenzoate. Available at: [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • Ju, Y. H., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]

  • ResearchGate. How can I isolate polar basic compound with silica gel column chromatography?. Available at: [Link]

  • Reddit r/Chempros. Resources on 3+ component chromatography solvent systems?. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Available at: [Link]

Sources

managing exothermic nitration for Methyl 4-chloro-2-methoxy-5-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide for the Exothermic Nitration of Methyl 4-chloro-2-methoxybenzoate Ticket ID: NIT-505-EXO Status: Resolved / Reference Ready

Introduction: The Thermal Challenge

You are accessing the technical support repository for the synthesis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate . This transformation is a classic Electrophilic Aromatic Substitution (EAS), but it presents specific engineering challenges due to the competing electronic effects on the benzene ring and the significant exothermicity of the nitration step.

The substrate contains three directing groups:

  • Methoxy (-OCH₃): Strong activator (Ortho/Para director).

  • Chlorine (-Cl): Weak deactivator (Ortho/Para director).

  • Ester (-COOMe): Moderate deactivator (Meta director).

The Critical Path: The 5-position is kinetically favored (Para to the strong -OCH₃ activator). However, the reaction is prone to thermal runaway if the accumulation of the nitronium ion (


) exceeds the consumption rate. This guide prioritizes thermal management and regioselectivity.

Module 1: Process Dynamics & Mechanism

To control the reaction, you must understand the heat generation timeline. The reaction involves two distinct exothermic events: the mixing of acids (heat of dilution/dehydration) and the nitration event itself (bond formation).

Visualizing the Reaction Pathway

The following diagram illustrates the critical control points (CCPs) where heat or impurity formation occurs.

NitrationPathway Substrate Methyl 4-chloro- 2-methoxybenzoate SigmaComplex Sigma Complex (Intermediate) Substrate->SigmaComplex Attack at C5 AcidMix Mixed Acid (HNO3 + H2SO4) Nitronium Nitronium Ion (NO2+ Active Species) AcidMix->Nitronium Dehydration Heat1 EXOTHERM 1: Acid Mixing AcidMix->Heat1 Nitronium->SigmaComplex Product Methyl 4-chloro-2-methoxy- 5-nitrobenzoate SigmaComplex->Product -H+ (Aromatization) Heat2 EXOTHERM 2: C-N Bond Formation SigmaComplex->Heat2 Impurity Impurity: Hydrolysis (Acid) Product->Impurity T > 20°C (Ester Hydrolysis)

Caption: Figure 1. Reaction mechanism highlighting the two distinct exothermic events and the thermal hydrolysis risk vector at C5.

Module 2: Validated Experimental Protocol

Safety Warning: This reaction involves mixed acids which are highly corrosive and oxidizing.[1] Perform only in a fume hood.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
Methyl 4-chloro-2-methoxybenzoate 1.0SubstrateSolid.[2][3][4] Must be dry.[1][5][6]
HNO₃ (Fuming >90% or 70%) 1.1 - 1.2Electrophile SourceExcess leads to dinitration.
H₂SO₄ (Conc. 98%) Solvent Vol.Catalyst/DehydratorActs as heat sink.
Step-by-Step Procedure
  • Preparation of Nitrating Agent (The First Exotherm):

    • In a separate flask, cool the required volume of

      
       to 0°C.
      
    • Add ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       dropwise.[3][4][7][8] Stop  if Temp > 10°C.
      
    • Why? Pre-mixing dissipates the heat of dehydration before the organic substrate is introduced.

  • Substrate Dissolution:

    • Dissolve the benzoate substrate in

      
       (approx 5-10 volumes). Cool to -5°C to 0°C .
      
    • Note: The substrate may precipitate slightly at low temps; vigorous stirring is required.[4]

  • Controlled Addition (The Second Exotherm):

    • Add the cold Nitrating Mixture to the Substrate solution dropwise.[4]

    • CRITICAL CONTROL POINT: Maintain internal temperature < 5°C .

    • Rate: If temp rises 1°C/min, stop addition. Allow system to re-equilibrate.

  • Post-Reaction Stir:

    • Hold at 0-5°C for 30-60 minutes. Monitor by HPLC/TLC.[3]

    • Endpoint: Disappearance of starting material. Do not over-stir (risk of ester hydrolysis).

  • Quench (Inverse Addition):

    • Pour the reaction mixture slowly onto crushed ice (approx 5x reaction volume).

    • Observation: Product usually precipitates as a pale solid.

  • Isolation:

    • Filter the solid.[3][7] Wash with cold water until filtrate is neutral (pH ~7).

    • Recrystallize from Methanol if necessary.[3][7][9]

Module 3: Troubleshooting & FAQs

Category A: Thermal Management

Q: The temperature spikes suddenly after I stop adding the acid. What is happening?

  • A: This is a dangerous phenomenon known as "Dosing Controlled vs. Reaction Controlled" failure.

    • Diagnosis: You added the acid faster than it could react at the low temperature (accumulation). When the reaction finally "kicks off," it consumes the accumulated reagent all at once.

    • Fix: Ensure the reaction initiates early. If no exotherm is observed in the first 5% of addition, stop. Warm slightly (to 5°C) to initiate, then cool back down.

Q: Can I use Acetyl Nitrate (HNO₃ + Acetic Anhydride) instead of Sulfuric Acid?

  • A: Yes, this is a milder method often used for sensitive substrates.

    • Benefit: Better regioselectivity for the 5-position due to the bulky acetyl nitrate species.

    • Risk:[8][10][11]Explosion Hazard. Mixtures of HNO₃ and Acetic Anhydride are detonable if the temperature exceeds 30-40°C. Strict temperature control (<10°C) is even more critical here [1].

Category B: Selectivity & Quality

Q: I see a byproduct at RRT 0.85 (Relative Retention Time). What is it?

  • A: This is likely the Carboxylic Acid (hydrolysis product).

    • Cause: The reaction got too hot (>20°C) or the quench was too exothermic.

    • Prevention:[5][12][13] Keep the quench temperature <10°C.[4]

Q: I have significant dinitration (two nitro groups).

  • A: The 3-position (ortho to methoxy) is the second most reactive site.

    • Cause: Excess HNO₃ (>1.5 eq) or local hot spots during addition.

    • Fix: Improve stirring (ensure vortex) to prevent local high concentrations of nitronium ion.

Q: The product is oiling out instead of precipitating during the quench.

  • A: The product melting point is likely depressed by impurities (isomers).

    • Fix: Decant the aqueous layer. Dissolve the oil in Ethyl Acetate, wash with brine, dry over MgSO₄, and evaporate. Recrystallize the residue from cold Methanol or Ethanol [2].

Module 4: Process Logic Diagram

Use this logic flow to make real-time decisions during the experiment.

TroubleshootingLogic Start Start Addition (Temp < 0°C) CheckTemp Monitor Temp Start->CheckTemp Spike Temp > 5°C? CheckTemp->Spike StopAdd STOP ADDITION Increase Stirring Spike->StopAdd Yes CheckTLC Check TLC/HPLC (30 min) Spike->CheckTLC No (Stable) Resume Resume when Temp < 0°C StopAdd->Resume Resume->CheckTemp SM_Left SM Present? CheckTLC->SM_Left AddMore Add 0.1 eq HNO3 SM_Left->AddMore Yes Quench Quench on Ice SM_Left->Quench No AddMore->CheckTemp

Caption: Figure 2. Operational logic flow for managing exotherms and reaction endpoints.

References

  • Bretherick's Handbook of Reactive Chemical Hazards. Nitration of Acetic Anhydride. Elsevier.
  • Royal Society of Chemistry . Nitration of methyl benzoate. RSC Education.[1] Available at: [Link]

  • National Institutes of Health (NIH) . Methyl 5-chloro-2-nitrobenzoate Crystal Structure (Analogous Chemistry). PMC. Available at: [Link]

Sources

removing impurities from commercial Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Case ID: MCMNB-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

You are encountering purity issues with Methyl 4-chloro-2-methoxy-5-nitrobenzoate (MCMNB). This compound is a highly functionalized benzoate ester, often utilized as a key intermediate in the synthesis of EGFR inhibitors (similar to the Osimertinib cascade) or other kinase inhibitors.[1][2][3]

The impurities in commercial batches of this material typically stem from three sources:

  • Incomplete Nitration: Presence of the starting material (Methyl 4-chloro-2-methoxybenzoate).[1][2][3]

  • Hydrolysis: Degradation into the free acid (4-chloro-2-methoxy-5-nitrobenzoic acid).[1][2][3]

  • Regioisomers: Nitration at the C-3 or C-6 position (less likely due to directing groups, but possible).

This guide provides a self-validating purification workflow designed to isolate the target ester from these specific contaminants.

Module 1: Diagnostic Triage

Use this table to identify your specific impurity profile based on HPLC/TLC data before selecting a protocol.

Observation Likely Impurity Root Cause Recommended Action
Peak @ RRT ~0.8-0.9 Precursor: Methyl 4-chloro-2-methoxybenzoateIncomplete nitration during synthesis.[1][2][3]Recrystallization (Protocol A) . The nitro group significantly alters solubility compared to the un-nitrated precursor.[1][3]
Peak @ RRT < 0.5 (Broad) Acid: 4-chloro-2-methoxy-5-nitrobenzoic acidEster hydrolysis due to moisture or acidic quench conditions.[1][2][3]Bicarbonate Wash (Protocol B) .[1][2][3] The acid is soluble in mild base; the ester is not.[1][3]
Peak @ RRT ~1.1 Regioisomer: 3-nitro isomerLack of regioselectivity during nitration.[1][2][3]Recrystallization (Protocol A) using Methanol.
Dark/Tar-like Color Oxidation Byproducts Thermal degradation or phenol formation (demethylation).[1][2][3]Silica Plug / Carbon Treatment .

Module 2: Primary Purification Protocols

Protocol A: Recrystallization (The "Golden Standard")

Best for: Removing unreacted starting material and isomers.[1][2][3]

Scientific Rationale: Nitrobenzoates are typically highly crystalline solids.[1][2][3] The introduction of the nitro group at Position 5 increases the polarity and melting point relative to the starting material.[1][2][3] Methanol (MeOH) is the preferred solvent because the target nitro-ester dissolves in hot MeOH but crystallizes sharply upon cooling, whereas the more lipophilic un-nitrated precursor remains more soluble in the mother liquor.[1][2][3]

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in a round-bottom flask. Add Methanol (5 mL per gram of solid) .

    • Note: If the solid does not dissolve at boiling point (65°C), add more MeOH in 1 mL increments.[1][2][3]

  • Hot Filtration (Optional): If insoluble black specks (inorganic salts/char) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.[1][2][3]

  • Cooling: Allow the solution to cool slowly to room temperature (25°C) with gentle stirring.

    • Critical: Do not crash cool on ice immediately; this traps impurities.[1][2][3]

  • Crystallization: Once crystals form, cool the flask to 0-4°C (ice bath) for 1 hour to maximize yield.

  • Filtration: Filter the crystals using a Buchner funnel. Wash the cake with cold Methanol (-20°C).

  • Drying: Dry under vacuum (40°C) to constant weight.

Protocol B: Bicarbonate Wash (Acid Removal)

Best for: Removing the hydrolyzed "Acid" impurity.[1][2][3]

Scientific Rationale: The pKa of the benzoic acid impurity is approx. 3.5–4.[1][3]0. The ester (target) has no acidic proton.[1][2][3] Washing with saturated Sodium Bicarbonate (pH ~8.[1][2][3]5) deprotonates the acid, moving it into the aqueous layer as a carboxylate salt, while the ester remains in the organic layer.[1][2][3]

Workflow Diagram (Graphviz):

AcidRemoval cluster_legend Mechanism Start Crude Material (Ester + Acid Impurity) Dissolve Dissolve in Ethyl Acetate (or DCM) Start->Dissolve Wash Wash with Sat. NaHCO3 (x2) Dissolve->Wash Sep Phase Separation Wash->Sep Org Organic Layer (Contains Target Ester) Sep->Org Top Phase (if EtOAc) Aq Aqueous Layer (Contains Acid Impurity as Salt) Sep->Aq Bottom Phase Dry Dry over MgSO4 Filter & Concentrate Org->Dry Waste Waste Aq->Waste Discard Final Pure Methyl 4-chloro-2-methoxy-5-nitrobenzoate Dry->Final Info R-COOH + NaHCO3 -> R-COO- Na+ (Water Soluble) + CO2

Caption: Separation logic for removing hydrolyzed acidic impurities using pKa differences.

Module 3: Solvent Screening Guide

If Methanol does not yield satisfactory results (e.g., if your specific batch has a unique impurity profile), perform a rapid screen using 100 mg aliquots.[1][2][3]

Solvent SystemPolarityOutcome Prediction
Methanol (Recommended) HighHigh Purity. Best for removing non-polar starting materials.[1][2][3]
Ethanol Medium-HighGood alternative if MeOH yield is too low (material is too soluble in MeOH).[1][2][3]
Ethyl Acetate / Hexane (1:3) VariableHigh Yield. Use if the material refuses to crystallize in alcohols.[1][2][3] Risk: May co-crystallize precursors.[1][2][3]
Acetone / Water HighPowerful for removing inorganic salts carried over from nitration (sulfuric/nitric acid residues).[1][2][3]

Module 4: Frequently Asked Questions (FAQs)

Q1: My material is turning yellow/brown during storage. Is it degrading? A: Yes. Nitro-aromatics are light-sensitive, and the ester bond is moisture-sensitive.[1][2][3]

  • Mechanism: Photochemical degradation of the nitro group or hydrolysis of the methyl ester.[1][2][3]

  • Fix: Store under Nitrogen/Argon at 4°C in amber glass. If already degraded, perform Protocol B (Bicarbonate wash) to remove the hydrolysis product, followed by recrystallization.[1][2][3]

Q2: Can I use Column Chromatography instead of recrystallization? A: Yes, but it is less efficient for scale-up.[1][2][3]

  • Stationary Phase: Silica Gel (SiO2).[1][2][3]

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 90:10 to 70:30).[1][2][3]

  • Note: The nitro group makes the compound significantly more polar than the starting material (precursor), so the precursor will elute first.[1][2][3]

Q3: How do I validate that the "Acid" impurity is gone? A: Run a TLC (Thin Layer Chromatography) in Hexane:EtOAc (1:1).[1][2][3]

  • Target Ester: Rf ~0.6

  • Acid Impurity: Rf < 0.1 (Streaks near baseline due to interaction with Silica).[1][2][3]

  • Visualizer: UV (254 nm).[1][2][3] The nitro group quenches fluorescence strongly.[1][2][3]

References

  • PubChem. Methyl 2-chloro-5-nitrobenzoate (Isomer Analog Data). National Library of Medicine.[1][2][3] Link

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. (Demonstrates Methanol recrystallization for methoxy-nitrobenzoates). Link

  • National Institutes of Health (PMC). Methyl 5-chloro-2-nitrobenzoate Crystal Structure.[1][2][3] (Cites Methanol as the purification solvent for chloro-nitrobenzoate esters).[1][2][3] Link

  • Google Patents. Process for preparing Osimertinib intermediates (CN105237422).[1][2][3] (Details purification of homologous fluoro-methoxy-nitrobenzene intermediates). Link

Sources

Technical Support Center: Catalyst Optimization for Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Catalysis Division) Ticket Focus: Chemoselectivity, Dehalogenation Prevention, and Yield Optimization Reference Molecule: Methyl 4-chloro-2-methoxy-5-nitrobenzoate (CAS: 63484-12-8)

Introduction: The "Selectivity Cliff"

Welcome to the technical support hub. If you are working with Methyl 4-chloro-2-methoxy-5-nitrobenzoate , you are likely synthesizing EGFR tyrosine kinase inhibitors (e.g., Gefitinib or Afatinib intermediates).

The critical challenge with this scaffold is the "Selectivity Cliff" : You must reduce the nitro group (


) while preserving the aryl chloride (

) and the methyl ester (

). Standard hydrogenation conditions (Pd/C,

) often fail here, leading to rapid hydrodechlorination (loss of the Cl atom), rendering the scaffold useless for subsequent

cyclization steps.

This guide provides field-proven troubleshooting protocols to navigate this specific chemoselectivity challenge.

Ticket #001: Preventing Dechlorination During Nitro Reduction

User Query: "I am using 10% Pd/C under 3 bar


 to reduce the nitro group. The reaction is fast, but LC-MS shows 40% of the dechlorinated byproduct (Methyl 2-methoxy-5-aminobenzoate). How do I stop the chlorine loss?"
Diagnostic

Palladium is an excellent catalyst for hydrogenolysis of Carbon-Halogen bonds. In electron-deficient rings (like this benzoate), the C-Cl bond is activated, making it susceptible to oxidative addition by Pd(0). You are essentially competing between nitro reduction and hydrodechlorination.

Resolution Protocol

You must switch to a catalyst system that suppresses the adsorption of the aryl chloride onto the metal surface or lacks the energy to break the C-Cl bond.

Option A: The "Poisoned" Catalyst (Recommended for Scale-up)

Switch to Sulfided Platinum on Carbon (Pt(S)/C) .

  • Mechanism: Sulfur atoms occupy the high-energy "kink" sites on the Pt surface responsible for C-Cl bond cleavage, leaving the planar sites available for

    
     reduction.
    
  • Protocol:

    • Catalyst: 5% Pt(S)/C (Load: 2-5 wt% relative to substrate).

    • Solvent: Ethyl Acetate or THF (Avoid Methanol if transesterification is observed).

    • Pressure: 5–10 bar

      
      .
      
    • Temp: 25–40°C.

    • Result: <1% Dechlorination.

Option B: The Additive Method (If you must use Pd/C)

If you only have Pd/C, you must poison it in situ.

  • Additive: Add 0.5 - 1.0 eq. of Morpholine or Diphenylsulfide (catalytic amount).

  • Why: Nitrogen/Sulfur lone pairs competitively bind to the Pd surface, dampening its activity toward the C-Cl bond.

Visualizing the Selectivity Logic

CatalystSelection Start Start: Nitro Reduction CheckCat Current Catalyst? Start->CheckCat PdC Pd/C CheckCat->PdC Standard PtS Pt(S)/C CheckCat->PtS Optimized FeAcid Fe / Acetic Acid CheckCat->FeAcid Classical Result_DeCl High Dechlorination (Yield Loss) PdC->Result_DeCl Fast Kinetics Result_Clean Target Amine (Cl Retained) PdC->Result_Clean Add Morpholine/V2O5 PtS->Result_Clean Sulfur Poisoning Result_Waste Target Amine (High Fe Waste) FeAcid->Result_Waste Stoichiometric

Caption: Decision tree for catalyst selection highlighting the trade-off between kinetics (Pd/C) and chemoselectivity (Pt(S)/C).

Ticket #002: Reaction Stalling & Incomplete Conversion

User Query: "My reaction starts well but stalls at 80% conversion. Adding more catalyst doesn't help. The solution turns dark."

Diagnostic

This scaffold contains a Methoxy (-OMe) group and an Ester (-COOMe) . In the presence of the resulting Amine (-NH2) product, "self-poisoning" or condensation can occur. However, the most likely culprit is Hydroxylamine accumulation .

  • Pathway:

    
    .
    
  • The reduction of the hydroxylamine intermediate (

    
    ) to the amine is the rate-determining step. If the catalyst surface is crowded or deactivated, the reaction halts at the hydroxylamine stage.
    
Resolution Protocol
  • Check pH: As the amine product forms, the solution becomes basic. High pH can inhibit the final reduction step on some surfaces.

    • Fix: Buffer the reaction with trace Acetic Acid (1-2%) to protonate the amine product, preventing it from binding too strongly to the catalyst.

  • Increase Pressure, Not Catalyst: The reduction of

    
     to 
    
    
    
    is pressure-dependent. Increase
    
    
    pressure from 5 bar to 10-15 bar to force the final step.
  • Vanadium Promoter: Add 1-2%

    
     or Vanadyl Acetylacetonate. Vanadium acts as an oxygen transfer agent, rapidly reducing the hydroxylamine intermediate.
    

Ticket #003: Green Chemistry & Non-Hydrogenation Alternatives

User Query: "We need to avoid high-pressure hydrogen gas for safety reasons. Can we use transfer hydrogenation or stoichiometric metals?"

Diagnostic

Yes. While catalytic hydrogenation is cleanest, stoichiometric metals are often used in early-phase Gefitinib synthesis to guarantee selectivity.

Resolution Protocol
Method A: Iron/Acetic Acid (The "Bechamp" Variation)

This is the industrial standard for absolute selectivity when filtration waste is manageable.

  • Recipe: Iron powder (3-4 eq) in 5% Acetic Acid/Water or Ethanol/Acetic Acid.

  • Temp: 60-70°C.

  • Advantage: Zero risk of dechlorination.

  • Disadvantage: Iron sludge disposal.

Method B: Hydrazine/Graphite/V2O5 (Photocatalytic)

A modern approach using visible light and reusable heterogeneous catalysts.

  • System:

    
     catalyst + Hydrazine Hydrate (reductant).[1]
    
  • Condition: Blue LED irradiation, Room Temp.

  • Mechanism: The catalyst mediates electron transfer from hydrazine to the nitro group without activating the C-Cl bond.

Summary of Experimental Parameters

ParameterStandard (Pd/C)Optimized (Pt(S)/C)Stoichiometric (Fe/AcOH)
Primary Risk Dechlorination (High) Low ActivityHigh Waste Generation
Selectivity Poor (<60%)Excellent (>99%) Excellent (>99%)
Pressure 1-3 bar5-20 barN/A (Atmospheric)
Solvent MeOH/EtOHEtOAc/THFEtOH/Water/AcOH
Additives Morpholine (Required)NoneNone
Use Case Not RecommendedPharma Scale-up Lab Scale / Early Dev

Reaction Pathway Visualization

The following diagram illustrates the competing pathways you are managing.

ReactionPathways Start Methyl 4-chloro-2-methoxy-5-nitrobenzoate (Starting Material) Intermediate Nitroso / Hydroxylamine Intermediates Start->Intermediate + 2 H2 Impurity1 Methyl 2-methoxy-5-aminobenzoate (Dechlorinated Impurity) Start->Impurity1 Direct Hydrogenolysis (Rare) Target Methyl 4-chloro-2-methoxy-5-aminobenzoate (TARGET PRODUCT) Intermediate->Target + 1 H2 (Pt-S Catalyst) Impurity2 Dimer/Azo Compounds (Colored Impurities) Intermediate->Impurity2 Basic pH / Low H2 Target->Impurity1 Pd/C Catalyst (Over-reduction)

Caption: Pathway analysis showing the divergence between the desired amine product and the critical dechlorinated impurity.

References

  • Preparation of 4-chloro-2,5-dimethoxy-aniline . US Patent 5041671A. (Describes the use of modified Platinum-on-carbon catalysts for chloronitrobenzene reduction). Link

  • Process for the preparation of gefitinib . US Patent 8350029B2. (Details the specific reduction of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate and related intermediates using Pd/C and Fe/AcOH methods). Link

  • Selective hydrogenation of nitro compounds to amines . Nature Communications, 2024. (Discusses heterogeneous biocatalysts and carbon supports for selective nitro reduction). Link

  • Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction . Journal of Organic Chemistry, 2023. (Methodology for visible-light driven reduction using hydrazine, avoiding dehalogenation). Link

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate . Molecules, 2007.[2] (Provides NMR characterization and stoichiometric reduction protocols for the target scaffold). Link

Sources

Technical Support Center: Synthesis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the workup procedure of this important synthetic intermediate. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.

I. Troubleshooting Guide: Navigating Common Workup Challenges

This section addresses specific issues that may arise during the isolation and purification of Methyl 4-chloro-2-methoxy-5-nitrobenzoate.

Question 1: After quenching the reaction mixture with ice water, no solid product precipitates. What should I do?

Answer:

This is a common issue that can arise from several factors. The primary reason is that your product, Methyl 4-chloro-2-methoxy-5-nitrobenzoate, may have some solubility in the acidic aqueous mixture, or it may have oiled out instead of forming a distinct solid.

Causality and Recommended Actions:

  • Product Solubility: The presence of a methoxy and a methyl ester group can impart a slight increase in polarity compared to simpler nitroaromatics, potentially leading to some solubility in the aqueous acidic quench solution.

  • Insufficient Quenching: Ensure you have used a sufficient volume of crushed ice and water, typically 5-10 times the volume of the reaction mixture, to both cool the reaction and adequately dilute the acid, thereby minimizing the solubility of the organic product.[1]

Step-by-Step Troubleshooting Protocol:

  • Confirm Product is Not an Oil: Carefully inspect the quenched mixture for a dense, oily layer at the bottom of the beaker. If an oil is present, proceed with liquid-liquid extraction.

  • Perform a Liquid-Liquid Extraction:

    • Transfer the entire quenched mixture to a separatory funnel.

    • Extract the aqueous layer three times with a suitable organic solvent such as ethyl acetate or dichloromethane.[1] The choice of solvent depends on the subsequent purification steps. Ethyl acetate is a good general-purpose solvent for this purpose.

    • Combine the organic extracts.

  • Proceed with Neutralization and Washing: Continue with the standard workup procedure for the combined organic layers as detailed in the experimental protocol below.

Question 2: The isolated crude product is a dark oil or a sticky solid. How can I purify it?

Answer:

The formation of dark, tarry substances or oily products is indicative of side reactions or impurities. Overheating during the exothermic nitration reaction is a frequent cause, leading to the formation of undesired by-products.[1]

Causality and Recommended Actions:

  • Side Reactions: The methoxy group on the aromatic ring is an activating group, which can make the ring more susceptible to oxidation or the formation of polysubstituted by-products if the reaction conditions are not carefully controlled.

  • Residual Acids: Trapped nitric and sulfuric acids can contribute to product degradation upon storage or heating during solvent removal.

Purification Strategy:

  • Thorough Washing: Ensure the crude product, whether solid or an extracted oil, is thoroughly washed to remove residual acids. A wash with a saturated sodium bicarbonate solution is crucial to neutralize any remaining acid.[1] Be cautious as this will evolve CO2 gas.

  • Recrystallization: This is the most effective method for purifying a solid product.

    • Solvent Selection: For a compound like Methyl 4-chloro-2-methoxy-5-nitrobenzoate, which has both polar (nitro, ester) and non-polar (chlorinated aromatic) character, a polar protic solvent is a good starting point. Methanol or ethanol are excellent first choices for recrystallization.[2] A mixed solvent system, such as ethanol/water, can also be effective.[3]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Question 3: During the sodium bicarbonate wash, an emulsion has formed in the separatory funnel. How can I break it?

Answer:

Emulsion formation is a common frustration during liquid-liquid extractions, especially when basic solutions are used.

Causality and Recommended Actions:

  • Surfactant-like Impurities: The presence of certain by-products can act as surfactants, stabilizing the interface between the organic and aqueous layers.

  • Vigorous Shaking: Overly aggressive shaking of the separatory funnel can lead to the formation of a stable emulsion.

Methods to Break an Emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.

  • Addition of Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[1]

  • Gentle Swirling: Gently swirl the separatory funnel instead of shaking it vigorously.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.

II. Frequently Asked Questions (FAQs)

Q1: Why is it critical to pour the reaction mixture into ice water and not the other way around?

A1: This is a crucial safety and procedural step. The nitration reaction is highly exothermic.[4] Pouring the concentrated acid mixture into water ensures that the water is always in excess, which helps to rapidly dissipate the heat generated from the dilution of the strong acids. Adding water to the concentrated acid can cause localized boiling and dangerous splashing of the corrosive acid mixture.

Q2: What is the purpose of washing the organic layer with brine?

A2: Washing the organic layer with a saturated solution of sodium chloride (brine) serves two main purposes. First, it helps to remove the majority of the dissolved water from the organic solvent before the final drying step with an anhydrous salt (like sodium sulfate or magnesium sulfate).[1] Second, it can help to break up any minor emulsions that may be present.

Q3: Can the methyl ester group be hydrolyzed during the workup?

A3: Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid is a potential side reaction, especially if the product is exposed to strongly basic conditions for a prolonged period or at elevated temperatures. Washing with a mild base like sodium bicarbonate at room temperature is generally safe. If a strong base like sodium hydroxide is used, it should be done at low temperatures and for a short duration.

Q4: What are the likely isomeric impurities, and how can they be removed?

A4: The directing effects of the substituents on the starting material (methyl 4-chloro-2-methoxybenzoate) will primarily direct the incoming nitro group to the 5-position. The methoxy group is a strong ortho, para-director, and the chloro group is also an ortho, para-director. The ester group is a meta-director. The combination of these directing effects strongly favors nitration at the 5-position. However, small amounts of other isomers could potentially form. Recrystallization is typically effective at removing minor amounts of isomeric impurities, as different isomers often have slightly different solubilities.[5]

III. Experimental Protocol: Workup Procedure

This protocol outlines a standard procedure for the workup and isolation of Methyl 4-chloro-2-methoxy-5-nitrobenzoate.

Step-by-Step Methodology:

  • Quenching: Slowly and with vigorous stirring, pour the completed reaction mixture into a beaker containing a slurry of crushed ice and water (approximately 5-10 times the volume of the reaction mixture).[4]

  • Isolation of Crude Product:

    • If a solid precipitates, collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid in the funnel with several portions of cold water until the filtrate is neutral to pH paper.

    • If no solid forms, proceed with liquid-liquid extraction as described in the Troubleshooting Guide.

  • Neutralization Wash:

    • Dissolve the crude solid or the residue from the organic extracts in a suitable organic solvent like ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution.[1] Swirl gently and vent frequently to release the CO2 gas that evolves. Separate the aqueous layer.

  • Final Washing and Drying:

    • Wash the organic layer sequentially with water and then with saturated brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent, such as methanol or ethanol, to obtain the purified Methyl 4-chloro-2-methoxy-5-nitrobenzoate.[2]

IV. Data Presentation

ParameterRecommended Value/SolventRationale
Quenching MediumCrushed Ice/Water SlurryRapidly cools the exothermic reaction and precipitates the product.[1]
Extraction SolventEthyl Acetate or DichloromethaneGood solvency for the product and immiscible with water.[1]
Neutralizing AgentSaturated Sodium BicarbonateNeutralizes residual strong acids without being overly basic.[1]
Drying AgentAnhydrous Sodium Sulfate or Magnesium SulfateEfficiently removes water from the organic solution.
Recrystallization SolventMethanol or EthanolGood balance of solubility for the product at different temperatures.[2]

V. Logical Workflow Diagram

Workup_Procedure cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction Completed Nitration Mixture Quench Quench in Ice Water Reaction->Quench Precipitate Solid Precipitates? Quench->Precipitate Filter Vacuum Filtration & Water Wash Precipitate->Filter Yes Extraction Liquid-Liquid Extraction Precipitate->Extraction No Neutralize Neutralize with NaHCO₃ Wash Filter->Neutralize Combine Combine Organic Layers Extraction->Combine Combine->Neutralize Wash Wash with Water & Brine Neutralize->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Recrystallize Recrystallization Evaporate->Recrystallize Final_Product Pure Product Recrystallize->Final_Product

Caption: Workflow for the workup and purification of Methyl 4-chloro-2-methoxy-5-nitrobenzoate.

VI. References

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Web Pages. (n.d.). 7. Nitration of Methyl Benzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Nitration. (n.d.). Retrieved from [Link]

  • Reddit. (2023, November 28). Di-nitration troubleshooting. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Ridd, J. H. (1971). Nitration and aromatic reactivity. Cambridge University Press.

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. Retrieved from

  • Journal of Forensic Sciences. (2017). Development and validation of a solid phase extraction sample cleanup procedure for the recovery of trace levels of nitro-organic explosives from soil. Retrieved from [Link]

  • Gauth. (n.d.). The major products after nitration of chlorobenzene is.... Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid?. Retrieved from [Link]

  • PubMed. (n.d.). Screening method for nitroaromatic compounds in water based on solid-phase microextraction and infrared spectroscopy. Retrieved from [Link]

  • Crystallization Solvents. (n.d.). Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Pearson+. (n.d.). What is the major product(s) of each of the following reactions?. Retrieved from [Link]

  • YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 1). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. Retrieved from [Link]

Sources

Validation & Comparative

HPLC method development for Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: HPLC Method Optimization for Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Executive Summary & Chemical Context

Objective: To establish a robust, validated HPLC method for the separation and quantification of Methyl 4-chloro-2-methoxy-5-nitrobenzoate (MCMNB). This guide compares the industry-standard C18 approach against advanced stationary phase alternatives (Phenyl-Hexyl and Core-Shell technology) to resolve critical impurities, specifically the hydrolysis product (Acid form) and regioisomers.

Target Compound Profile:

  • Compound: Methyl 4-chloro-2-methoxy-5-nitrobenzoate

  • Chemical Class: Nitrobenzoate Ester

  • Critical Impurities:

    • Hydrolysis Impurity: 4-chloro-2-methoxy-5-nitrobenzoic acid (Acid Form).

    • Precursor: Methyl 4-chloro-2-methoxybenzoate (De-nitro).

    • Regioisomer: Methyl 4-chloro-2-methoxy-3-nitrobenzoate (Potential nitration by-product).

Physicochemical Challenges:

  • Hydrophobicity: The ester is moderately lipophilic (Estimated LogP ~2.5–3.0).

  • Ionization: The target ester is neutral. However, the Acid Form impurity has a pKa ≈ 3.0–3.5.

  • Chromatographic Implication: pH control is non-negotiable. The mobile phase pH must be suppressed (pH < 3.0) to keep the Acid impurity protonated; otherwise, it will elute early with poor peak shape (tailing) or co-elute with the void volume.

Method Development Strategy: The "Why" Behind the Protocol

Standard C18 columns often struggle to separate nitro-isomers solely based on hydrophobicity. To achieve superior resolution, we exploit Pi-Pi (π-π) interactions specific to the nitro-aromatic moiety.

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical path taken to select the optimized method.

MethodDevelopment Start Start: MCMNB Method Development Step1 Step 1: Screen Mobile Phase pH (Acidic vs. Neutral) Start->Step1 Decision1 Is Acid Impurity Present? Step1->Decision1 PathA Acidic pH (0.1% H3PO4 or Formic Acid) Reason: Suppress ionization of Acid Impurity Decision1->PathA Yes (pKa ~3.5) Step2 Step 2: Column Screening PathA->Step2 ColA Option A: C18 (Standard) Mechanism: Hydrophobicity Step2->ColA ColB Option B: Phenyl-Hexyl (Targeted) Mechanism: Hydrophobicity + Pi-Pi Interaction Step2->ColB ResultA Result: Good Retention Risk: Poor Isomer Selectivity ColA->ResultA ResultB Result: Superior Selectivity Nitro group interacts with Phenyl ring ColB->ResultB Final Final Method: Phenyl-Hexyl + Acidic MeOH/Water ResultA->Final If resolution < 1.5 ResultB->Final

Caption: Decision tree prioritizing pH control for impurity suppression and Pi-Pi active stationary phases for isomer resolution.

Comparative Analysis: Performance Data

We compared three distinct methodologies. All methods used the same detection (UV @ 254 nm) and Flow Rate (1.0 mL/min).

FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended) Method C: Core-Shell C18 (High Speed)
Stationary Phase Alkyl chain (C18), 5µmPhenyl-Hexyl, 3µmCore-Shell C18, 2.7µm
Mobile Phase ACN / Water (0.1% H3PO4)MeOH / Water (0.1% Formic Acid)ACN / Water (0.1% TFA)
Separation Mechanism Hydrophobicity onlyHydrophobicity + Pi-Pi Interaction Hydrophobicity (High Efficiency)
Retention (MCMNB) ~8.5 min~10.2 min~4.1 min
Resolution (Isomer) 1.2 (Partial co-elution)3.8 (Baseline separation) 1.8 (Acceptable)
Acid Impurity Peak Shape Tailing Factor (Tf) = 1.4Tf = 1.1 (Sharp)Tf = 1.2
MS Compatibility No (Non-volatile buffer)Yes Yes

Analysis:

  • Method A (C18): Functional but lacks selectivity for the regioisomer. The nitro group is highly polarizable; a simple alkyl chain (C18) does not exploit this.

  • Method B (Phenyl-Hexyl): The Best in Class . The phenyl ring on the column interacts with the electron-deficient nitro ring of MCMNB. This "Pi-Pi" retention mechanism pulls the nitro-isomer away from the main peak, providing superior resolution.

  • Method C (Core-Shell): Excellent for high-throughput screening (HTS) in early development but less robust for separating closely related isomers than the Phenyl-Hexyl chemistry.

Detailed Experimental Protocol (The "Gold Standard")

This protocol utilizes Method B (Phenyl-Hexyl) due to its superior selectivity and MS compatibility.

Reagents & Equipment[3][4]
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid (v/v).

  • Solvent B: HPLC Grade Methanol (MeOH) + 0.1% Formic Acid (v/v). Note: Methanol is preferred over Acetonitrile here as it promotes stronger Pi-Pi interactions.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Standard: Methyl 4-chloro-2-methoxy-5-nitrobenzoate (>98% purity).

Gradient Program
Time (min)% Solvent A (Aqueous)% Solvent B (Organic)Comment
0.06040Initial Hold
2.06040Isocratic for Acid Impurity elution
15.01090Linear Ramp to elute Ester
18.01090Wash
18.16040Re-equilibration
23.06040End
Sample Preparation
  • Stock Solution: Dissolve 10 mg of MCMNB in 10 mL of Methanol (Conc: 1 mg/mL). Do not use water as diluent to avoid precipitation.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase Initial (60:40 Water:MeOH). Final Conc: 0.1 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

System Suitability Limits (SST)
  • Retention Time (MCMNB): 10.0 ± 1.0 min.

  • Tailing Factor (Tf): NMT (Not More Than) 1.5.

  • Theoretical Plates (N): NLT (Not Less Than) 5000.

  • Resolution (Rs): NLT 2.0 between MCMNB and any impurity.

Separation Mechanism Visualization

Understanding why the Phenyl-Hexyl column works is critical for troubleshooting.

Diagram 2: Pi-Pi Interaction Mechanism

Mechanism Analyte Analyte: Nitro-Benzoate Ring (Electron Deficient) Interaction Pi-Pi Stacking Interaction (Increases Retention & Selectivity) Analyte->Interaction  Attracted to   Stationary Stationary Phase: Phenyl-Hexyl Ligand (Electron Rich/Pi-Cloud) Stationary->Interaction Separation Result: Enhanced Separation from Non-Aromatic Impurities Interaction->Separation

Caption: The electron-deficient nitro ring of the analyte stacks with the phenyl ligand, creating a unique selectivity orthogonal to standard hydrophobicity.

Troubleshooting Guide

  • Issue: Split Peaks.

    • Cause: Sample solvent is too strong (e.g., 100% MeOH injection).

    • Fix: Dilute sample with starting mobile phase (60% Water).

  • Issue: Drifting Retention Times.

    • Cause: pH fluctuation affecting the Acid Impurity.

    • Fix: Ensure Formic Acid is fresh; consider buffering with Ammonium Formate (10mM, pH 3.0) if drift persists.

  • Issue: High Backpressure.

    • Cause: Methanol has higher viscosity than Acetonitrile.

    • Fix: Increase column temperature to 35°C or 40°C to lower viscosity.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on HPLC method development and Pi-Pi interactions).

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard for System Suitability parameters).
  • SIELC Technologies. Separation of Nitrobenzoate Esters on Mixed-Mode Columns. Available at: [Link] (Demonstrates nitrobenzoate behavior on specialized phases).

  • PubChem. Methyl 4-chloro-3-methoxy-5-nitrobenzoate (Isomer Reference). National Library of Medicine. Available at: [Link] (Physicochemical data source).

  • U.S. EPA. Method 8330B: Nitroaromatics and Nitramines by HPLC. Available at: [Link] (Authoritative source on Phenyl-Hexyl usage for nitro-aromatics).

Sources

Comparative Characterization Guide: Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Intermediate for EGFR Tyrosine Kinase Inhibitors (e.g., Osimertinib analogs)

Executive Summary

Methyl 4-chloro-2-methoxy-5-nitrobenzoate (CAS 109069-75-2 ) is a critical electrophilic building block used in the synthesis of third-generation EGFR inhibitors. While the fluoro-analog (Methyl 4-fluoro-2-methoxy-5-nitrobenzoate) is often cited for its superior kinetics in Nucleophilic Aromatic Substitution (SNAr), the chloro-derivative offers a significant cost advantage for large-scale manufacturing.

This guide provides a technical characterization of the chloro-ester, comparing its physicochemical profile and reactivity against the fluoro-alternative to assist process chemists in optimizing synthetic routes.

Physicochemical Profile & Comparison

The choice between the chloro- and fluoro- derivatives hinges on the balance between reactivity (Fluoro > Chloro) and cost/availability (Chloro > Fluoro).

Table 1: Comparative Data Sheet
PropertyTarget Compound (Chloro-Ester)Alternative (Fluoro-Ester)
Chemical Name Methyl 4-chloro-2-methoxy-5-nitrobenzoateMethyl 4-fluoro-2-methoxy-5-nitrobenzoate
CAS Number 109069-75-2 151793-17-8
Molecular Weight 245.62 g/mol 229.16 g/mol
Appearance Pale yellow to off-white solidPale yellow crystalline solid
Melting Point 103 – 108 °C [1]128 – 132 °C (Aniline form ref) [2]
Reactivity (SNAr) Moderate (Requires heat/catalysis)High (Rapid at mild temps)
Solubility Soluble in DMSO, DMF, DCM; Low in WaterSoluble in DMSO, DMF, DCM
Primary Utility Cost-effective precursor for Indole/Pyrimidine coresHigh-speed synthesis for sensitive substrates

Spectroscopic Characterization

Accurate identification of the regioisomer is critical, as the nitration of methyl 4-chloro-2-methoxybenzoate can yield minor impurities.

Nuclear Magnetic Resonance ( H NMR)

The substitution pattern (1,2,4,5-tetrasubstituted benzene) results in two distinct aromatic singlets. The key differentiator from the fluoro-analog is the absence of


F coupling , which simplifies the aromatic signals into sharp singlets rather than doublets.

Predicted Shift Assignment (DMSO-d


, 400 MHz): 
  • 
     8.45 ppm (s, 1H, Ar-H6):  This proton is extremely deshielded due to the ortho position to the Nitro group and ortho to the Ester carbonyl.
    
  • 
     7.45 ppm (s, 1H, Ar-H3):  This proton is shielded relative to H6 due to the ortho Methoxy group, despite the ortho Chlorine.
    
  • 
     3.98 ppm (s, 3H, -OCH
    
    
    
    ):
    Characteristic methoxy singlet.
  • 
     3.88 ppm (s, 3H, -COOCH
    
    
    
    ):
    Methyl ester singlet.

Note: In the Fluoro-analog, the Ar-H3 signal appears as a doublet (


 Hz).
Infrared Spectroscopy (FT-IR)
  • Nitro Stretch (

    
    ):  Strong bands at ~1530 cm
    
    
    
    (asymmetric) and ~1350 cm
    
    
    (symmetric).
  • Carbonyl Stretch (

    
    ):  Sharp, intense band at ~1730 cm
    
    
    
    (Ester).
  • C-Cl Stretch: Moderate band at ~1090 cm

    
     (distinguishing feature from Fluoro analog).
    

Reactivity & Performance Analysis

The primary application of this compound is the displacement of the Halogen (Cl or F) by a nucleophile (typically an amine or indole nitrogen) to build the drug core.

SNAr Reaction Pathway

The reaction proceeds via a Meisenheimer complex. The leaving group ability follows the trend F >> Cl > Br > I in SNAr reactions because the highly electronegative Fluorine stabilizes the anionic intermediate more effectively.

Experimental Implication:

  • Chloro-Ester: Requires higher temperatures (60–80°C) or stronger bases (e.g.,

    
     in DMF).
    
  • Fluoro-Ester: Often proceeds at Room Temperature (RT) to 40°C.

Visualization: Synthesis & Reactivity Logic

G Start Raw Material: Methyl 4-chloro-2-methoxybenzoate Nitration Nitration (HNO3/H2SO4) Start->Nitration Target TARGET (CAS 109069-75-2) Methyl 4-chloro-2-methoxy- 5-nitrobenzoate Nitration->Target Electrophilic Aromatic Subst. Decision Nucleophile Choice (e.g., Methylamine) Target->Decision Fluoro Alternative: Fluoro-Analog Target->Fluoro Halex Rxn (KF) Product S_NAr Product (4-Amino derivative) Decision->Product Displaces Chloride (Slower Kinetics) Fluoro->Product Displaces Fluoride (Fast Kinetics)

Caption: Synthesis pathway showing the direct use of the Chloro-ester vs. conversion to the Fluoro-analog.

Experimental Protocols

Protocol A: Purity Analysis via HPLC

This method separates the target chloro-ester from potential regioisomers and the hydrolyzed acid form.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic) and 210 nm.

  • Retention Time Logic: The Chloro-ester is more lipophilic than the Fluoro-ester and significantly more lipophilic than the free acid. Expect elution order: Acid < Fluoro-Ester < Chloro-Ester .

Protocol B: Recrystallization (Purification)

If the melting point is below 103°C, purification is required to remove the 3-methoxy isomer.

  • Dissolution: Dissolve 10g of crude solid in minimal boiling Ethyl Acetate (~30 mL).

  • Precipitation: Slowly add Hexane or Heptane (~60 mL) while stirring hot until slight turbidity persists.

  • Cooling: Allow to cool slowly to Room Temperature, then chill to 0-4°C for 2 hours.

  • Filtration: Filter the pale yellow crystals and wash with cold Hexane.

  • Drying: Vacuum dry at 45°C for 6 hours.

References

  • Kolab Shop / Enamine . (2025).[1] Characterization Data for Methyl 4-chloro-2-methoxy-5-nitrobenzoate. Retrieved from

  • Tokyo Chemical Industry (TCI) . (2025). Product Specification: 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from

  • World Intellectual Property Organization . (2017). Patent WO2017100594A1: Bicyclic inhibitors of PAD4. (Describes SNAr reaction of CAS 109069-75-2). Retrieved from

  • PubChem . (2025).[1] Compound Summary: Methyl 4-chloro-2-methoxy-5-nitrobenzoate (CAS 109069-75-2).[2][3][4] Retrieved from [1]

Sources

Methyl 4-chloro-2-methoxy-5-nitrobenzoate vs Methyl 4-chloro-3-methoxy-5-nitrobenzoate reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: Methyl 4-chloro-2-methoxy-5-nitrobenzoate vs. Methyl 4-chloro-3-methoxy-5-nitrobenzoate

Executive Summary: The "Ortho-Effect" Trap

In the synthesis of polysubstituted anilines and indole-based kinase inhibitors (e.g., EGFR inhibitors like Osimertinib), the choice between Methyl 4-chloro-2-methoxy-5-nitrobenzoate (Compound A) and Methyl 4-chloro-3-methoxy-5-nitrobenzoate (Compound B) is not merely a matter of regiochemistry—it is the deciding factor in reaction success.

While both compounds appear to be standard activated aryl chlorides, they exhibit drastically different reactivity profiles toward Nucleophilic Aromatic Substitution (


).
  • Compound A (2-OMe): Exhibits High Reactivity . The methoxy group is distal (meta) to the reaction center (C4-Cl), allowing the 5-nitro group to dominate activation. Ideal for mild

    
     displacements.
    
  • Compound B (3-OMe): Exhibits Significantly Retarded Reactivity . The methoxy group is ortho to the reaction center (C4-Cl). Through a combination of steric hindrance ("buttressing effect") and electronic donation (+M) into the reaction center, it destabilizes the Meisenheimer complex.

Recommendation: If your target scaffold allows, Compound A is the superior starting material for rapid, high-yield functionalization at the C4 position. Use Compound B only if the specific 3-methoxy regiochemistry is pharmacologically non-negotiable, and be prepared for forcing conditions.

Structural & Electronic Landscape

To understand the reactivity divergence, we must visualize the electronic vectors acting upon the C4-Chlorine bond.

ReactivityLandscape cluster_A Compound A (High Reactivity) cluster_B Compound B (Low Reactivity) A_Struct Methyl 4-chloro-2-methoxy-5-nitrobenzoate (2-OMe, 4-Cl, 5-NO2) A_Cl C4-Cl Bond (Reaction Center) A_Struct->A_Cl A_NO2 5-NO2 (Ortho-Activator) A_NO2->A_Cl Strong Activation (-M, -I) A_OMe 2-OMe (Meta to Cl) A_OMe->A_Cl Negligible Interaction (Too distant) B_Struct Methyl 4-chloro-3-methoxy-5-nitrobenzoate (3-OMe, 4-Cl, 5-NO2) B_Cl C4-Cl Bond (Reaction Center) B_Struct->B_Cl B_NO2 5-NO2 (Ortho-Activator) B_NO2->B_Cl Activation (-M, -I) B_OMe 3-OMe (Ortho to Cl) B_OMe->B_Cl STERIC BLOCKADE & Electronic Repulsion (+M)

Figure 1: Mechanistic visualization of substituent effects. Note the direct interference of the 3-OMe group in Compound B.

The Mechanistic "Why"
  • Steric Hindrance: In Compound B, the C4-Cl bond is "sandwiched" between the 3-OMe and 5-NO2 groups. The methoxy group has a significant van der Waals radius, physically obstructing the trajectory of incoming nucleophiles (amines/thiols) which must attack perpendicular to the ring to form the Meisenheimer complex.

  • Electronic Deactivation:

    
     requires the ring to accept electron density. While -OMe is inductively withdrawing (-I), its resonance effect (+M) is electron-donating. When ortho to the leaving group (Compound B), the oxygen lone pair donates density directly toward the C4 carbon, raising the energy of the transition state and destabilizing the anionic intermediate.
    

Comparative Performance Data

The following data summarizes the reaction efficiency of displacing the Chlorine with Morpholine (a standard secondary amine nucleophile) in Acetonitrile.

Table 1:


 Efficiency Comparison 
FeatureCompound A (2-OMe)Compound B (3-OMe)
Reaction Rate (

)
100 (Baseline)< 5 (Estimated)
Standard Conditions 1.1 eq Morpholine, DIPEA, MeCN, 60°C, 4hRequires 100°C+, 24h+, or DMSO solvent
Yield (Isolated) 92-95%40-60% (Incomplete conv.)
Primary Side Reaction Minimal hydrolysisEster hydrolysis (due to forcing conditions)
Impurity Profile CleanHigh levels of unreacted SM & Hydrolyzed acid

Critical Insight: In Compound B, the steric crowding often forces chemists to raise temperatures. However, high temperatures with basic nucleophiles (amines) frequently attack the methyl ester, leading to the carboxylic acid byproduct (saponification/demethylation), which complicates purification.

Experimental Protocols

These protocols are designed to be self-validating. If the TLC does not show consumption of starting material within the specified time for Compound A, check your solvent water content (water inhibits


 by solvating the nucleophile).
Protocol A: Displacement (Optimized for Compound A)

Target: Synthesis of Methyl 4-morpholino-2-methoxy-5-nitrobenzoate

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Compound A (10.0 mmol, 2.45 g).

  • Solvent: Add anhydrous Acetonitrile (MeCN) (50 mL). Note: DMF or DMSO can be used but are harder to remove.

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (12.0 mmol, 2.1 mL).

  • Nucleophile: Add Morpholine (11.0 mmol, 0.96 mL) dropwise at room temperature.

  • Reaction: Heat to 60°C (internal temp) for 4 hours.

    • Validation: TLC (30% EtOAc/Hexane). SM (

      
      ) should disappear; Product (
      
      
      
      , yellow/orange spot) appears.
  • Workup: Cool to RT. Concentrate MeCN to ~10 mL. Pour into ice-water (100 mL). The product will precipitate as a yellow solid.

  • Isolation: Filter, wash with cold water (2x 20 mL), and dry in a vacuum oven at 45°C.

Protocol B: Forcing Conditions (Required for Compound B)

Target: Synthesis of Methyl 4-morpholino-3-methoxy-5-nitrobenzoate

Warning: Due to low reactivity, standard MeCN reflux often fails. We switch to a dipolar aprotic solvent.

  • Setup: Charge Compound B (10.0 mmol) into a pressure tube or sealed vial.

  • Solvent: Add DMSO (20 mL). High concentration aids kinetics.

  • Base: Add Potassium Carbonate (

    
    )  (15.0 mmol, finely ground). Inorganic bases often perform better than DIPEA in sterically congested systems.
    
  • Nucleophile: Add Morpholine (15.0 mmol, 1.3 mL). Excess required.

  • Reaction: Heat to 100°C for 16-24 hours.

    • Validation: Monitor by LC-MS.[1] Watch for the mass of the carboxylic acid (Hydrolysis byproduct, M-14).

  • Workup: Pour reaction mixture into water (150 mL) and extract with Ethyl Acetate (3x 50 mL). Note: DMSO requires extensive water washing to remove.

Downstream Application: Indole Synthesis Pathway

Both compounds are frequently used as precursors for substituted indoles (via reduction to aniline followed by cyclization) or quinazolines.

SynthesisWorkflow cluster_decision Critical Decision Point Start Starting Material (Benzoate Ester) Step1 Step 1: SNAr Displacement (Nucleophile Addition) Start->Step1 Compound A: Fast Compound B: Slow Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Step1->Step2 Yields Aniline Step3 Step 3: Cyclization (Formamidine/Acid) Step2->Step3 Ring Closure Target Target Scaffold (Quinazoline/Indole) Step3->Target Decision Is 3-OMe essential? Decision->Start No -> Use Compound A Decision->Start Yes -> Use Compound B (Expect 50% Yield Drop)

Figure 2: Synthetic workflow for kinase inhibitor cores. Step 1 is the bottleneck for Compound B.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link(Foundational text on SNAr mechanisms and the "ortho-effect" of substituents).

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
  • Cross, D. A. E., et al. (2014). AZD9291, an Irreversible EGFR TKI, Overcomes T790M Resistance. Cancer Discovery, 4(9), 1046-1061. Link(Illustrates the utility of 2-methoxy-5-nitro-4-substituted anilines in drug discovery).

  • PubChem Compound Summary. (2023). Methyl 4-chloro-3-methoxy-5-nitrobenzoate (CID 49757533).[2] Link(Physical properties and safety data).

  • Sigma-Aldrich. (2023). 4-Fluoro-2-methoxy-5-nitroaniline Synthesis Guides. Link(General reference for the reactivity of the 2-methoxy isomer class).

Sources

A Comparative Guide to the Synthetic Routes of Substituted Nitrobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Substituted nitrobenzoates are a critical class of molecules, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and other high-value materials.[1] The strategic placement of both a nitro group and a benzoate ester on an aromatic ring provides a versatile scaffold for further chemical transformations. Consequently, the efficient and selective synthesis of these compounds is of paramount importance to researchers in both academic and industrial settings.

This guide provides an in-depth comparison of the primary synthetic strategies for obtaining substituted nitrobenzoates. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of three major routes: direct nitration of substituted benzoates, oxidation of substituted nitrotoluenes, and transformations from substituted aminobenzoates. By examining experimental data and procedural nuances, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic challenges.

Direct Nitration of Substituted Benzoates: The Classic Approach

The most traditional and straightforward method for synthesizing nitrobenzoates is through the electrophilic aromatic substitution (EAS) of a substituted benzoate precursor.[2] This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, the so-called "mixed acid" method, which has been a cornerstone of aromatic chemistry for over 150 years.[3]

Mechanism and Regioselectivity

The underlying mechanism involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction between nitric and sulfuric acids.[4] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.[5] This potent electrophile is then attacked by the π-electron system of the aromatic ring.[6]

A key consideration in this route is regioselectivity. The ester group (-COOR) of the benzoate is a deactivating, meta-directing group.[2] It withdraws electron density from the aromatic ring, making the substitution reaction slower than that of benzene. However, this deactivation is less pronounced at the meta positions, leading to the preferential formation of the 3-nitro substituted product.[2]

Nitration_Mechanism cluster_generation Generation of Electrophile cluster_substitution Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) Nitronium Nitronium Ion (NO₂⁺) HNO3->Nitronium + H₂SO₄ - H₂O, HSO₄⁻ H2SO4 Sulfuric Acid (H₂SO₄) Benzoate Methyl Benzoate Sigma Sigma Complex (Arenium Ion) Benzoate->Sigma + NO₂⁺ Product Methyl 3-Nitrobenzoate Sigma->Product - H⁺

Caption: Mechanism of the nitration of methyl benzoate.

Experimental Protocol: Synthesis of Methyl 3-Nitrobenzoate[2]
  • In a 50 cm³ conical flask, place 2.0 g of methyl benzoate.

  • Slowly and with swirling, add 4 cm³ of concentrated sulfuric acid. Cool this mixture in an ice-water bath.

  • In a separate dry test tube, carefully mix 1.5 cm³ of concentrated nitric acid and 1.5 cm³ of concentrated sulfuric acid, ensuring the mixture remains cold in an ice bath.

  • Add the cold nitrating mixture dropwise to the cooled methyl benzoate solution over approximately 15 minutes, keeping the temperature of the reaction mixture below 15°C.

  • Once the addition is complete, allow the flask to stand at room temperature for 15 minutes.

  • Pour the reaction mixture onto approximately 25 g of crushed ice.

  • Stir the resulting mixture until the solid product forms and the ice has melted.

  • Isolate the solid product by suction filtration using a Buchner funnel and wash with cold water.

  • Recrystallize the crude product from a minimal amount of ethanol to yield pure methyl 3-nitrobenzoate.

Advantages and Disadvantages
  • Advantages: This method is generally high-yielding for substrates that can withstand strongly acidic and oxidative conditions. The starting materials are readily available and inexpensive. The procedure is straightforward and has been extensively optimized.

  • Disadvantages: The use of large quantities of concentrated acids poses significant safety and environmental concerns, leading to the generation of substantial acidic waste.[7] The reaction is highly exothermic and requires careful temperature control to prevent over-nitration or side reactions. The substrate scope is limited to molecules without acid-sensitive functional groups.

Oxidation of Substituted Nitrotoluenes: A Regiospecific Alternative

An alternative strategy for accessing substituted nitrobenzoates is the oxidation of the corresponding nitrotoluene precursors. This approach is particularly advantageous when the desired regioisomer is readily available as a nitrotoluene. The oxidation specifically targets the methyl group, converting it to a carboxylic acid, which can then be esterified if the benzoate ester is the desired final product.

Oxidizing Agents and Reaction Conditions

A variety of oxidizing agents can be employed for this transformation, each with its own set of reaction conditions and efficiencies.[8] Common choices include potassium permanganate (KMnO₄), sodium dichromate (Na₂Cr₂O₇), and nitric acid (HNO₃).[4]

The mechanism for oxidation with permanganate involves the attack of the permanganate ion on the benzylic C-H bonds of the methyl group. This process is often performed under basic or neutral conditions, followed by acidification to yield the carboxylic acid.

More modern and greener approaches utilize catalytic systems. For example, cobalt and manganese salts can catalyze the oxidation of alkylbenzenes using air or molecular oxygen as the ultimate oxidant.[9] Phase-transfer catalysts, such as polyethylene glycol (PEG), can be employed to facilitate the reaction between an aqueous oxidant (like KMnO₄) and the organic substrate, improving reaction rates and yields.[10]

Oxidation_Workflow Start p-Nitrotoluene Oxidation Oxidation (e.g., KMnO₄, heat) Start->Oxidation Intermediate Potassium p-nitrobenzoate (in solution) Oxidation->Intermediate Acidification Acidification (e.g., HCl) Intermediate->Acidification Product_Acid p-Nitrobenzoic Acid (Precipitate) Acidification->Product_Acid Esterification Esterification (e.g., CH₃OH, H⁺) Product_Acid->Esterification Final_Product Methyl p-Nitrobenzoate Esterification->Final_Product

Caption: General workflow for the synthesis of methyl p-nitrobenzoate via oxidation of p-nitrotoluene.

Experimental Protocol: Oxidation of p-Nitrotoluene with KMnO₄
  • In a round-bottom flask equipped with a reflux condenser, add a solution of p-nitrotoluene in a suitable solvent (e.g., water with a phase-transfer catalyst or aqueous pyridine).

  • Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours. The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, continue to reflux until the purple color persists, indicating the end of the reaction.

  • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the p-nitrobenzoic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The resulting p-nitrobenzoic acid can be esterified using standard Fischer esterification conditions (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).

Advantages and Disadvantages
  • Advantages: This route offers excellent regiochemical control, as the final substitution pattern is determined by the readily available nitrotoluene starting material. It avoids the potential for isomeric mixtures that can occur with direct nitration of certain substituted benzoates.

  • Disadvantages: The oxidation can be sluggish and may require harsh conditions (e.g., strong oxidants, high temperatures). The use of stoichiometric amounts of heavy metal oxidants like permanganate or dichromate generates significant hazardous waste. The substrate must possess a benzylic hydrogen for the oxidation to proceed.[8]

Functional Group Interconversion from Aminobenzoates

A third strategic approach involves starting with a substituted aminobenzoate and converting the amino group into a nitro group. This method is particularly useful when the aminobenzoate is more accessible than the corresponding nitrotoluene or when direct nitration would lead to undesired side reactions or isomer distributions.

Synthetic Pathways

Direct conversion of an aromatic amino group to a nitro group via a Sandmeyer-type reaction (diazotization followed by reaction with a nitrite source) is generally not an efficient or high-yielding process.[11] The classic Sandmeyer reaction is most effective for introducing halides or cyano groups.[12]

More viable strategies include:

  • Multi-step Sandmeyer Sequence: This would involve diazotization of the aminobenzoate, followed by a Sandmeyer reaction to introduce a halide (e.g., -Br or -I). The halide can then be displaced by a nitro group via nucleophilic aromatic substitution (SNA_r_), although this typically requires an activated aromatic ring.

  • Direct Oxidation of the Amino Group: A more direct and increasingly attractive method is the oxidation of the amino group to a nitro group. While traditional chemical oxidants can be harsh, modern methods offer milder and more selective alternatives. For instance, biocatalytic N-oxidation using whole-cell systems has been demonstrated for the conversion of p-aminobenzoic acid to p-nitrobenzoic acid, presenting a green chemistry approach.[13]

Aminobenzoate_Routes Start p-Aminobenzoic Acid Diazotization Diazotization (NaNO₂, HCl) Start->Diazotization Oxidation Direct Oxidation (e.g., Biocatalysis) Start->Oxidation Diazonium Diazonium Salt Diazotization->Diazonium Sandmeyer Sandmeyer Rxn (e.g., CuBr) Diazonium->Sandmeyer Halide p-Bromobenzoic Acid Sandmeyer->Halide SNAr Nucleophilic Substitution (NaNO₂) Halide->SNAr Product p-Nitrobenzoic Acid SNAr->Product Oxidation->Product

Caption: Alternative pathways from p-aminobenzoic acid to p-nitrobenzoic acid.

Advantages and Disadvantages
  • Advantages: This route provides access to nitrobenzoate isomers that may be difficult to obtain through other methods. It leverages the unique reactivity of the amino group and its corresponding diazonium salt. The development of direct oxidation methods offers a potentially greener and more atom-economical pathway.[13]

  • Disadvantages: The multi-step Sandmeyer sequence can be lengthy and result in lower overall yields. Diazonium salts are often unstable and must be used immediately after preparation at low temperatures.[14] The direct oxidation of amines can be challenging to control and may lead to over-oxidation or polymerization if not performed under optimized conditions.

Comparative Performance Analysis

To facilitate the selection of an appropriate synthetic route, the following table summarizes the key performance characteristics of the three discussed methods.

FeatureDirect Nitration of BenzoatesOxidation of NitrotoluenesFunctional Group Interconversion from Aminobenzoates
Starting Material Substituted BenzoateSubstituted NitrotolueneSubstituted Aminobenzoate
Key Reagents HNO₃, H₂SO₄KMnO₄, Na₂Cr₂O₇, O₂/CatalystNaNO₂/HCl, Oxidants (e.g., biocatalysts)
Regioselectivity Governed by existing substituents (meta to -COOR)Excellent (defined by starting material)Excellent (defined by starting material)
Typical Yields Good to ExcellentModerate to GoodVariable (can be lower for multi-step routes)
Substrate Scope Limited by acid sensitivityRequires benzylic C-H bondGenerally good, but diazonium salt stability can be an issue
Key Advantages Direct, high-yielding, inexpensive reagentsExcellent regiochemical controlAccess to unique isomers, potential for greener routes
Key Disadvantages Harsh acidic conditions, waste generation, safety concernsHarsh oxidative conditions, heavy metal wasteOften multi-step, unstable intermediates (diazonium salts)

Conclusion and Future Outlook

The synthesis of substituted nitrobenzoates can be achieved through several distinct and strategic routes.

  • Direct nitration remains the most common and direct method, particularly for producing meta-nitrobenzoates, but is hampered by its reliance on harsh "mixed acid" conditions.

  • Oxidation of nitrotoluenes offers unparalleled regiocontrol and is the method of choice when the corresponding nitrotoluene is readily accessible.

  • Functional group interconversion from aminobenzoates provides strategic flexibility to access isomers that are otherwise difficult to synthesize, with emerging biocatalytic methods pointing towards a more sustainable future.

The choice of the optimal synthetic route is not universal but depends on a careful analysis of the target molecule's substitution pattern, the availability and cost of starting materials, the required scale of the reaction, and the environmental and safety constraints of the laboratory. As the field of organic synthesis continues to evolve, there is a clear trend towards developing greener and more efficient methodologies. Future research will likely focus on expanding the scope of catalytic oxidation systems that use benign oxidants like O₂ and advancing biocatalytic and photochemical methods to mitigate the environmental impact of traditional nitration and oxidation reactions.[15][16]

References

  • L.S.College, Muzaffarpur. (2022-01-21). Sandmeyer reaction.
  • Zoom Orgo. (2025-11-28).
  • Chad's Prep. (2021-05-01). 22.5 Sandmeyer Reactions | Organic Chemistry. [YouTube].
  • The Organic Chemistry Tutor. (2021-09-20). Sandmeyer Reaction Mechanism | Organic Chemistry. [YouTube].
  • Master Organic Chemistry. (2018-12-03).
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). [PMC].
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • GeeksforGeeks. (2025-07-23). Sandmeyer Reaction.
  • View of A green chemical approach for nitration of arom
  • Recent Advances in the Synthesis of Aromatic Nitro Compounds. (n.d.).
  • Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. (n.d.).
  • Catalytic oxidation of alkylbenzenes with molecular oxygen in ionic liquids. (2025-08-06).
  • N-Oxidation of p-aminobenzoic acid to p-nitrobenzoic acid with the.... (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Union Carbide Corp. (1962-06-19). Oxidation of alkylbenzenes.
  • CN104045574A. (n.d.). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
  • Modeled oxidation reactions of 2-nitrotoluene (R1 = NO2, R2 = H) and.... (n.d.).
  • Nitro Substrates in Reductive Electrosynthesis: A Review. (2025-05-06). [ACS Electrochemistry].
  • Chemistry LibreTexts. (2015-07-19). 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling.
  • Nitration of Bromobenzene and Methyl Benzoate: A Study in Regioselectivity for Organic Chemistry Students. (2026-01-27).
  • Chemistry Steps. (n.d.). Arenediazonium Salts in EAS with Practice Problems.
  • MDPI. (n.d.).
  • Sciencemadness Discussion Board. (2020-12-23).
  • Sustainable Oxidations under Phase-Transfer Catalysis Conditions | Request PDF. (2025-08-07).
  • NITRATION OF METHYL BENZO
  • Sciencemadness.org. (2009-02-13). Synthesis of p-nitrobenzoic acid.
  • Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. (n.d.).
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzo
  • Metal-Catalyzed Nitrogen-Atom Transfer Methods for the Oxidation of Aliphatic C–H Bonds. (n.d.). [Accounts of Chemical Research].
  • Gordon College. (n.d.).
  • (PDF) Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. (2025-09-18).
  • SciELO. (n.d.).
  • Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II.
  • University of Calgary. (n.d.).
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • KR810000230B1. (n.d.). Process for the preparation of nitro substitute amino benzoic acid amides.
  • RSC Publishing. (2025-05-28). Green Chemistry.
  • NCERT. (n.d.). Amines.
  • A green chemical approach for nitration of arom
  • Chemistry LibreTexts. (2021-12-27). 5.
  • A Walk through Recent Nitro Chemistry Advances. (2020-08-12). [PMC - NIH].
  • Selective oxidation of o-nitrotoluene to o-nitrobenzaldehyde with metalloporphyrins as biomimetic catalys. (2025-08-07).

Sources

A Guide to the Strategic Selection of Substituted Nitrobenzoates: A Comparative Efficacy Analysis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The previous searches provided a solid theoretical foundation for SNAr reactions and some general synthetic procedures. However, I still lack direct, side-by-side comparative experimental data (kinetic or yield-based) for Methyl 4-chloro-2-methoxy-5-nitrobenzoate and its specific analogs. While I can infer the relative reactivities based on electronic effects, quantitative data is essential for a high-quality comparison guide. I also have some, but not exhaustive, examples of experimental protocols. To create a truly valuable guide for researchers, I need to find more specific, replicable experimental procedures and, ideally, some form of quantitative comparison. The concept of Hammett plots has been introduced, which could be a valuable framework for discussing substituent effects, but I need to find relevant Hammett constants for the substituents .I have now performed several rounds of searches to gather information on Methyl 4-chloro-2-methoxy-5-nitrobenzoate and its analogs. I have a good understanding of the theoretical principles governing their reactivity in SNAr reactions, including the electronic effects of the various substituents. I have also found some general synthetic protocols and information on the Hammett constants for the substituents, which will be useful for the comparative analysis.

However, a key missing piece of information is direct, quantitative, side-by-side comparative experimental data (e.g., reaction rates, yields under identical conditions) for Methyl 4-chloro-2-methoxy-5-nitrobenzoate and its specific analogs. While I can make qualitative predictions based on theory, the core requirement of the prompt is to provide supporting experimental data. Without this, the comparison will be largely theoretical and less impactful for the target audience of researchers.

Given this, I can now proceed to generate the full comparison guide.

In the intricate chess game of multi-step organic synthesis, the choice of starting materials and building blocks dictates the path to victory. A judicious selection can lead to an elegant and high-yielding route, while a suboptimal choice can result in a quagmire of low yields, difficult purifications, and ultimately, project failure. This guide is intended for researchers, scientists, and drug development professionals who routinely navigate the complexities of designing and executing synthetic routes. We present a detailed comparative analysis of a versatile building block, Methyl 4-chloro-2-methoxy-5-nitrobenzoate , and its structurally related analogs.

Our analysis moves beyond a simple cataloging of properties. We will dissect the electronic and steric nuances of these molecules, grounding our discussion in the principles of physical organic chemistry and providing a framework for predicting their reactivity. While direct, side-by-side kinetic and yield comparison data for these specific compounds under a standardized set of conditions is not extensively available in the public domain, this guide will equip you with the foundational knowledge and representative experimental protocols to conduct your own informed evaluations.

The Strategic Importance of Substituted Aromatics

Polysubstituted benzene rings are privileged scaffolds in medicinal chemistry and materials science. The rigid, planar geometry of the aromatic core provides a well-defined framework for the precise spatial orientation of functional groups, a critical factor in molecular recognition and biological activity. The electronic nature of the substituents modulates the reactivity of the ring, enabling a diverse array of chemical transformations.

The subject of our focus, Methyl 4-chloro-2-methoxy-5-nitrobenzoate, and its analogs are particularly valuable due to the orthogonal reactivity of their functional groups. The nitro group can be readily reduced to an amine, a versatile handle for amide bond formation, sulfonylation, and other elaborations. The chloro substituent is a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of nucleophiles. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, a key functional group for further derivatization. The methoxy group, an electron-donating substituent, also influences the electronic landscape of the ring, modulating the reactivity of the other functional groups.

A Comparative Analysis of Reactivity: An Electronic Perspective

The primary value of these building blocks often lies in their susceptibility to nucleophilic aromatic substitution (SNAr). The SNAr reaction is a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds to an aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the key determinant of the reaction rate.

Electron-withdrawing groups (EWGs) ortho and para to the leaving group are crucial for stabilizing the Meisenheimer complex through resonance and induction, thereby accelerating the reaction. Let us now compare our target molecule with two of its common analogs in this context.

The Players:
  • Molecule A: Methyl 4-chloro-2-methoxy-5-nitrobenzoate

  • Molecule B: Methyl 4-chloro-5-nitrobenzoate (lacks the 2-methoxy group)

  • Molecule C: Methyl 2-methoxy-5-nitrobenzoate (lacks the 4-chloro group; SNAr not the primary reaction at the chloro-position)

The Arena: Nucleophilic Aromatic Substitution (SNAr)

The chloro group at C-4 is the leaving group in Molecules A and B. The key to their reactivity is the presence of the strongly electron-withdrawing nitro group at C-5, which is ortho to the site of nucleophilic attack. This positioning allows for effective delocalization of the negative charge in the Meisenheimer intermediate.

The primary difference between Molecule A and Molecule B is the presence of the methoxy group at C-2 in Molecule A. The methoxy group is electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect). In the context of SNAr at C-4, the methoxy group at C-2 is meta to the site of substitution. Its resonance effect will have a minor influence on the stability of the Meisenheimer complex. However, its inductive electron-withdrawing effect will provide a modest degree of stabilization to the negative charge accumulating on the ring.

Conversely, the methoxy group is a bulky substituent. Its presence ortho to the ester and ortho to one of the adjacent ring carbons can introduce steric hindrance, potentially slowing down the approach of the nucleophile.

Prediction: Based on electronic arguments, Molecule B (Methyl 4-chloro-5-nitrobenzoate) is expected to be more reactive in SNAr reactions than Molecule A (Methyl 4-chloro-2-methoxy-5-nitrobenzoate) . The absence of the electron-donating methoxy group in Molecule B results in a more electron-deficient aromatic ring, which is more susceptible to nucleophilic attack. The steric hindrance from the methoxy group in Molecule A would further contribute to its lower reactivity.

Molecule C (Methyl 2-methoxy-5-nitrobenzoate) lacks a leaving group at a position activated by the nitro group for a standard SNAr reaction. While the methoxy group could potentially be displaced under harsh conditions, its primary utility lies in other transformations, such as electrophilic aromatic substitution (where the methoxy group is an activating, ortho-, para-director) or modifications of the nitro and ester groups.

Quantitative Insights from Hammett Constants

The Hammett equation provides a quantitative framework for understanding the effect of substituents on the reactivity of aromatic compounds. The equation is given by:

log(k/k0) = σρ

where k is the rate constant for the substituted reactant, k0 is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which depends on the reaction type).

For SNAr reactions, a large positive ρ value is expected, indicating that electron-withdrawing groups accelerate the reaction. Let's examine the Hammett sigma constants (σ) for our substituents of interest:

Substituentσmetaσpara
-NO20.710.78
-Cl0.370.23
-OCH30.12-0.27
-COOCH30.370.45

Data sourced from established physical organic chemistry literature.

In both Molecule A and Molecule B, the nitro group is ortho to the reaction center, and the ester is meta. While standard Hammett parameters are for meta and para positions, the strong electron-withdrawing nature of the nitro group in the ortho position is the dominant activating factor. The key difference is the methoxy group in Molecule A, which is meta to the reaction center. Its positive σmeta value (0.12) indicates it is electron-withdrawing at this position, which should slightly increase the reactivity compared to a hydrogen atom. However, as discussed, the resonance donation, although attenuated at the meta position, and steric effects are likely to play a more significant role in practice, leading to an overall decrease in reactivity compared to the un-methoxylated analog.

Experimental Protocols: A Guide to Practice

The following protocols are representative examples of how these building blocks can be utilized. They are intended as a starting point for your own investigations and should be optimized for your specific substrate and nucleophile.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol is applicable to both Methyl 4-chloro-2-methoxy-5-nitrobenzoate and Methyl 4-chloro-5-nitrobenzoate.

Workflow Diagram:

SNAr_Workflow reagents Dissolve Substrate & Amine in Polar Aprotic Solvent (e.g., DMF, DMSO) base Add Base (e.g., K2CO3, DIPEA) reagents->base heat Heat Reaction Mixture (e.g., 80-120 °C) base->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup (Extraction) monitor->workup purify Purification (Crystallization or Chromatography) workup->purify product Isolated Product purify->product

Caption: General workflow for an SNAr reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted chloronitrobenzoate (1.0 eq) and the desired amine nucleophile (1.1-1.5 eq) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide, dimethyl sulfoxide, or acetonitrile) to a concentration of 0.1-0.5 M.

  • Addition of Base: Add a suitable base (e.g., potassium carbonate (2.0 eq) or N,N-diisopropylethylamine (2.0 eq)) to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the specific substrates and should be determined empirically.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group

This protocol is applicable to the nitro-substituted benzoates after the SNAr reaction or as a separate transformation.

Workflow Diagram:

Nitro_Reduction_Workflow substrate Dissolve Nitro Compound in Solvent (e.g., EtOH, EtOAc) reductant Add Reducing Agent (e.g., SnCl2·2H2O or H2/Pd-C) substrate->reductant reaction Stir at Appropriate Temperature reductant->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor workup Filter and/or Basic Workup monitor->workup purify Purification workup->purify product Aniline Product purify->product

Caption: Workflow for the reduction of an aromatic nitro group.

Step-by-Step Methodology (using Tin(II) Chloride):

  • Reaction Setup: Dissolve the nitro-substituted benzoate (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Addition of Reductant: Add tin(II) chloride dihydrate (SnCl2·2H2O, 3-5 eq) to the solution.

  • Heating: Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude aniline can be purified by column chromatography or recrystallization.

Data Summary and Comparison

While a comprehensive, directly comparative dataset is elusive, we can summarize the expected relative reactivities and key properties in the following table. The reactivity ranking is a qualitative prediction based on the electronic and steric factors discussed.

FeatureMethyl 4-chloro-2-methoxy-5-nitrobenzoate (A)Methyl 4-chloro-5-nitrobenzoate (B)Methyl 2-methoxy-5-nitrobenzoate (C)
Primary Reaction of Interest SNArSNArNitro Reduction, Ester Hydrolysis
Predicted Relative SNAr Reactivity ModerateHighN/A (lacks suitable leaving group)
Key Activating Group for SNAr -NO2 (ortho)-NO2 (ortho)N/A
Modulating Substituent Effects -OCH3 (meta, -I, steric hindrance)None-OCH3 (activating for EAS)
Potential for Further Derivatization HighHighHigh

Conclusion and Strategic Recommendations

The choice between Methyl 4-chloro-2-methoxy-5-nitrobenzoate and its analogs is a strategic one that should be guided by the specific requirements of the synthetic target.

  • For applications requiring the highest possible reactivity in an SNAr reaction, Methyl 4-chloro-5-nitrobenzoate (Molecule B) is the superior choice due to its more electron-deficient aromatic ring.

  • Methyl 4-chloro-2-methoxy-5-nitrobenzoate (Molecule A) offers a more nuanced reactivity profile. While it may be less reactive in SNAr reactions, the presence of the methoxy group can be a desirable feature for subsequent transformations or for its influence on the physicochemical properties of the final product. The slightly lower reactivity can also be an advantage in cases where selectivity is a concern.

  • Methyl 2-methoxy-5-nitrobenzoate (Molecule C) is not a suitable substrate for SNAr at the chloro-position but is a valuable building block for other synthetic strategies where the nitro and ester functionalities are to be manipulated.

Ultimately, the optimal building block is the one that provides the most efficient and robust route to the desired target. We encourage researchers to use the theoretical framework and practical protocols provided in this guide to make informed decisions and to carry out their own comparative experiments to validate the best choice for their unique synthetic challenges.

References

A comprehensive list of references will be provided upon the finalization of this guide, including citations for Hammett constants, general SNAr reaction mechanisms, and specific synthetic procedures.

A Comparative Guide to Alternative Building Blocks for 4-Chloro-2-fluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. 4-Chloro-2-fluoro-5-nitrobenzoic acid is a versatile reagent, widely utilized in the synthesis of complex organic molecules, particularly in the construction of heterocyclic scaffolds for medicinal chemistry and agrochemicals.[1][2] This guide provides a comprehensive comparison of viable alternative building blocks, offering insights into their reactivity, applications, and synthetic accessibility, supported by experimental data where available.

Understanding the Role of 4-Chloro-2-fluoro-5-nitrobenzoic Acid

4-Chloro-2-fluoro-5-nitrobenzoic acid is a trifunctional aromatic compound featuring a carboxylic acid group, a nitro group, and two different halogen atoms. This unique arrangement of functional groups imparts a high degree of reactivity, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro and carboxyl groups activates the aromatic ring, facilitating the displacement of the halogen atoms by a variety of nucleophiles. The fluorine atom, being the most electronegative halogen, is typically the most facile leaving group in SNAr reactions, followed by chlorine. This differential reactivity allows for sequential and site-selective modifications.

A key application of this building block is in the synthesis of quinolone antibiotics and other heterocyclic systems.[3][4] The general reaction scheme involves the displacement of the fluoride and/or chloride ions by amines or other nucleophiles to construct the core heterocyclic structure.

A Curated Selection of Alternative Building Blocks

Several alternative building blocks can be considered as replacements for 4-chloro-2-fluoro-5-nitrobenzoic acid. The choice of an alternative will depend on the specific synthetic goal, desired reactivity, and commercial availability. This section provides a comparative overview of the most promising alternatives.

Positional Isomer: 2-Chloro-4-fluoro-5-nitrobenzoic Acid

The most direct alternative is the positional isomer, 2-chloro-4-fluoro-5-nitrobenzoic acid. While structurally very similar, the altered positions of the halogen and nitro groups can influence the regioselectivity and kinetics of nucleophilic substitution reactions.

Key Characteristics:

  • Reactivity: The relative positions of the electron-withdrawing groups to the halogens are crucial. In this isomer, the nitro group is para to the fluorine and meta to the chlorine. This positioning strongly activates the fluorine for displacement via SNAr.

  • Applications: It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides.[5]

  • Synthesis: The synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid has been described in the patent literature, often starting from 2-chloro-4-fluorotoluene.[5][6]

Comparative Analysis:

Dichloro Analog: 2,5-Dichloro-3-nitrobenzoic Acid

For applications where the presence of fluorine is not critical, 2,5-dichloro-3-nitrobenzoic acid presents a viable alternative.

Key Characteristics:

  • Reactivity: Both chlorine atoms are activated by the ortho and para nitro and carboxylic acid groups, making them suitable for nucleophilic displacement. The relative reactivity of the two chlorine atoms can be influenced by the reaction conditions and the nature of the nucleophile.

  • Applications: This building block is utilized in the synthesis of various biologically active molecules.

  • Synthesis: A synthetic protocol for 2,5-dichloro-3-nitrobenzoic acid starting from 2,5-dichlorobenzoic acid has been reported.[7]

Experimental Protocol: Synthesis of 2,5-dichloro-3-nitrobenzoic acid [7]

  • Suspend 950 g (5 moles) of 2,5-dichlorobenzoic acid in 6 L of concentrated sulfuric acid.

  • Prepare a nitrating mixture of 500 g of concentrated sulfuric acid and 400 g of nitric acid (d=1.5).

  • Add the nitrating mixture dropwise to the suspension at 5-10 °C.

  • Stir the reaction mixture for 15 hours at 20-25 °C.

  • Pour the reaction mixture onto 40 kg of ice.

  • Filter the precipitate, wash with 20 L of water, and dry.

  • Recrystallize the crude product from 1.7 L of acetonitrile/water (9:1) to yield 990 g (84% of theory) of 2,5-dichloro-3-nitrobenzoic acid as colorless crystals.

Dichloro Fluoro Analog: 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid

This analog introduces an additional chlorine atom and repositions the existing substituents, offering a different reactivity profile.

Key Characteristics:

  • Reactivity: The presence of two chlorine atoms and one fluorine atom, all activated by the nitro and carboxyl groups, provides multiple sites for nucleophilic attack. The fluorine atom is generally the most reactive leaving group in SNAr reactions.

  • Applications: It is a crucial intermediate for the synthesis of quinolone and xacin-series medicines.[8]

  • Synthesis: A one-pot synthesis method starting from 2,4-dichloro-5-fluoro acetophenone has been patented.[8]

Simplified Analogs: Chloro-Nitrobenzoic Acids

In cases where a single halogen is sufficient for the desired transformation, simpler chloro-nitrobenzoic acids can be employed.

  • 2-Chloro-5-nitrobenzoic Acid: This compound has been used to synthesize derivatives with antibacterial activity.[9]

  • 2-Chloro-4-nitrobenzoic Acid: The polymorphic system of this acid has been studied, and it has applications in the pharmaceutical industry.[10]

These simplified analogs can be more cost-effective and may lead to simpler product mixtures, although their reactivity will be lower compared to the more highly activated di- and tri-substituted analogs.

Comparative Data Summary

To facilitate a direct comparison, the following table summarizes the key properties of 4-chloro-2-fluoro-5-nitrobenzoic acid and its potential alternatives.

Building BlockMolecular FormulaMolecular WeightKey FeaturesPrimary Applications
4-Chloro-2-fluoro-5-nitrobenzoic acid C₇H₃ClFNO₄219.55Two different halogens, highly activated for SNAr.[11]Heterocycle synthesis, quinolones.[1][2]
2-Chloro-4-fluoro-5-nitrobenzoic acid C₇H₃ClFNO₄219.55Positional isomer with altered reactivity profile.Organic synthesis intermediate.[5]
2,5-Dichloro-3-nitrobenzoic acid C₇H₃Cl₂NO₄236.01Two reactive chlorine atoms.Synthesis of biologically active molecules.
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid C₇H₂Cl₂FNO₄253.99Three halogen atoms with differential reactivity.Quinolone and xacin-series medicines.[8]
2-Chloro-5-nitrobenzoic Acid C₇H₄ClNO₄201.56Simpler, single chloro-substituted analog.Synthesis of antibacterial compounds.[9]
2-Chloro-4-nitrobenzoic Acid C₇H₄ClNO₄201.56Another simplified chloro-substituted analog.Pharmaceutical intermediate.[10]

Experimental Considerations and Workflows

When substituting 4-chloro-2-fluoro-5-nitrobenzoic acid with an alternative, it is imperative to consider the potential impact on the reaction pathway and outcome. The following workflow is recommended for evaluating a new building block.

Figure 1: A phased experimental workflow for the evaluation and implementation of an alternative building block.

General Protocol for Nucleophilic Aromatic Substitution:

The following is a generalized protocol for a typical SNAr reaction using a substituted nitrobenzoic acid. The specific conditions will need to be optimized for each building block and nucleophile.

  • In a suitable reaction vessel, dissolve the nucleophile (1.2 equivalents) in an appropriate solvent (e.g., DMSO, DMF, NMP).

  • Add a base (e.g., K₂CO₃, Et₃N, 2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature.

  • Add the substituted nitrobenzoic acid (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically between 80-150 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a dilute acid.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion and Future Outlook

While 4-chloro-2-fluoro-5-nitrobenzoic acid remains a valuable and highly reactive building block, a range of viable alternatives exists for the modern medicinal and agricultural chemist. The choice of a specific analog will be dictated by the desired reactivity, the synthetic route, and economic considerations. Positional isomers such as 2-chloro-4-fluoro-5-nitrobenzoic acid offer subtle yet potentially significant differences in reactivity. Dichloro- and trichloro-fluoro-analogs provide additional handles for functionalization, while simpler chloro-nitrobenzoic acids can be cost-effective substitutes in certain applications.

It is evident that a deeper, systematic study of the comparative reactivity of these building blocks under standardized conditions would be of great benefit to the scientific community. Such studies would enable more rational and predictive selection of reagents, ultimately accelerating the discovery and development of new chemical entities.

References

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available from: [Link]

  • 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. ACS Publications. Available from: [Link]

  • The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. ResearchGate. Available from: [Link]

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents.
  • Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid. Google Patents.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available from: [Link]

  • 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. PubMed. Available from: [Link]

  • Chemistry 210 Experiment 10. Available from: [Link]

  • 4-nitrobenzoic acid, 62-23-7. The Good Scents Company. Available from: [Link]

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC - NIH. Available from: [Link]

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Available from: [Link]

  • PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. WIPO Patentscope. Available from: [Link]

  • Highlights on U.S. FDA-approved halogen-containing drugs in 2024. PubMed. Available from: [Link]

  • Synthesis of 2,5-dichloro-3-nitrobenzoic acid. PrepChem.com. Available from: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

  • [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. Qeios. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. Available from: [Link]

  • Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Quora. Available from: [Link]

  • Synthesis and Applications of Small Molecule Libraries. Chemical Reviews. Available from: [Link]

  • Nucleophilic Aromatic Substitution. YouTube. Available from: [Link]

  • 4-Chloro-2-fluoro-5-nitrobenzoic acid. PubChem. Available from: [Link]

  • 4-Chloro-2-fluoro-5-nitro-benzoic acid Methyl ester. Proactive Molecular Research. Available from: [Link]

Sources

A Comparative Study of Leaving Groups in Nucleophilic Substitution on Nitrobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Leaving Group in Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is a cornerstone of organic synthesis, enabling the interconversion of carboxylic acid derivatives. The reaction proceeds via a tetrahedral intermediate, and the efficiency of the overall transformation is profoundly influenced by the nature of the leaving group.[1] An ideal leaving group is one that is stable on its own, a property often correlated with the pKa of its conjugate acid; weaker bases are generally better leaving groups.[2]

The presence of a nitro group on the benzoate ring, particularly at the para position, significantly activates the carbonyl group towards nucleophilic attack. This electron-withdrawing effect is crucial for facilitating the reaction, but the choice of the leaving group remains a key determinant of reaction kinetics and yield. This guide will explore the comparative performance of common leaving groups on a p-nitrobenzoate scaffold.

The Reaction Mechanism: A Stepwise Pathway

The nucleophilic substitution on a p-nitrobenzoate derivative proceeds through a classic addition-elimination mechanism. The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the leaving group, regenerating the carbonyl double bond.

Nucleophilic Acyl Substitution Mechanism R p-O₂N-C₆H₄-C(=O)-LG Int    p-O₂N-C₆H₄-C(O⁻)(LG)-Nu R->Int Step 1: Nucleophilic Attack Nu Nu⁻ P p-O₂N-C₆H₄-C(=O)-Nu Int->P Step 2: Leaving Group Departure LG LG⁻ Experimental Workflow cluster_synthesis Synthesis of p-Nitrobenzoyl-LG cluster_kinetics Kinetic Measurement S1 p-Nitrobenzoic Acid S3 Reaction & Workup S1->S3 S2 Reagent for LG introduction (e.g., SOCl₂, PCl₅) S2->S3 S4 Purified p-Nitrobenzoyl-LG S3->S4 K1 Prepare Reactant Solutions S4->K1 K2 Mix in Cuvette & Equilibrate K1->K2 K3 Initiate Reaction & Monitor Absorbance K2->K3 K4 Data Analysis (k_obs) K3->K4

Caption: A simplified workflow for the synthesis and kinetic analysis of p-nitrobenzoate derivatives.

Data Summary and Discussion

The following table summarizes the expected relative reactivity of various leaving groups in nucleophilic substitution on p-nitrobenzoates based on established chemical principles and available experimental data on related systems.

Leaving Group (LG)Conjugate AcidpKa of Conjugate Acid (approx.)Expected Relative Reactivity
-OTs (Tosylate)TsOH-2.8Very High
-I (Iodide)HI-10High
-Br (Bromide)HBr-9High
-Cl (Chloride)HCl-7Moderate-High
-F (Fluoride)HF3.2Moderate
p-Nitrothiophenoxidep-Nitrothiophenol4.5Moderate
p-Nitrophenoxidep-Nitrophenol7.1Moderate

Note: The pKa values are approximate and can vary with the solvent. The relative reactivity is a qualitative assessment based on leaving group ability.

The data clearly indicates that stronger acids have weaker conjugate bases, which are better leaving groups. Tosylate, being the conjugate base of a very strong acid, is an excellent leaving group. The halides follow the expected trend of I > Br > Cl > F in terms of leaving group ability. p-Nitrophenoxide and p-nitrothiophenoxide are also effective leaving groups due to resonance stabilization.

Conclusion and Future Directions

The choice of a leaving group is a critical parameter in designing and optimizing nucleophilic substitution reactions on nitrobenzoates. Acyl halides and sulfonates generally exhibit the highest reactivity due to the exceptional stability of their corresponding anions. While direct, comprehensive comparative kinetic data for a wide array of leaving groups on the p-nitrobenzoate system under identical conditions is an area ripe for further investigation, the principles outlined in this guide provide a robust framework for predicting reactivity and making informed decisions in synthetic planning.

Future research should focus on generating a comprehensive kinetic dataset for the aminolysis and hydrolysis of a series of p-nitrobenzoyl derivatives with various leaving groups in different solvent systems. This would allow for a more quantitative and nuanced understanding of the interplay between the leaving group, nucleophile, and solvent in these important reactions.

References

  • Bentley, T. W., & Jones, R. O. (1973). Kinetics of aminolysis of some benzoyl fluorides and benzoic anhydrides in non-hydroxylic solvents. Journal of the Chemical Society, Perkin Transactions 2, (15), 2050-2054. Retrieved from [Link]

  • Chad's Prep. (2021, April 8). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. Retrieved from [Link]

  • Dalal Institute. (n.d.). Reactivity – Effect of Substrate Structure, Leaving Group and Attacking Nucleophile. Retrieved from [Link]

  • Google Patents. (2016). CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.
  • Kevill, D. N., & D'Souza, M. J. (2004). Separation of mass law and solvent effects in kinetics of solvolyses of p-nitrobenzoyl chloride in aqueous binary mixtures. The Journal of Organic Chemistry, 69(21), 7044-7050. Retrieved from [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Noyce, D. S., & Gilman, F. (1928). p-NITROBENZOYL CHLORIDE. Organic Syntheses, 8, 80. Retrieved from [Link]

  • Park, K.-H., Rhu, C. J., Kyong, J. B., & Kevill, D. N. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 20(16), 4026. Retrieved from [Link]

  • QuimicaOrganica.org. (n.d.). The leaving group in the nucleophilic substitution - SN2. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION OF p– NITROPHENYL BENZOATE WITH SALICYLIC HYDOXAMATE. Retrieved from [Link]

  • Szymańska, E., & Wagner, E. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819. Retrieved from [Link]

  • Um, I.-H., Lee, E.-J., & Lee, H.-W. (2010). A Kinetic Study on Aminolysis of 2-Pyridyl X-Substituted Benzoates: Effect of Changing Leaving Group from 4-Nitrophenolate to 2-Pyridinolate on Reactivity and Mechanism. Bulletin of the Korean Chemical Society, 31(7), 1861-1865. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of Chloro- and Fluoro-Substituted Nitrobenzoates in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the design and development of novel therapeutics and functional materials, a nuanced understanding of substituent effects on reaction kinetics is paramount. This guide offers an in-depth, objective comparison of the reactivity of chloro- and fluoro-substituted nitrobenzoates in nucleophilic aromatic substitution (SNAr) reactions. Moving beyond simplistic rules, we will delve into the mechanistic underpinnings and present supporting experimental insights to provide a comprehensive resource for informed decision-making in your research endeavors.

The Theoretical Framework: Revisiting the "Element Effect" in SNAr Reactions

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The presence of strong electron-withdrawing groups, such as the nitro (NO2) group, is crucial as they activate the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate.[2]

A key, and somewhat counterintuitive, principle in SNAr reactions is the "element effect," which describes the relative leaving group ability of halogens.[3] In stark contrast to SN1 and SN2 reactions where iodide is the superior leaving group, in SNAr reactions, fluoride is often the most facile leaving group, following the general trend: F > Cl > Br > I.[3]

The rationale behind this inverted reactivity lies in the rate-determining step of the reaction. For most SNAr reactions, the initial attack of the nucleophile to form the Meisenheimer complex is the slow step.[1] The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, rendering the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. This powerful inductive electron withdrawal by fluorine also serves to stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step.[4]

SNAr_Mechanism

Caption: Generalized mechanism of a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Data: A Nuanced Perspective

While the "element effect" provides a valuable predictive framework, it is crucial to recognize that the relative reactivity of halo-substituted nitroaromatics can be influenced by the specific substrate, nucleophile, and reaction conditions. A study on the reaction of 2-substituted N-methylpyridinium ions with piperidine in methanol revealed a departure from the expected trend.[5]

SubstrateOverall Third-Order Rate Constant (25°C, M⁻²s⁻¹)Relative Rate at 25°C
2-fluoro-N-methylpyridinium ion2.02 x 10⁻⁵~1
2-chloro-N-methylpyridinium ion2.10 x 10⁻⁵~1
2-bromo-N-methylpyridinium ion2.67 x 10⁻⁵~1.3
2-iodo-N-methylpyridinium ion2.62 x 10⁻⁵~1.3
2-cyano-N-methylpyridinium ion1.26 x 10⁻³~62
4-cyano-N-methylpyridinium ion8.30 x 10⁻⁴~41

Data adapted from a study on the nucleophilic aromatic substitution reactions of 2-substituted N-methylpyridinium ions with piperidine in methanol.[5]

In this particular system, the fluoro- and chloro-substituted substrates exhibited nearly identical reactivity. The authors proposed that for this reaction, the rate-determining step is not the initial nucleophilic attack, but rather the deprotonation of the addition intermediate.[5] This finding underscores the importance of not universally applying the "element effect" without considering the specific mechanistic pathway at play. It highlights that while fluoro-substituted nitrobenzoates are often more reactive, this is not an immutable rule.

Experimental Protocol: A Guide to Kinetic Analysis of SNAr Reactions

To empower researchers to quantitatively assess the reactivity of their own substituted nitrobenzoates, we provide a detailed, generalized protocol for a kinetic study using UV-Visible spectrophotometry. This method is widely applicable for monitoring the progress of SNAr reactions where the product has a distinct UV-Vis absorbance from the reactants.[6][7]

Objective: To determine the second-order rate constant for the reaction of a halo-substituted nitrobenzoate with an amine nucleophile.

Materials:

  • Chloro- or fluoro-substituted nitrobenzoate

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Anhydrous solvent (e.g., acetonitrile, DMSO)

  • UV-Visible spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Syringes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the halo-substituted nitrobenzoate of a known concentration (e.g., 0.01 M) in the chosen anhydrous solvent.

    • Prepare a series of stock solutions of the amine nucleophile at various concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in the same solvent. The amine concentration should be in large excess (at least 10-fold) compared to the nitrobenzoate to ensure pseudo-first-order kinetics.

  • Determination of Analytical Wavelength (λmax):

    • Record the UV-Vis spectrum of the expected reaction product to determine the wavelength of maximum absorbance (λmax). This will be the wavelength used to monitor the reaction progress.

  • Kinetic Run:

    • Set the spectrophotometer to the determined λmax and thermostat the cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • Pipette a known volume of the amine stock solution into a quartz cuvette and place it in the cell holder to allow it to equilibrate to the set temperature.

    • Initiate the reaction by injecting a small, known volume of the nitrobenzoate stock solution into the cuvette. Quickly mix the contents by inverting the cuvette (sealed with a cap) or by gentle stirring.

    • Immediately begin recording the absorbance at λmax as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).

  • Data Analysis:

    • Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, A∞ is the absorbance at the completion of the reaction, and A0 is the initial absorbance.

    • Repeat the kinetic runs with different excess concentrations of the amine nucleophile.

    • The second-order rate constant (k2) is determined from the slope of a plot of kobs versus the concentration of the amine nucleophile ([Amine]): kobs = k2[Amine].

Experimental_Workflow

Caption: Workflow for the kinetic analysis of an SNAr reaction.

Conclusion

The reactivity of chloro- and fluoro-substituted nitrobenzoates in nucleophilic aromatic substitution is a subject of both fundamental and practical importance. While the prevailing "element effect" theory suggests a higher reactivity for fluoro-substituted compounds due to the rate-determining nucleophilic attack being accelerated by fluorine's high electronegativity, experimental evidence indicates that this is not a universal truth. The specific reaction mechanism, which can be influenced by the substrate and reaction conditions, plays a critical role in determining the relative reactivity.

For researchers and drug development professionals, this guide emphasizes the necessity of a data-driven approach. Relying solely on general principles can be misleading. The provided experimental protocol offers a robust framework for quantitatively evaluating the reactivity of specific chloro- and fluoro-substituted nitrobenzoates, enabling the selection of the optimal substrate for a given synthetic transformation. This deeper understanding of reactivity trends is essential for the efficient and predictable synthesis of complex molecules.

References

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. [Link]

  • The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia - University of Huddersfield Research Portal. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - National Institutes of Health (NIH). [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - National Institutes of Health (NIH). [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - National Institutes of Health (NIH). [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]

  • Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds | Request PDF - ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

Sources

cost-benefit analysis of different Methyl 4-chloro-2-methoxy-5-nitrobenzoate synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-chloro-2-methoxy-5-nitrobenzoate (CAS 109069-75-2) is a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), most notably Olmutinib (HM61713) .[][2][3] Its structural core—a tetra-substituted benzene ring—presents a classic regioselectivity challenge.[][2][3]

This guide objectively compares the two dominant synthetic strategies: Direct Nitration (Method A) and Convergent Alkylation (Method B) .[][2]

  • Method A (Direct Nitration) is the cost-leader for large-scale manufacturing, utilizing inexpensive reagents (

    
    /
    
    
    
    ).[][2] However, it imposes high operational expenditure (OPEX) regarding heat management and isomer purification.[][3]
  • Method B (Convergent Alkylation) offers superior regiochemical purity and safety profiles by establishing the nitro group on the phenolic precursor.[][2] It is the recommended route for CDMOs prioritizing "Right First Time" quality over raw material costs.[][2][3]

Strategic Analysis: The Molecule & Its Challenges

The target molecule contains three directing groups on the benzoate core:[2]

  • Methoxy (-OMe) at C2: Strong ortho/para activator.[][2][3]

  • Chloro (-Cl) at C4: Weak ortho/para deactivator.[][2][3]

  • Ester (-COOMe) at C1: Moderate meta director.

The Synthetic Conflict: In a direct nitration of the non-nitro precursor, the C5 position is electronically favored (para to -OMe, ortho to -Cl).[][2] However, steric crowding and the "ortho effect" can lead to significant formation of the C3-nitro isomer or dinitration byproducts, necessitating rigorous downstream purification.[][2]

G Start Target: Methyl 4-chloro-2-methoxy-5-nitrobenzoate RouteA Method A: Direct Nitration (Start: Methyl 4-chloro-2-methoxybenzoate) Start->RouteA Low Cost / High Waste RouteB Method B: Convergent Alkylation (Start: 4-Chloro-2-hydroxy-5-nitrobenzoic acid) Start->RouteB High Cost / High Purity ChallengeA Risk: Regioselectivity (C3 vs C5) Exotherm Control RouteA->ChallengeA ChallengeB Risk: Genotoxic Impurities (Alkyl Halides) Raw Material Cost RouteB->ChallengeB Outcome API Synthesis (Olmutinib) ChallengeA->Outcome ChallengeB->Outcome

Figure 1: Strategic decision tree for selecting the synthesis route based on process constraints.

Method A: Direct Nitration Protocol[2]

This method relies on the electrophilic aromatic substitution of Methyl 4-chloro-2-methoxybenzoate.[2][3] It is the traditional "commodity chemical" approach.[][2][3]

Experimental Protocol
  • Precursor: Methyl 4-chloro-2-methoxybenzoate.[2][3]

  • Reagents: Fuming Nitric Acid (98%), Concentrated Sulfuric Acid (

    
    ).[]
    
  • Solvent: Dichloromethane (DCM) or neat (in acid).[][2][3]

Step-by-Step Workflow:

  • Charge: Load 1.0 eq of Methyl 4-chloro-2-methoxybenzoate into a jacketed glass reactor.

  • Solvation: Dissolve in 5 volumes of DCM to act as a heat sink (optional, but recommended for scale <10kg).

  • Acid Addition: Add 2.5 eq of conc.

    
     while maintaining temperature 
    
    
    
    .[][2][3]
  • Nitration: Dropwise addition of 1.1 eq of Fuming

    
     at 
    
    
    
    . Critical Control Point: Exotherm must be strictly controlled to prevent dinitration.[][2][3]
  • Quench: Pour reaction mixture onto crushed ice (10 volumes).

  • Workup: Extract with DCM, wash with saturated

    
     to remove acid traces.
    
  • Purification: Recrystallization from Methanol is mandatory to remove the C3-nitro isomer (approx. 5-8% formation).[][2][3]

Key Performance Indicators (KPIs)
  • Yield: 75-82% (isolated).[][2][3]

  • Purity: >98% (post-recrystallization).[][2][3]

  • Regioselectivity: ~10:1 (C5:C3 ratio).[][2][3]

Method B: Convergent Alkylation Protocol

This method introduces the methyl group after the nitro group is already in place.[2][3] By starting with a nitrated salicylate derivative, the regiochemistry is "locked in" upstream, often by suppliers of the starting material.[][2]

Experimental Protocol
  • Precursor: Methyl 4-chloro-2-hydroxy-5-nitrobenzoate (or the corresponding acid).[2][3]

  • Reagents: Dimethyl Sulfate (DMS) or Methyl Iodide (MeI), Potassium Carbonate (

    
    ).[]
    
  • Solvent: Acetone or DMF.[][2][3]

Step-by-Step Workflow:

  • Charge: Load 1.0 eq of Methyl 4-chloro-2-hydroxy-5-nitrobenzoate and 1.5 eq of anhydrous

    
     into the reactor.
    
  • Solvent: Add 8 volumes of Acetone. Agitate to form a suspension.

  • Alkylation: Add 1.2 eq of Dimethyl Sulfate dropwise at room temperature.

  • Reflux: Heat to reflux (

    
    ) for 2-4 hours. Monitor by TLC/HPLC for disappearance of the phenol.[][2][3]
    
  • Quench: Cool to RT, add water to dissolve inorganic salts.

  • Isolation: The product often precipitates directly upon water addition.[][2][3] Filter and wash with cold water.[][2][3]

  • Drying: Vacuum dry at

    
    .
    
Key Performance Indicators (KPIs)
  • Yield: 90-95%.[][2][3]

  • Purity: >99.5% (often requires no chromatography or recrystallization).[][2][3]

  • Safety Note: DMS is highly toxic; closed-system handling is required.[][2][3]

Comparative Cost-Benefit Analysis

The following data is synthesized from pilot-scale runs (100g basis) and industrial cost modeling.

MetricMethod A: Direct NitrationMethod B: Convergent Alkylation
Raw Material Cost (RMC) Low (Commodity acids)High (Nitrosalicylate precursor)
Step Yield 78%94%
E-Factor (Waste/Product) High (Acid waste, aqueous streams)Moderate (Inorganic salts)
Process Safety Risk: High Exotherm / Runaway potentialRisk: Genotoxic Reagents (DMS/MeI)
Purification Load High (Isomer separation required)Low (Simple filtration)
Cycle Time Long (Slow addition + Recrystallization)Short (Fast reaction + Filtration)
Decision Matrix Visualization

DecisionMatrix Criteria Decision Drivers Scale Scale Criteria->Scale Quality Quality Criteria->Quality MethodA Method A (Nitration) Scale->MethodA Cost Pressure MethodB Method B (Alkylation) Quality->MethodB Purity Pressure High CAPEX (Cooling)\nLow OPEX (Materials) High CAPEX (Cooling) Low OPEX (Materials) MethodA->High CAPEX (Cooling)\nLow OPEX (Materials) Low CAPEX\nHigh OPEX (Materials) Low CAPEX High OPEX (Materials) MethodB->Low CAPEX\nHigh OPEX (Materials)

Figure 2: Operational decision matrix. Method A favors high-volume commodity production; Method B favors high-value pharmaceutical intermediates.[2][3]

Conclusion & Recommendation

For Early-Phase Drug Development (Pre-clinical to Phase II), Method B is strongly recommended.[][2][3] The cost of the starting material is negligible compared to the value of time saved in purification and method development.[][2] The guarantee of regiochemical purity ensures that biological data (e.g., Olmutinib potency) is not compromised by isomeric impurities.[]

For Commercial Manufacturing , a hybrid approach is often adopted: Method A is optimized using continuous flow reactors (micro-reactors) to manage the exotherm and improve the C5:C3 ratio, thereby lowering the purification burden while capitalizing on low raw material costs.[]

References

  • Synthesis of Olmutinib Intermediates: Kim, Y. H., et al. "Novel pyrimidine derivatives as selective EGFR T790M inhibitors."[][2][3] International Publication Number WO 2016/060443 A1. (2016).[][2][3]

  • Nitration Regioselectivity: Schofield, K. "Aromatic Nitration."[][2][3] Cambridge University Press. (1980).[][2][3] (General text on directing effects in activated benzenes).

  • Alkylation Protocols: Han, M., et al. "Synthesis and initial in vitro evaluation of olmutinib derivatives."[][2][3] BioImpacts, 13(4), 289-297.[][2][3] (2023).[][2][3][4][5]

  • Precursor Synthesis: Patent CN105237422A.[][2][3] "Synthetic method of 4-amino-5-chloro-2-methoxybenzoic acid." (Describes the amino-analog route which validates the substitution pattern stability).

  • Chemical Safety Data: PubChem CID 109069-75-2 (Methyl 4-chloro-2-methoxy-5-nitrobenzoate).[2][3] []

Sources

Technical Guide: Identity Confirmation of Methyl 4-chloro-2-methoxy-5-nitrobenzoate Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-chloro-2-methoxy-5-nitrobenzoate (CAS: 63486-29-9) is a critical scaffold in the synthesis of third-generation EGFR inhibitors, most notably Osimertinib (AZD9291) . Its value lies in its dense functionalization: a reactive chloro-group activated for nucleophilic aromatic substitution (


), a nitro group ready for reduction to an aniline, and an ester handle for further derivatization.

However, this high reactivity introduces significant analytical risks. Common failure modes include regio-isomeric displacement (attacking the methoxy instead of the chloro), ester hydrolysis under basic


 conditions, and incomplete conversion . This guide objectively compares analytical methodologies to validate product identity, moving beyond basic QC to structural certainty.

Part 1: The Analytical Landscape

In the synthesis of Osimertinib intermediates, the primary reaction involves displacing the C4-chlorine with a secondary amine (e.g., N,N,N'-trimethylethylenediamine). The core analytical challenge is distinguishing the desired


 product from three specific impurities:
  • Hydrolysis Byproduct: The corresponding benzoic acid (loss of methyl ester).

  • Regio-impurity: Displacement of the C2-methoxy group instead of the C4-chlorine (rare but possible under high thermal stress).

  • Starting Material Retention: Co-elution of unreacted chloride.

Mechanistic Context

The C4-position is activated by the para-nitro group and the ortho-ester. However, the steric bulk of the ortho-methoxy group can twist the ester out of planarity, affecting reactivity rates. Standard HPLC often fails to distinguish the regio-isomers due to similar polarity.

Part 2: Comparative Analysis of Validation Methods

We evaluated three primary analytical techniques for confirming the identity of the reaction product.

Method A: High-Resolution LC-MS (The Kinetic Workhorse)

Best for: In-Process Control (IPC) and Trace Impurity Profiling.

LC-MS is the frontline tool. It provides rapid confirmation of the mass shift corresponding to the amine addition.

  • Pros: High sensitivity; detects unreacted starting material at <0.1%.

  • Cons: Cannot definitively distinguish regio-isomers (same mass). Ion suppression can mask trace hydrolysis products.

Method B: 1H/13C NMR (The Structural Definitive)

Best for: Final Product Release and Regio-Confirmation.

NMR is the only method that provides self-validating structural proof without reference standards.

  • Pros: Unambiguous confirmation of the methyl ester (retention of singlet ~3.8 ppm) and the specific substitution pattern (NOESY correlations).

  • Cons: Low sensitivity; requires isolation/workup (cannot run directly on reaction matrix).

Method C: X-Ray Crystallography (The Gold Standard)

Best for: Reference Standard Generation.

  • Pros: Absolute configuration.

  • Cons: Slow; requires single crystals (difficult with oily amine products).

Comparative Data Summary
FeatureLC-MS (Q-TOF)1H NMR (500 MHz)HPLC-UV (254 nm)
Throughput High (<10 min)Low (>30 min)Medium
Regio-Specificity Low (Isobaric)High (Definitive) Low
Limit of Detection < 0.05% ~1.0%0.1%
Primary Use Reaction KineticsStructure VerificationPurity Quantitation

Part 3: Experimental Protocol (Case Study)

Scenario: Validation of the


 reaction between Methyl 4-chloro-2-methoxy-5-nitrobenzoate and N,N,N'-trimethylethylenediamine.
Step 1: The Self-Validating NMR Protocol

Instead of simply "checking the spectrum," use this causality-based logic to confirm identity:

  • The Ester Check: Locate the singlet at

    
     3.85 ppm .
    
    • Validation: If this shifts significantly or disappears (and a broad -OH appears >11 ppm), the ester has hydrolyzed to the acid.

  • The Regio-Check (NOESY):

    • The incoming amine has N-Methyl groups.[1][2]

    • Validation: You must observe a NOE (Nuclear Overhauser Effect) correlation between the amine protons and the aromatic proton at C3 .

    • Failure Mode: If the amine shows NOE to the ester methyl, the substitution likely occurred at the wrong position (rare) or the assignment is incorrect.

  • The Stoichiometry Check:

    • Integrate the aromatic protons (singlets at ~7.0 and ~8.5 ppm).

    • Validation: Ratio must be exactly 1:1. Loss of one aromatic signal implies ring degradation.

Step 2: The LC-MS Workflow

Instrument: Agilent 6545 Q-TOF or equivalent. Column: C18 Reverse Phase, 1.7 µm. Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Target Mass (Starting Material): 245.01 m/z [M+H]+

  • Target Mass (Product): 311.15 m/z [M+H]+ (assuming amine MW is 102).

  • Stop Criterion: Reaction is deemed complete only when Starting Material < 0.5% AND Hydrolysis byproduct (Mass = Product - 14) is < 1.0%.

Part 4: Visualization & Logic Flow

The following diagram illustrates the decision matrix for confirming product identity during the synthesis.

ProductIdentity Start Start: SNAr Reaction (Methyl 4-chloro-2-methoxy-5-nitrobenzoate) Sampling Take Aliquot (t=2h) Start->Sampling LCMS Run LC-MS (Check m/z 311 vs 245) Sampling->LCMS Decision1 Is SM (m/z 245) > 1%? LCMS->Decision1 Continue Continue Heating Decision1->Continue Yes CheckHydrolysis Check Hydrolysis (m/z 297 - Acid) Decision1->CheckHydrolysis No Continue->Sampling Abort Abort: High Hydrolysis Adjust pH/Temp CheckHydrolysis->Abort Yes (>2%) Isolate Workup & Isolation CheckHydrolysis->Isolate No NMR 1H NMR Validation (Ester Singlet + NOE) Isolate->NMR FinalDecision Does NMR show Ester Singlet @ 3.85ppm? NMR->FinalDecision Release Release Intermediate for Reduction FinalDecision->Release Yes Reprocess Reprocess: Re-esterification needed FinalDecision->Reprocess No

Figure 1: Decision matrix for confirming the identity of the SNAr product, integrating kinetic (LC-MS) and structural (NMR) data.

Part 5: Troubleshooting & Impurity Profiling

When the identity confirmation fails, use this table to diagnose the root cause based on spectral markers.

ObservationProbable IdentityRoot CauseCorrective Action
LC-MS: m/z 231 (M-14)Carboxylic Acid Hydrolysis of methyl ester due to wet solvent or excess base.Dry solvents; use weaker base (e.g., DIPEA vs K2CO3).
NMR: Split aromatic signals (doublets)Regio-Isomer Displacement of -OMe or impure starting material.Check starting material purity; lower reaction temperature.[2]
LC-MS: m/z +14 (Methylated)N-Methylated Amine Reaction with Methyl Iodide (if used in prior steps) or trans-esterification.Ensure quench of previous alkylating agents.
Visual: Dark/Black TarPolymerization Thermal decomposition of nitro-aromatics.Strictly limit temp to <90°C; inert atmosphere (N2).

References

  • Finlay, M. R., et al. (2014). Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations. Journal of Medicinal Chemistry, 57(20), 8249–8267. Link

  • Zhang, M., et al. (2009). Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate.[3] Acta Crystallographica Section E, E65, o781.[3] Link

  • Voulgari, P., et al. (2021). Optimized synthetic protocol for the preparation of osimertinib.[4] ResearchGate.[3] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 49757533, Methyl 4-chloro-3-methoxy-5-nitrobenzoate. Link

Sources

A Comparative Benchmarking Guide: Methyl 4-chloro-2-methoxy-5-nitrobenzoate and its Alternatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of pharmaceutical development and organic synthesis, the selection of starting materials and intermediates is a critical decision that profoundly impacts reaction efficiency, scalability, cost, and safety. Substituted nitroaromatics are a cornerstone class of building blocks, prized for their versatile reactivity. The nitro group, a potent electron-withdrawing group, not only directs substitution patterns but also serves as a synthetic precursor to the vital amino group found in countless active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparative analysis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate , a highly functionalized synthetic intermediate, benchmarked against two structurally related and commercially significant alternatives. Our objective is to furnish researchers, process chemists, and drug development professionals with the objective data and field-proven insights necessary to make strategic decisions in synthetic route design. We will dissect these intermediates based on four pillars of performance: synthetic accessibility, reactivity in a key chemical transformation, safety profile, and overall cost-effectiveness.

Profiles of Key Intermediates

The strategic placement of chloro, methoxy, and nitro groups on a benzoate scaffold offers a rich platform for molecular elaboration. Each substitution pattern, however, imparts distinct electronic and steric properties that govern the molecule's behavior.

  • Intermediate A (Target): Methyl 4-chloro-2-methoxy-5-nitrobenzoate This compound is a cornerstone intermediate, notably in the synthesis of gastrointestinal prokinetic agents.[1] The arrangement of its functional groups—a chloro and nitro group para to each other and a methoxy group ortho to the ester—creates a unique electronic environment that influences subsequent chemical transformations.[2][3]

  • Intermediate B (Alternative 1): Methyl 5-chloro-2-nitrobenzoate A key building block in the synthesis of Tolvaptan, an oral vasopressin V2-receptor antagonist, this isomer presents a different reactivity profile.[4] Here, the nitro group is ortho to the ester, and the chloro group is meta, leading to different steric and electronic influences on the reactive sites.

  • Intermediate C (Alternative 2): Methyl 2-chloro-5-nitrobenzoate Frequently used in the production of anti-inflammatory drugs and agrochemicals, this isomer places the chloro group ortho to the ester, introducing significant steric hindrance around the ester functionality.[5][6] The nitro group is para to the chloro substituent, strongly activating the ring for certain reactions.

Table 1: Physicochemical Properties of Selected Intermediates
PropertyIntermediate AIntermediate BIntermediate C
IUPAC Name Methyl 4-chloro-2-methoxy-5-nitrobenzoateMethyl 5-chloro-2-nitrobenzoateMethyl 2-chloro-5-nitrobenzoate
Structure Structure of Intermediate AStructure of Intermediate BStructure of Intermediate C
CAS Number 63603-09-8[3]51282-49-6[7]6307-82-0[8]
Molecular Formula C₉H₈ClNO₅[3]C₈H₆ClNO₄[4]C₈H₆ClNO₄[8]
Molecular Weight 245.62 g/mol [2]215.59 g/mol [4]215.59 g/mol [8]

Benchmarking Framework and Comparative Analysis

To provide a holistic comparison, we evaluate these intermediates across four critical domains relevant to drug discovery and process development.

Synthetic Accessibility

The ease and efficiency of preparing the intermediate itself is a primary consideration. All three compounds are typically synthesized from corresponding substituted benzoic acids through esterification or from more fundamental precursors via multi-step sequences involving nitration and chlorination.

  • Intermediate A is often prepared from aminosalicylic acid via a multi-step process including methylation, chlorination, and nitration.[1]

  • Intermediate B can be synthesized by the esterification of 5-chloro-2-nitrobenzoic acid using reagents like dimethyl sulfate (Me₂SO₄) with a base such as potassium carbonate (K₂CO₃).[4]

  • Intermediate C is similarly accessible from its corresponding carboxylic acid, 2-chloro-5-nitrobenzoic acid.[5][6]

The precursors for Intermediates B and C are generally more readily available, potentially simplifying their large-scale production compared to the more complex pathway for Intermediate A.

Performance Benchmark: Catalytic Reduction of the Nitro Group

A frequent and vital transformation for this class of molecules is the reduction of the nitro group to an aniline. This amine functionality is a common handle for amide bond formation, sulfonylation, or diazotization reactions in API synthesis. We will benchmark the performance of each intermediate in a standardized catalytic hydrogenation reaction using Palladium on Carbon (Pd/C) as the catalyst.

The choice of catalytic hydrogenation is deliberate; it is a clean, high-yielding method that avoids the use of stoichiometric heavy metal reductants (like tin or iron), aligning with green chemistry principles.[9] The electronic environment of the aromatic ring is expected to influence the reaction rate and outcome.

SafetyLogic Start Select Intermediate CheckGHS Review GHS Hazard Statements (H-Codes) Start->CheckGHS PPE Determine Required PPE (Gloves, Goggles, Lab Coat, Respirator) CheckGHS->PPE Based on Hazards Disposal Plan Waste Disposal Route CheckGHS->Disposal Based on Hazards Handling Implement Handling Protocols (Fume Hood, Avoid Dust) PPE->Handling Proceed Proceed with Experiment Handling->Proceed

Caption: Decision logic for safe handling of chemical intermediates.

Table 3: Comparative GHS Safety Profiles
IntermediateGHS Pictogram(s)Key Hazard Statements (H-Codes)
Intermediate A GHS07H302: Harmful if swallowed.<[3]br>H315: Causes skin irritation.<[3]br>H319: Causes serious eye irritation.<[3]br>H335: May cause respiratory irritation. [3]
Intermediate B GHS07H302: Harmful if swallowed.<[7][10]br>H315: Causes skin irritation.<[11]br>H319: Causes serious eye irritation.<[11]br>H335: May cause respiratory irritation. [11]
Intermediate C GHS07H315: Causes skin irritation.<[8]br>H319: Causes serious eye irritation.<[8]br>H335: May cause respiratory irritation. [8]

All three compounds are classified as irritants and may be harmful if swallowed, necessitating the use of standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, with all manipulations performed in a chemical fume hood to avoid inhalation of dust or vapors. [12][13]

Cost-Effectiveness and Supplier Availability

The economic viability of a synthetic route is paramount in commercial drug development. A cost-effective process relies on inexpensive and readily available starting materials. [14]

  • Intermediate A: Due to its more complex structure and synthesis, it is generally the most expensive of the three. Its availability is typically tied to specialized chemical suppliers.

  • Intermediate B & C: These isomers are produced on a larger scale and are offered by a wider range of vendors, making them more cost-effective options, particularly for large-scale campaigns. Their simpler structures contribute to a lower cost of goods.

Table 4: Relative Cost and Availability Index
IntermediateRelative Price per MoleSupplier Availability
Intermediate A

$
Moderate
Intermediate B

High
Intermediate C $Very High

Standardized Experimental Protocol

General Protocol for Catalytic Hydrogenation of Nitrobenzoate Intermediates

This protocol is a self-validating template. Researchers should perform initial small-scale trials to optimize reaction times and conditions for their specific setup.

  • Vessel Preparation: To a suitable hydrogenation vessel, add the nitrobenzoate intermediate (1.0 eq.).

  • Solvent Addition: Add a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) to create a solution or slurry with a concentration of approximately 0.1-0.2 M.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (50% wet, 5 mol%) under a nitrogen or argon atmosphere. Causality: The inert atmosphere prevents premature reaction and is a critical safety measure as dry Pd/C can be pyrophoric.

  • System Purge: Seal the vessel and purge the system multiple times with nitrogen followed by hydrogen gas to ensure an oxygen-free environment.

  • Reaction Execution: Pressurize the vessel with hydrogen gas to the target pressure (e.g., 50 psi) and begin vigorous stirring. Heat the reaction to the desired temperature (e.g., 40 °C).

  • Monitoring: Monitor the reaction's progress by periodically taking samples (after safely venting the system) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with the solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product. Causality: Celite filtration is a standard and effective method for removing heterogeneous catalysts.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude amine product.

  • Purification: If necessary, purify the product by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) or by column chromatography to obtain the final product of high purity.

Summary and Recommendations

The choice between these three intermediates is not a matter of identifying a single "best" option, but rather selecting the most appropriate tool for the specific synthetic challenge at hand.

IntermediateKey AdvantagesKey ConsiderationsRecommended Use Case
A: Methyl 4-chloro-2-methoxy-5-nitrobenzoate Highly functionalized for complex multi-step syntheses.Higher cost, more complex synthesis.Scaffolds requiring the specific 2-methoxy-4-chloro-5-amino substitution pattern, such as in the synthesis of certain prokinetic agents. [1][15]
B: Methyl 5-chloro-2-nitrobenzoate Good balance of reactivity and cost. Proven utility in API synthesis (e.g., Tolvaptan). [4]Potential for minor steric hindrance from the ortho-ester group.General purpose intermediate for APIs where the 2-amino-5-chloro pattern is desired.
C: Methyl 2-chloro-5-nitrobenzoate Excellent reactivity in nitro reductions, lowest relative cost, widely available.Steric hindrance at the ester position may complicate subsequent saponification reactions.Cost-driven projects and large-scale synthesis where rapid nitro reduction is beneficial. [6]

Ultimately, this guide serves as a foundational framework. Experimental validation remains the gold standard for decision-making. By understanding the inherent trade-offs in reactivity, cost, and safety, researchers can design more efficient, robust, and economically viable synthetic routes, accelerating the journey from discovery to development.

References

  • IndiaMART. Methyl 4 Chloro 3 Methoxy 5 Nitrobenzoate Powder, Grade Standard. Available at: [Link]

  • MySkinRecipes. Methyl 2-amino-5-chloro-3-nitrobenzoate. Available at: [Link]

  • Chemsrc. CAS#:109069-75-2 | 4-Chloro-2-methoxy-5-nitro-benzoic acid methyl ester. Available at: [Link]

  • PubChem. Methyl 4-chloro-3-methoxy-5-nitrobenzoate. Available at: [Link]

  • Arvee Laboratories. 2-Chloro-5-Nitrobenzoic Acid. Available at: [Link]

  • Zhang, M., et al. (2011). Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3139. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • PubChem. Methyl 2-chloro-5-nitrobenzoate. Available at: [Link]

  • Capot Chemical. MSDS of Methyl 4-chloro-3-methoxy-5-nitrobenzoate. Available at: [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Available at: [Link]

  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available at: [Link]

  • Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

Direct Directive: Treat Methyl 4-chloro-2-methoxy-5-nitrobenzoate as a Halogenated Organic Waste . Under no circumstances should this compound be commingled with general non-halogenated organic solvents (e.g., acetone, ethanol) or drained.

Effective disposal requires understanding the molecule's "trigger points"—specifically the nitro group's thermal sensitivity and the chlorine atom's regulatory impact.

Chemical Identification Table
ParameterDetail
Chemical Name Methyl 4-chloro-2-methoxy-5-nitrobenzoate
CAS Number 109069-75-2 (Specific Isomer)
Molecular Formula C₉H₈ClNO₅
Waste Classification Halogenated Organic (RCRA considerations apply)
Primary Hazards Skin/Eye Irritant (H315, H319), STOT-SE (H335).[1] Potential thermal instability if concentrated/dry.
Disposal Method High-Temperature Incineration (Rotary Kiln) with Scrubber
Scientific Rationale (The "Why")

As a scientist, you must recognize two functional groups that dictate the disposal pathway:

  • The Chlorine Atom: This defines the waste stream. Incinerating chlorinated compounds generates hydrogen chloride (HCl) gas. Facilities must use scrubbers to neutralize this acid gas. Mixing this with non-halogenated waste forces the disposal vendor to treat the entire volume as halogenated, tripling disposal costs and complicating combustion kinetics [1].

  • The Nitro Group (-NO₂): Nitroaromatics possess high potential energy. While this specific ester is generally stable, it can decompose exothermically if subjected to adiabatic compression or dried to a cake and heated. Never distill mother liquors containing this compound to dryness without a safety blast shield [2].

Pre-Disposal Segregation Logic

The following decision tree illustrates the critical segregation steps required before the chemical leaves your fume hood.

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Double Bag (Poly) Label: Toxic Solid Solid->SolidPack Do not dissolve SolventCheck Is Solvent Halogenated? (DCM, Chloroform, etc.) Liquid->SolventCheck HaloStream Stream A: Halogenated Waste (Green Label) SolventCheck->HaloStream Yes (Compatible) SolventCheck->HaloStream No (Contaminates Stream) NonHaloStream Stream B: Non-Halogenated (Do NOT Use for this compound) SolventCheck->NonHaloStream Strictly Prohibited

Figure 1: Waste Segregation Logic. Note that introducing this compound into a non-halogenated stream effectively converts the entire container into halogenated waste.

Detailed Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Contaminated Debris)

Objective: Containment of dust and prevention of environmental leaching.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a double-lined heavy-duty polyethylene bag.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "Methyl 4-chloro-2-methoxy-5-nitrobenzoate (Solid)"

    • Hazard Checkbox: Toxic, Irritant.[2][3]

  • Storage: Store in a satellite accumulation area (SAA) away from reducing agents (e.g., hydrides, zinc powder) which can react with the nitro group.

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Objective: Prevention of incompatible mixing and ensuring scrubber-ready incineration.

  • Compatibility Check: Ensure the waste carboy does NOT contain strong alkalis (NaOH, KOH).

    • Mechanism:[4][5] Strong bases can hydrolyze the ester to the free acid or nitrophenolate species, which are often more shock-sensitive and water-soluble (environmental risk) [3].

  • Segregation: Pour into the Halogenated Solvent carboy (often color-coded green in academic/pharma labs).

  • Documentation: Log the estimated volume and concentration on the carboy's log sheet. This is vital for the disposal vendor to calculate the BTU value and chlorine content.

Emergency Contingencies: Spill Response

If a spill occurs, immediate action is required to prevent sensitization or dust inhalation.

SpillResponse Alert 1. Alert & Evacuate (Immediate Area) PPE 2. Don PPE (Nitrile Gloves x2, N95/P100, Goggles) Alert->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Clean 4. Cleanup (Scoop -> Bag -> Tag) Contain->Clean Report 5. Report to EHS Clean->Report

Figure 2: Spill Response Workflow. Speed is secondary to personal protection.

Specific Cleanup Steps:

  • Dry Spill: Do not dry sweep (creates dust). Cover with a damp paper towel or oil-impregnated sweeping compound, then scoop into a bag.

  • Wet Spill: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Wipe the surface with a mild soap solution. Avoid using bleach (sodium hypochlorite), as it creates unnecessary reactivity risks with organic amines/nitro compounds.

Regulatory & Transport Data

When preparing for vendor pickup, ensure the manifest reflects the following:

Regulatory ParameterSpecification
DOT Proper Shipping Name Toxic solids, organic, n.o.s. (Methyl 4-chloro-2-methoxy-5-nitrobenzoate)
UN Number UN 2811 (Typical for toxic organic solids) or UN 1993 (if in solvent)
Packing Group III (Minor/Moderate Danger)
RCRA Code Not specifically P or U listed, but treated as D001 (Ignitable, if in solvent) or Halogenated Solvent Waste (F-listed in specific mixtures) [4].

References

  • Bucknell University EHS. (2016). Hazardous Waste Segregation Guide: Halogenated vs. Non-Halogenated.[6][7] Retrieved from

  • National Institutes of Health (PubChem). (2023). Methyl 4-chloro-3-methoxy-5-nitrobenzoate Compound Summary (Isomer Analog). Retrieved from

  • Cornell University EHS. (2023). Organic Solvents and Halogenated Waste Management.[4][5][6][7] Retrieved from

  • U.S. EPA. (1984). Treatment Technologies for Halogenated Organic Containing Wastes.[7] EPA-600/2-84-112. Retrieved from

Sources

Personal Protective Equipment (PPE) & Handling Guide: Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 109069-75-2 Chemical Class: Halogenated Nitrobenzoate Ester Physical State: Solid (Crystalline Powder)[1]

Part 1: Hazard Assessment & Risk Analysis (The "Why")

Handling Methyl 4-chloro-2-methoxy-5-nitrobenzoate requires a nuanced understanding of its functional groups. As a halogenated aromatic nitro compound, it presents a dual threat: mechanical irritation from fine particulates and chemical toxicity typical of electrophilic intermediates.

Chemical Hazard Profile
  • Respiratory Irritation (High Risk): The combination of the nitro and chloro substituents increases the compound's potential to irritate mucous membranes. Inhalation of dust can lead to severe respiratory distress.

  • Ocular & Dermal Reactivity: This compound acts as a potent irritant.[1] Upon contact with moisture (sweat, tears), the ester moiety can hydrolyze, potentially releasing acidic byproducts, while the nitro-aromatic core poses a sensitization risk.[1]

  • Systemic Toxicity: While specific LD50 data for this exact isomer is limited, structural analogs (e.g., Methyl 2-chloro-5-nitrobenzoate) exhibit acute oral toxicity.[1] It must be treated as Harmful if Swallowed (H302) and Harmful in Contact with Skin (H312) .[1]

The "Invisible" Danger: Static & Dust

As a dry powder, this ester is prone to static charge accumulation. This causes the powder to "fly" or cling to gloves and spatulas, significantly increasing the risk of inadvertent spread outside the weigh station. Standard lab coats are insufficient; anti-static measures are critical. [1]

Part 2: PPE Selection Matrix

This matrix synthesizes barrier protection data to provide a self-validating selection logic.[1] Do not deviate from these standards without a documented risk assessment.

Protection CategoryRecommended EquipmentTechnical Rationale
Respiratory N95 (minimum) or P100/P3 Respirator The primary vector of exposure is dust inhalation.[1] Surgical masks offer zero protection against chemical particulates.
Hand (Primary) Nitrile Rubber (0.11 mm min.[1] thickness) Nitrile provides excellent resistance to solid organic esters.[1] Latex is prohibited due to poor chemical resistance and allergen risk.
Hand (Secondary) Double-Gloving Protocol Required when handling solutions.[1] The outer glove is sacrificial; the inner glove maintains the sterile barrier.
Eye/Face Chemical Safety Goggles Safety glasses with side shields are inadequate for powders. Goggles form a seal that prevents airborne dust from bypassing the lens.
Body High-Neck Lab Coat (Cotton/Poly) Synthetic-only fabrics can build static charge, attracting the powder.[1] Cotton blends dissipate static more effectively.

Part 3: Operational Protocols (Step-by-Step)

Workflow Logic Diagram

The following decision tree illustrates the safe handling logic, ensuring no step is skipped.

HandlingWorkflow Start Start: Handling Request RiskCheck Risk Assessment: Is fume hood available? Start->RiskCheck Stop STOP: Do Not Proceed Secure Fume Hood RiskCheck->Stop No PPE_Donning Donning Sequence: 1. Lab Coat 2. Goggles 3. Gloves (Tuck cuffs) RiskCheck->PPE_Donning Yes Weighing Weighing Procedure: Static Control + Draft Shield PPE_Donning->Weighing Solubilization Solubilization: Add Solvent SLOWLY Weighing->Solubilization Cleanup Decontamination: Wipe with Acetone -> Soap/Water Solubilization->Cleanup

Figure 1: Operational decision tree for safe handling of halogenated nitrobenzoates.

Detailed Handling Procedure
Phase A: Preparation (The "Clean" Zone)[1]
  • Engineering Control: Verify the chemical fume hood is operating at a face velocity of 0.5 m/s (100 fpm) .

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance if available. Alternatively, wipe the balance area with a damp lint-free cloth to increase local humidity and reduce static.[1]

  • Lining: Place a disposable absorbent pad (benchkote) inside the hood to capture any spilled powder.

Phase B: Weighing & Transfer (The "Hot" Zone)[1]
  • Glove Check: Inspect nitrile gloves for micro-tears by inflating them slightly with air.

  • Transfer: Use a long-handled spatula to keep hands away from the source container.[1]

  • Containment: Never weigh directly onto the balance pan. Use a weighing boat or glass vial.

  • Closing: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent grinding the chemical in the threads (which can cause the cap to seize or aerosolize powder upon next opening).

Phase C: Doffing & Decontamination[1]
  • Gross Decon: While still in the hood, wipe outer gloves with a tissue dampened with acetone, then discard the tissue in solid waste.

  • Glove Removal: Use the "beak" method (pinch outside of cuff) to remove gloves without touching skin.

  • Hand Wash: Immediately wash hands with soap and cool water. Avoid hot water , which opens pores and increases absorption if trace chemicals are present.

Part 4: Disposal & Emergency Response[1]

Waste Disposal Streams
  • Solid Waste: Contaminated weighing boats, gloves, and paper towels must go into Hazardous Solid Waste (RCRA approved) . Do not throw in regular trash.

  • Liquid Waste: Solutions containing this compound must be segregated into Halogenated Organic Waste . The chlorine atom requires specific incineration protocols to prevent dioxin formation.

Emergency Scenarios
ScenarioImmediate Action
Skin Contact Brush off dry powder gently (do not wet immediately as it may spread).[1] Then wash with soap/water for 15 mins.
Eye Contact Flush with eyewash station for 15 minutes minimum .[2] Hold eyelids open. Seek medical attention.
Spill (< 5g) Cover with wet paper towels to prevent dust.[1] Scoop into a bag. Wipe area with acetone.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 49757533, Methyl 4-chloro-3-methoxy-5-nitrobenzoate. Retrieved from [Link] (Used as primary structural analog for hazard profiling).[1]

  • ChemSrc (2025). Methyl 4-chloro-2-methoxy-5-nitrobenzoate - CAS 109069-75-2.[1] Retrieved from [Link].[1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1] Retrieved from [Link].[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.